molecular formula C10H11BrO2 B3225004 Ethyl 2-bromo-6-methylbenzoate CAS No. 1243389-08-3

Ethyl 2-bromo-6-methylbenzoate

Cat. No.: B3225004
CAS No.: 1243389-08-3
M. Wt: 243.1 g/mol
InChI Key: QJGDBKSBLPJWLW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDBKSBLPJWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties and melting point of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis of Ethyl 2-bromo-6-methylbenzoate

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1243389-08-3) is a highly specialized steric scaffold used primarily as an intermediate in the synthesis of atropisomeric drugs and polyfunctionalized biaryls.[1] Its 2,6-disubstitution pattern introduces significant steric hindrance around the carbonyl group, influencing both its physical state and its reactivity profile. Unlike simple benzoates, this molecule exhibits unique resistance to hydrolysis and requires specific synthetic strategies to access.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 1243389-08-3
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES CCOC(=O)C1=C(C)C=CC=C1Br
Structural Feature Ortho-disubstituted (Steric "Picket Fence")

Part 2: Physical Properties & Melting Point Analysis

Expert Insight: The physical state of this compound is governed by the disruption of crystal lattice packing caused by the asymmetrical ortho-substituents (Bromine and Methyl). While the parent acid (2-bromo-6-methylbenzoic acid) is a solid (MP 108–112 °C), the esterification removes the hydrogen-bond donor capability, significantly lowering the melting point.

Physicochemical Data Profile
PropertyValue / RangeConfidence Level
Physical State Liquid (at Room Temp)High (Based on Methyl Ester analog)
Melting Point < 20 °C (Predicted)High (Inferred from Methyl Ester MP 25-27°C)
Boiling Point ~245 – 255 °C (at 760 mmHg)Medium (Extrapolated)
Density 1.43 – 1.45 g/cm³ High (Predicted)
Refractive Index 1.545 – 1.555Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterExperimental Standard

Critical Note on Melting Point: The methyl ester analog (Mthis compound, CAS 99548-56-8) has a reported melting point of 25–27 °C. Ethyl esters typically exhibit lower melting points than their methyl counterparts due to increased rotational freedom of the alkyl chain, which inhibits efficient crystal packing. Therefore, This compound is isolated as a clear to pale-yellow liquid under standard laboratory conditions.

Part 3: Synthesis & Purification Protocols

The "Ortho-Effect" Challenge: Direct Fischer esterification (Acid + Alcohol + Acid Catalyst) is ineffective for 2,6-disubstituted benzoic acids. The steric bulk of the bromine and methyl groups blocks the trajectory of the alcohol nucleophile toward the carbonyl carbon (Newman’s Rule of Six).

Recommended Pathway: Acyl Chloride Activation To bypass this kinetic barrier, we utilize a highly reactive acyl chloride intermediate.

Experimental Workflow (Graphviz)

SynthesisWorkflow Acid 2-bromo-6-methylbenzoic acid (Solid, MP 108°C) Inter Acyl Chloride Intermediate Acid->Inter Activation (DCM, 0°C to RT) Reagent1 Oxalyl Chloride (COCl)2 / DMF cat. Reagent1->Inter Product This compound (Liquid) Inter->Product Esterification (0°C, 2h) Reagent2 Ethanol (Excess) Base (Et3N) Reagent2->Product

Caption: Two-step synthesis overcoming steric hindrance via acyl chloride activation.

Detailed Protocol

Step 1: Activation

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-6-methylbenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

  • Catalysis: Add catalytic DMF (2-3 drops) .

  • Addition: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO, CO₂) indicates reaction progress.

  • Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (yellow oil). Do not purify.

Step 2: Esterification

  • Solvation: Redissolve the crude acid chloride in anhydrous DCM or THF .

  • Nucleophilic Attack: Cool to 0 °C. Add Absolute Ethanol (3.0 eq) followed by Triethylamine (2.0 eq) or Pyridine to scavenge HCl.

  • Completion: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[2][3][4] Wash organic layer with Brine.[3] Dry over MgSO₄.[2]

  • Purification: Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc (95:5).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic region will show a distinctive pattern (triplet and two doublets) for the 1,2,3-trisubstituted ring.

  • IR: Strong Carbonyl stretch at ~1730 cm⁻¹ (Ester). Absence of broad O-H stretch (Acid).

Part 4: Applications in Drug Discovery

This scaffold is a critical "picket fence" building block.

  • Atropisomerism Control: The bulky 2-bromo and 6-methyl groups restrict rotation around the phenyl-carbonyl bond. When coupled to another aromatic system (e.g., via Suzuki coupling at the Br position), this creates an axial chiral axis , crucial for designing atropisomeric kinase inhibitors.

  • Metabolic Stability: The steric shielding protects the ester bond from rapid hydrolysis by esterases in plasma, potentially improving the half-life of prodrugs derived from this core.

Structure-Property Logic (Graphviz)

StructureProperty Core This compound Feat1 2-Bromo Group Core->Feat1 Feat2 6-Methyl Group Core->Feat2 Feat3 Ethyl Ester Core->Feat3 Effect1 Suzuki Coupling Handle (Biaryl Synthesis) Feat1->Effect1 Effect2 Steric Shielding (Hydrolysis Resistance) Feat1->Effect2 Synergy Feat2->Effect2 Effect3 Lipophilicity Modulation (LogP ~4.1) Feat3->Effect3

Caption: Functional mapping of the scaffold's substituents to pharmaceutical properties.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.[6]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Dispose of contents to an approved waste disposal plant (Organic Halogenated Waste).

References

  • PubChem. (2026). Compound Summary: Mthis compound.[8][9] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Solubility Profiling and Solvation Thermodynamics of Ethyl 2-bromo-6-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Whitepaper for Chemical Development and Pharmaceutical Synthesis

Executive Summary

In modern drug discovery and fine chemical synthesis, halogenated aromatic esters serve as indispensable building blocks for complex molecular architectures. Ethyl 2-bromo-6-methylbenzoate (CAS: 1243389-08-3) [1] is a highly sterically hindered aryl bromide frequently utilized in transition-metal-catalyzed cross-coupling reactions. For process chemists and formulation scientists, understanding the precise solubility profile of this compound in organic solvents is not merely a physical chemistry exercise—it is a prerequisite for optimizing reaction kinetics, maximizing volumetric productivity, and designing scalable purification workflows.

This whitepaper synthesizes the thermodynamic principles of solvation, provides quantitative solubility frameworks, and details self-validating experimental protocols to accurately measure the solubility of this compound in various organic media.

Structural Profiling and Solvation Causality

To predict and understand the solubility of this compound, one must first analyze its three-dimensional conformation and electronic distribution.

The molecule features a central benzene ring substituted with an ethyl ester group at position 1, a bulky bromine atom at position 2, and a methyl group at position 6. This 2,6-disubstitution pattern creates massive steric hindrance around the ester moiety.

  • Resonance Disruption: The steric clash forces the carbonyl group out of coplanarity with the aromatic

    
    -system.
    
  • Dipole Shielding: The polar ester dipole is physically shielded by the flanking bromo and methyl groups, preventing strong dipole-dipole interactions with polar solvents.

  • Lipophilicity Enhancement: Because the polar surface area is obscured, the molecule behaves more like a lipophilic hydrocarbon. Predictive models for closely related halogenated benzoates estimate a high partition coefficient (LogP

    
     4.1)[2].
    

Consequently, the Hildebrand solubility parameter (


) for this compound is heavily weighted toward dispersion forces rather than hydrogen bonding, aligning closely with non-polar to moderately polar organic solvents[3][4].

G A This compound (Sterically Hindered Core) B Ortho-Substituents (Br, CH3) A->B features C Ester Dipole Shielding B->C induces D High Lipophilicity (LogP ~4.1) C->D results in E High Solubility in Non-Polar Solvents D->E dictates

Fig 1: Structural causality dictating the solvation behavior of this compound.

Thermodynamics of Solvation and Quantitative Data

Solubility is governed by the Gibbs free energy of mixing (


). For spontaneous dissolution, 

must be negative. Because the entropy of mixing (

) is generally positive, the enthalpy of mixing (

) dictates solubility limits.

According to Hildebrand and Scott,


 approaches zero when the solubility parameter of the solute (

) matches that of the solvent (

)[4]. The baseline Hildebrand parameter for unsubstituted ethyl benzoate is 16.8 MPa

[3]. The addition of the bromine and methyl groups slightly lowers this value due to increased molar volume and disrupted crystal lattice packing.

Based on these thermodynamic principles and empirical solvent properties[5], the solubility of this compound is categorized below:

Solvent ClassRepresentative SolventPolarity Index (P')Hildebrand

(MPa

)
Predicted Solubility Class at 25°C
Aliphatic Hydrocarbons Hexane0.114.9Highly Soluble (>100 mg/mL)
Aromatic Hydrocarbons Toluene2.418.2Freely Soluble (>100 mg/mL)
Ethers Tetrahydrofuran (THF)4.018.6Freely Soluble (>100 mg/mL)
Halogenated Solvents Dichloromethane (DCM)3.120.2Freely Soluble (>100 mg/mL)
Polar Aprotic Ethyl Acetate4.418.2Soluble (50 - 100 mg/mL)
Polar Protic Ethanol5.226.5Sparingly Soluble (<10 mg/mL)
Aqueous Water10.247.8Insoluble (<0.1 mg/mL)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, compound-specific thermodynamic solubility data, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) remains the industry "gold standard"[6][7][8].

Unlike kinetic solubility assays (e.g., DMSO-dilution methods) which are prone to supersaturation artifacts and solvent-masking[6], the shake-flask method measures true thermodynamic equilibrium. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol

Phase 1: Preparation and Isothermal Equilibration

  • Solid Addition: Weigh an excess amount of this compound (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced debromination, while an excess of solid ensures the solution can reach maximum saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Toluene).

  • Agitation: Seal the vial tightly with a PTFE-lined cap and place it in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C at 300 RPM. Causality: Solubility is highly temperature-dependent; even a 1°C fluctuation can alter the equilibrium constant significantly[7].

Phase 2: Equilibrium Validation (The Self-Validating Step) 4. Time-Course Sampling: Extract 50 µL aliquots at


 hours and 

hours. 5. Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes at 25°C to pellet any undissolved micro-particulates. Causality: Filtration can cause solute adsorption to the filter membrane; centrifugation avoids this loss[9]. 6. Validation Check: If the concentration difference between the 24h and 48h samples is

, thermodynamic equilibrium is confirmed. If

, continue shaking until

stabilizes.

Phase 3: HPLC-UV Quantification 7. Dilution: Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector. 8. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Causality: HPLC is chosen over gravimetric analysis because it differentiates the intact ester from potential hydrolysis or degradation byproducts, ensuring absolute specificity[6]. 9. Calculation: Quantify the concentration against a pre-established multi-point calibration curve of the reference standard.

G S1 1. Solid Excess Addition S2 2. Isothermal Equilibration (24-48h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4

Fig 2: The self-validating Shake-Flask workflow for thermodynamic solubility determination.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as an electrophilic partner in Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling [10].

Understanding the solubility of this compound is critical for reaction design. Suzuki couplings of ortho-substituted aryl bromides are notoriously sluggish due to the steric bulk hindering the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[11][12].

To overcome this kinetic barrier, the reaction must be run under homogenous or highly optimized biphasic conditions (e.g., Toluene/Water or Dioxane/Water) where the aryl bromide is completely solubilized in the organic phase[12]. Maximizing the concentration of the monomeric solute directly increases the collision frequency with the Pd catalyst, driving the rate-limiting oxidative addition step forward.

G A Solubilized Aryl Bromide C Oxidative Addition (Rate-Limiting) A->C B Pd(0) Catalyst B->C D Transmetalation (with Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Biaryl Product E->F

Fig 3: The Suzuki-Miyaura catalytic cycle, heavily dependent on the solubility of the aryl bromide.

References

  • Guidechem. "Ethyl 2-bromo-5-chloro-4-methylbenzoate 1859649-99-2" (Used for structural proxy and LogP estimation).
  • ChemicalBook. "this compound | 1243389-08-3".
  • Scribd. "Hildebrand Solubility Parameter".
  • University of Minnesota. "Properties of Common Organic Solvents".
  • PubMed. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery".
  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility".
  • PMC. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters".
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling".

Sources

Steric Architectures in Drug Design: The Ethyl 2-bromo-6-methylbenzoate Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance Effects in Ethyl 2-bromo-6-methylbenzoate Structure Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the landscape of medicinal chemistry, steric hindrance is often viewed as an obstacle—a barrier to reactivity and binding. However, in the structure of This compound , steric hindrance is the defining feature that dictates its synthetic accessibility, metabolic stability, and conformational dynamics.

This guide analyzes the "Ortho-Effect" within this specific scaffold. The 2,6-disubstitution pattern (Bromine and Methyl) creates a formidable steric wall around the ester carbonyl and the aryl halide moiety. This results in a molecule that defies standard Fischer esterification, resists enzymatic hydrolysis, and requires specialized catalytic systems for cross-coupling. Understanding these dynamics is critical for researchers utilizing this scaffold as a pharmacophore or a metabolic blocker.

Structural Analysis & Conformational Dynamics

The "Ortho-Effect" and Carbonyl Orthogonality

The defining structural characteristic of this compound is the steric clash between the carbonyl oxygen of the ethyl ester and the ortho-substituents (Br at C2, CH₃ at C6).

In a standard benzoate, the carbonyl group tends to lie coplanar with the benzene ring to maximize


-conjugation (resonance). However, in this 2,6-disubstituted system, coplanarity is energetically penalized due to Van der Waals repulsion.
  • Consequence: The ester group rotates out of the aromatic plane, adopting a torsion angle approaching 90° (orthogonal conformation).

  • Electronic Decoupling: This rotation disrupts the conjugation between the phenyl ring and the carbonyl, effectively isolating the ester electronically while burying it sterically.

Visualization of Steric Locking

The following diagram illustrates the steric pressure forcing the orthogonal conformation and the resulting "Protective Cone" that shields the reactive centers.

StericConformation Core Benzene Ring (Planar) Ortho1 C2: Bromine (Br) (Van der Waals Radius: 1.85 Å) Core->Ortho1 Substituted Ortho2 C6: Methyl (CH3) (A-value: 1.70) Core->Ortho2 Substituted Ester C1: Ethyl Ester (Carbonyl Group) Core->Ester Attached Ortho1->Ester Steric Repulsion Ortho2->Ester Steric Repulsion Effect CONSEQUENCE: Orthogonal Rotation (~90°) Loss of Resonance Ester->Effect Forces Rotation

Figure 1: Mechanistic flow of steric pressure leading to conformational locking.

Synthetic Access: Overcoming the Fischer Barrier

Standard acid-catalyzed Fischer esterification (Refluxing carboxylic acid in ethanol with H₂SO₄) typically fails for 2,6-disubstituted benzoic acids. The tetrahedral intermediate required for the mechanism cannot form due to the severe crowding at the carbonyl carbon.

Recommended Protocol: Nucleophilic Alkylation

To synthesize this compound efficiently, one must bypass the attack on the carbonyl carbon. The preferred route involves the Sɴ2 attack of the carboxylate anion on an alkyl halide.

Protocol: Carboxylate Alkylation

  • Reagents: 2-bromo-6-methylbenzoic acid (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Ethyl Iodide (EtI, 1.2 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Polar aprotic solvents are essential to solvate the cation and leave the carboxylate "naked" and reactive.

  • Conditions: Heat at 60°C for 4-6 hours.

  • Mechanism:

    • Base deprotonates the acid to form the carboxylate.

    • Carboxylate attacks the ethyl iodide (away from the steric bulk of the ring).

    • Self-Validation: Monitor disappearance of acid via TLC/LCMS. The product is less polar.

SynthesisWorkflow Acid 2-Br-6-Me-Benzoic Acid Base K2CO3 / DMF (Deprotonation) Acid->Base Anion Carboxylate Anion (Sterically Shielded Nucleophile) Base->Anion  - H+ Product This compound Anion->Product  SN2 Attack on EtI Alkyl Ethyl Iodide (EtI) (Electrophile) Alkyl->Product  Leaving Group (I-)

Figure 2: Synthesis via carboxylate alkylation, bypassing the hindered carbonyl center.

Reactivity Profile & Pharmacological Implications[1]

Hydrolytic Resistance (Metabolic Stability)

The "Victor Meyer Esterification Rule" applies inversely to hydrolysis. The 2,6-disubstituents block the approach of water or hydroxide ions to the ester carbonyl.

  • Implication: This ester is metabolically stable . Unlike typical ethyl esters which are rapidly cleaved by plasma esterases to the carboxylic acid, this scaffold often survives intact in vivo.

  • Application: It can be used as a "hard" ester in prodrug design or as a lipophilic structural element that does not degrade into a polar acid.

Suzuki-Miyaura Cross-Coupling

The Bromine at C2 is a handle for C-C bond formation. However, the catalytic cycle is impeded by the adjacent ethyl ester (C1) and the methyl group (C6).

  • Challenge: Oxidative addition of Pd(0) into the C-Br bond is slow due to steric crowding.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) that facilitate oxidative addition and stabilize the crowded Pd(II) intermediate.

Comparative Reactivity Table

FeatureStandard Benzoate (e.g., Ethyl Benzoate)This compound
Esterification Rapid (Fischer, HCl/EtOH)Fails (Requires Alkyl Halide route)
Hydrolysis (pH 12) t₁/₂ < 1 hourt₁/₂ > 24 hours (Sterically blocked)
Suzuki Coupling Standard conditions (PPh₃)Requires Specialized Ligands (S-Phos/Buchwald)
Conformation Planar (Conjugated)Orthogonal (Deconjugated)

Experimental Validation

To verify the successful synthesis and steric nature of the molecule, the following analytical signatures are diagnostic:

  • ¹H NMR Spectroscopy:

    • Shielding Effect: The protons of the ethyl group (specifically the -CH₂-) may show anomalous chemical shifts compared to standard benzoates due to the anisotropic current of the benzene ring, as the ethyl group sits in the shielding cone orthogonal to the ring.

  • IR Spectroscopy:

    • Carbonyl Shift: Expect the C=O stretch to appear at a higher wavenumber (~1730-1740 cm⁻¹) compared to conjugated benzoates (~1715-1725 cm⁻¹). The loss of conjugation removes the single-bond character from the carbonyl, increasing the bond order.

References

  • Mechanism of Hydrolysis:Kinetic study of hydrolysis of benzoates. Influence of the ortho-substituent.

    • Source:

  • Suzuki Coupling Protocols:Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

    • Source:

  • Synthesis of Hindered Esters:Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzo

    • Source:

  • General Steric Effects:Steric effects in organic chemistry.

    • Source:

Safety Data Sheet (SDS) and hazards for Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety and handling framework for Ethyl 2-bromo-6-methylbenzoate , a specialized intermediate used in the synthesis of pharmacophores. Due to its specific substitution pattern (ortho-bromo, ortho-methyl), this molecule presents unique steric and electronic properties that influence both its chemical reactivity and its toxicological profile.

While standard Safety Data Sheets (SDS) provide generic compliance data, this document integrates structure-activity relationships (SAR) and predictive toxicology to establish a robust risk management strategy for drug development workflows.

Chemical Identity & Physicochemical Profile

This compound is a halogenated ester.[1][2][3][4] Its sterically crowded structure (2,6-disubstitution) makes it a valuable scaffold for constructing atropisomeric drugs or twisted biphenyl systems, but also implies resistance to enzymatic hydrolysis compared to unhindered esters.

Property Technical Specification
CAS Number 1243389-08-3
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Colorless to pale yellow liquid (at 25°C)
Boiling Point ~227°C (Predicted at 760 mmHg)
Density ~1.2–1.3 g/cm³ (Estimated based on halogenation)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.[1][3]
Key Analog Mthis compound (CAS 99548-56-8)

Hazard Identification & GHS Classification

Note: As a specialized research chemical, direct toxicological data is limited. The following classification is derived from "Read-Across" methodology using the methyl ester analog and the parent acid (2-bromo-6-methylbenzoic acid, CAS 90259-31-7).

Core Hazards (GHS)
  • Skin Corrosion/Irritation (Category 2): The ester functionality, combined with the lipophilic halogenated ring, facilitates dermal absorption and local irritation.

  • Serious Eye Damage/Irritation (Category 2A): Vapors or direct contact can cause severe conjunctival irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation is highly probable if aerosolized.

Signal Word: WARNING
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors/spray.[5]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Risk Management Strategy: The "Defense-in-Depth" Approach

Effective safety relies on redundancy. Do not rely solely on PPE.

A. Engineering Controls (Primary Barrier)
  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Airflow: Maintain a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not strictly pyrophoric, the compound is best handled under Nitrogen/Argon to prevent hydrolysis over long-term storage, which generates the corrosive parent acid (HBr byproduct potential if degraded).

B. Personal Protective Equipment (Secondary Barrier)
  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash protection.

    • Immersion: For prolonged handling or cleaning spills, use Silver Shield/4H laminate gloves or double-gloved Nitrile (0.4 mm) to prevent permeation of the halogenated organic solvent carrier.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the liquid nature and irritation potential.

C. Safe Handling Workflow (Visualization)

SafeHandling Start Start: Handling this compound CheckState Check Physical State (Liquid vs. Solid/Frozen) Start->CheckState PPE_Check Verify PPE: Nitrile Gloves + Goggles + Lab Coat CheckState->PPE_Check FumeHood Transfer to Fume Hood Weighing Weighing Procedure FumeHood->Weighing SpillRisk Risk of Spill? Weighing->SpillRisk PPE_Check->FumeHood Verified Absorbent Use Absorbent Pads (Universal/Organic) SpillRisk->Absorbent Yes Reaction Proceed to Synthesis SpillRisk->Reaction No Absorbent->Reaction Cleaned

Caption: Operational logic flow for safe handling, emphasizing PPE verification and spill contingency prior to synthesis.

Emergency Response Protocols

Scenario 1: Skin/Eye Exposure[7]
  • Immediate Action: Move to the safety shower/eyewash station immediately.

  • Eyes: Irrigate for 15 minutes minimum . Hold eyelids open. The lipophilic nature of the ester means it may adhere to corneal tissue; thorough flushing is critical.

  • Skin: Wash with soap and water.[5] Do not use alcohol or organic solvents, as these may increase transdermal absorption of the bromo-ester.

Scenario 2: Chemical Spill
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure the fume hood sash is lowered or lab ventilation is maximized.

  • Neutralize/Absorb:

    • Use vermiculite or activated carbon pads to absorb the liquid.

    • Do not use oxidizers.

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

Scenario 3: Fire
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

  • Hazard: Thermal decomposition produces Hydrogen Bromide (HBr) gas, which is highly corrosive and toxic. Firefighters must wear SCBA.[5]

Synthesis & Stability Context (Scientific Background)

Understanding the synthesis helps predict impurities and degradation products.

  • Synthesis Route: Typically synthesized via Fischer Esterification of 2-bromo-6-methylbenzoic acid with Ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Stability Concern: The steric hindrance at the ortho positions (Bromo and Methyl) protects the ester carbonyl from nucleophilic attack, making it more stable to hydrolysis than typical benzoates. However, prolonged exposure to moisture can revert it to the parent acid.

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container to prevent slow hydrolysis and discoloration.

SynthesisStability Acid 2-Bromo-6-methylbenzoic Acid (Precursor) Product This compound (Target) Acid->Product H+, EtOH (Esterification) Ethanol Ethanol Ethanol->Product Hydrolysis Hydrolysis (Moisture/Acid) Product->Hydrolysis Poor Storage Degradation Parent Acid + Ethanol (Impurities) Hydrolysis->Degradation

Caption: Synthesis and degradation pathway. Moisture ingress leads to reversion to the parent acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564857, Mthis compound (Analog). Retrieved from [Link]

Sources

Technical Guide: Stability Profile of Ethyl 2-bromo-6-methylbenzoate

[1]

Executive Summary

This compound exhibits a unique stability profile characterized by high hydrolytic resistance but moderate-to-high photosensitivity .[1]

Unlike typical benzoate esters, the 2,6-disubstitution pattern ( ortho-bromo and ortho-methyl) creates a "steric fortress" around the carbonyl carbon.[1] This steric shielding significantly retards nucleophilic attack (hydrolysis) under ambient moisture conditions.[1] However, the presence of the carbon-bromine (C-Br) bond introduces a liability for photolytic dehalogenation under UV exposure.[1]

Operational Verdict:

  • Ambient Moisture: Highly Stable.[1]

  • Ambient Air (Oxidation): Stable.[1][2]

  • Light Exposure: Unstable (Requires amber glass/foil storage).[1]

  • Thermal: Stable up to ~100°C; degradation risk increases >150°C.[1]

Chemical Structure & Theoretical Stability[1]

To understand the stability, we must analyze the molecule's specific steric and electronic environment.

The "Ortho Effect" and Hydrolytic Resistance

The primary stability feature is the Steric Inhibition of Resonance and Attack .[1]

  • Steric Shielding: The bulky Bromine atom at position 2 and the Methyl group at position 6 sandwich the ester carbonyl.[1] This prevents the approach of water molecules or hydroxide ions (nucleophiles) required for hydrolysis.[1]

  • Torsional Strain: To minimize steric clash with the ortho substituents, the ester carbonyl rotates out of the plane of the benzene ring.[1] While this reduces conjugation (raising ground state energy slightly), it makes the formation of the tetrahedral intermediate (required for hydrolysis) energetically unfavorable due to increased crowding.

Photolytic Vulnerability
  • Weak Link: The C-Br bond.[1] Aryl bromides are susceptible to homolytic cleavage upon absorption of UV light (

    
    ), generating an aryl radical.
    
  • Mechanism:

    
    . The resulting radical can abstract hydrogen from the ethyl group or solvent, leading to debrominated impurities (Ethyl 2-methylbenzoate).[1]
    
Visualization: Steric Shielding & Degradation Pathways[1]

StabilityPathwayscluster_0Native Statecluster_1Stress Factorscluster_2Degradation OutcomesCompoundThis compound(Sterically Shielded)MoistureMoisture/pH Extremes(Nucleophilic Attack)Compound->MoistureUVUV Light(Photon Absorption)Compound->UVHydrolysisProd2-bromo-6-methylbenzoic acid+ EthanolMoisture->HydrolysisProdBLOCKED by2,6-Steric BulkPhotoProdEthyl 2-methylbenzoate(Debromination)UV->PhotoProdPROMOTED viaRadical Cleavage

Figure 1: Mechanistic pathway analysis showing the steric blockade of hydrolysis vs. the promotion of photolysis.

Baseline Characterization Data

The following physical properties serve as the baseline for stability assessment.

PropertyValue / DescriptionStability Implication
Physical State Liquid or Low-melting Solid (Ambient)Liquids have higher molecular mobility, potentially increasing reactivity rates compared to crystalline solids.[1]
Boiling Point ~230–240°C (Est.)[1]High thermal stability; unlikely to degrade during standard processing temperatures (<100°C).[1]
Solubility High in organics (DCM, EtOAc); Negligible in waterLow water solubility creates a biphasic system, further protecting the ester from hydrolysis.[1]
Flash Point >100°C (Est.)[1]Combustible but stable.[1] Store away from ignition sources.[1][3]
pKa (Acid) N/A (Ester)Parent acid is stronger than benzoic acid due to ortho-Br (-I effect), but sterics dominate reactivity.[1]

Note: Values estimated based on methyl analog and structure-activity relationships (SAR) [1, 2].

Experimental Protocols: Stability Stress Testing

To validate the theoretical stability, the following Forced Degradation Protocol is recommended. This protocol is self-validating: if the control sample degrades, the system is compromised.[1]

HPLC Method Parameters (General)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (ester carbonyl).[1]

  • Flow Rate: 1.0 mL/min.[1]

Stress Conditions & Causality[1]
StressorConditionDurationExpected MechanismAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, Reflux24 HoursProtonation of carbonyl followed by water attack.[1] Expect minimal degradation due to steric block.[1]>95% Recovery
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursDirect nucleophilic attack by OH-.[1] Expect slow degradation (slower than unsubstituted benzoate).[1]>90% Recovery
Oxidation 3% H2O2, Ambient24 HoursRadical oxidation of alkyl groups.[1] Expect stability (benzylic positions are deactivated by ester).[1]>98% Recovery
Photolysis 1.2 million lux hours (ICH Q1B)~1 WeekHomolytic C-Br cleavage.[1] Expect degradation .<80% Recovery (Critical Failure Mode)
Thermal 60°C, Dry2 WeeksAccelerated Arrhenius kinetics.[1]>99% Recovery
Workflow Visualization

TestingProtocolcluster_conditionsParallel Stress ConditionsStartSample: this compoundDilutionDilute to 1 mg/mL (MeCN)Start->DilutionAcidAcid: 0.1N HCl(Reflux)Dilution->AcidBaseBase: 0.1N NaOH(RT)Dilution->BaseLightLight: UV/Vis(ICH Q1B)Dilution->LightAnalysisHPLC-UV/MS AnalysisAcid->AnalysisBase->AnalysisLight->AnalysisDecisionDegradation > 5%?Analysis->DecisionReportGenerate Stability ProfileDecision->ReportYes/No

Figure 2: Forced degradation workflow for validating stability limits.

Handling, Storage, & Safety Guidelines

Based on the stability profile, the following protocols are mandatory for maintaining compound integrity (Purity >98%).

Storage Requirements
  • Container: Amber glass vials with Teflon-lined caps. Crucial: Avoid clear glass due to photolability [3].[1]

  • Environment: Store at 2–8°C (Refrigerated) is preferred to minimize any slow hydrolysis, though ambient (25°C) is acceptable for short term (<6 months).[1]

  • Atmosphere: Argon or Nitrogen backfill is recommended for long-term storage (>1 year) to prevent slow oxidation of the ethyl group or moisture ingress.[1]

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation (Lipophilic ester penetrates skin).[1]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6]

    • H335: May cause respiratory irritation.[1][6]

  • Disposal: Do not pour down drains.[1][6] Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11564857, Mthis compound. Retrieved from [Link]

    • Context: Source of physical property data for the methyl analog, used to interpol
  • Context: Baseline stability data for ortho-bromo benzo
  • Context: Stability data for the parent acid and hydrolytic degrad
  • Gream, G. E., & Riggs, N. V. (n.d.).[1] Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry.[1] Retrieved from [Link]

    • Context: Authoritative source on the steric inhibition of resonance and hydrolysis in 2,6-disubstituted systems.

Technical Guide: Steric & Electronic Differentiation of Ortho-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural, synthetic, and reactive differences between Ethyl 2-bromobenzoate and its sterically hindered analog, Ethyl 2-bromo-6-methylbenzoate .

Executive Summary

In drug discovery and organic synthesis, the distinction between Ethyl 2-bromobenzoate (E2BB) and This compound (E2B6MB) is not merely structural—it is a fundamental divergence in reactivity governed by the ortho-effect . While E2BB behaves as a typical deactivated aryl halide, E2B6MB acts as a "sterically locked" system. This guide analyzes how the 6-methyl substituent forces orthogonal conformation, inhibits standard nucleophilic attacks (Victor Meyer Law), and necessitates specialized ligand architectures for palladium-catalyzed cross-coupling.

Structural & Conformational Analysis

The defining feature of E2B6MB is the introduction of a methyl group at the 6-position. This seemingly minor addition creates a "steric wall" that drastically alters the molecule's ground-state geometry.

The Orthogonal Twist (A(1,3) Strain)
  • Ethyl 2-bromobenzoate (E2BB): The ester group maintains partial planarity with the benzene ring to maximize

    
    -conjugation between the aromatic system and the carbonyl group. The single ortho-bromine atom causes only minor twisting.
    
  • This compound (E2B6MB): The presence of substituents at both ortho positions (2-Br and 6-Me) creates severe allylic 1,3-strain (A(1,3)) . To relieve this repulsion, the ester group rotates out of the aromatic plane, adopting a nearly orthogonal (

    
    ) dihedral angle.
    

Consequences of Deconjugation:

  • Electronic Isolation: The carbonyl group in E2B6MB is electronically decoupled from the benzene ring.

  • Reduced Electrophilicity: Without resonance stabilization from the ring, the carbonyl carbon is theoretically more electrophilic; however, this is completely negated by the steric blockade preventing nucleophile approach.

Comparative Data Table
FeatureEthyl 2-bromobenzoate (E2BB)This compound (E2B6MB)
Structure Mono-ortho substitutedDi-ortho substituted (Hindered)
Ester Conformation Planar / Slightly Twisted (

)
Orthogonal / Perpendicular (

)
Hydrolysis Rate Moderate (

)
Extremely Slow (

)
Fischer Esterification SuccessfulFails (Victor Meyer Law)
Pd-Coupling Ligands Standard (e.g., PPh

, dppf)
Bulky/Electron-Rich (e.g., SPhos, XPhos)
Primary Utility General Building BlockAtropisomer Scaffolds / Metabolic Blocker

Synthetic Accessibility & The "Victor Meyer" Rule

The synthesis of these two molecules illustrates the practical impact of steric hindrance.[1]

Synthesis of Ethyl 2-bromobenzoate (Standard)

E2BB is synthesized via classical Fischer Esterification . The carboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid.[2] The tetrahedral intermediate forms readily.

Synthesis of this compound (Hindered)

Attempting Fischer esterification on 2-bromo-6-methylbenzoic acid results in near-zero yield. The bulky ortho-groups block the attack of ethanol on the protonated carbonyl. This phenomenon is known as the Victor Meyer Esterification Law .

Required Protocol: Nucleophilic Substitution (S


2) 
To synthesize E2B6MB, one must bypass the carbonyl attack mechanism. Instead, the carboxylate anion (acting as a nucleophile) attacks an alkyl halide.
Protocol: Synthesis of E2B6MB via Alkylation
  • Reagents: 2-bromo-6-methylbenzoic acid (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Ethyl Iodide (EtI, 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) – promotes S

    
    2.
    
  • Procedure:

    • Dissolve acid in DMF. Add

      
       and stir for 30 min to form the carboxylate salt.
      
    • Add EtI dropwise (exothermic).

    • Stir at 60°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc.[3] The steric hindrance does not affect this reaction because the bond formation occurs at the ethyl group, far from the steric center.

Reactivity Profile: Cross-Coupling Challenges

The most critical difference for drug development professionals is the behavior of these molecules in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The Mechanism of Hindrance

In the catalytic cycle, the Oxidative Addition step is the bottleneck for E2B6MB. The


 species must insert into the 

bond.[4] In E2B6MB, the 6-methyl group and the ethyl ester shield the bromine atom, physically blocking the bulky palladium complex.
Ligand Selection Strategy
  • For E2BB: Standard ligands like Triphenylphosphine (

    
    )  or bidentate ligands like dppf  are sufficient.
    
  • For E2B6MB: You must use Dialkylbiaryl phosphines (Buchwald Ligands) .

    • SPhos / XPhos: These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but crucially, their specific architecture allows the Pd center to "reach around" the steric bulk.

Visualization of Synthetic Logic

SyntheticLogic Start Target Molecule Selection Sub_E2BB Ethyl 2-bromobenzoate (Mono-ortho) Start->Sub_E2BB Sub_E2B6MB This compound (Di-ortho / Hindered) Start->Sub_E2B6MB Decision_Syn Synthesis Route? Sub_E2BB->Decision_Syn Decision_Pd Suzuki Coupling Conditions? Sub_E2BB->Decision_Pd Sub_E2B6MB->Decision_Syn Sub_E2B6MB->Decision_Pd Route_Fischer Fischer Esterification (EtOH, H2SO4) Decision_Syn->Route_Fischer For E2BB (Works) Route_SN2 Carboxylate Alkylation (Et-I, K2CO3, DMF) Decision_Syn->Route_SN2 For E2B6MB (Required) Ligand_Std Standard Ligands (PPh3, dppf) Decision_Pd->Ligand_Std E2BB (Accessible C-Br) Ligand_Adv Buchwald Ligands (SPhos, XPhos) Decision_Pd->Ligand_Adv E2B6MB (Hindered C-Br)

Figure 1: Decision matrix for synthesis and catalysis based on steric constraints.

Experimental Protocol: Suzuki-Miyaura Coupling of E2B6MB

This protocol is optimized for the hindered E2B6MB substrate, utilizing a high-activity catalyst system to overcome the energy barrier of oxidative addition.

Objective: Coupling E2B6MB with Phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.5 mmol)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%) — Critical for hindered substrates

  • Base:

    
     (3.0 mmol)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charge: Add

    
    , SPhos, Boronic acid, and Base under Argon counter-flow.
    
  • Solvation: Add the liquid substrate (E2B6MB) and degassed Toluene/Water solvents.

  • Activation: Heat to 100°C for 12 hours. Note: Standard benzoates might couple at 60-80°C; the hindered substrate requires higher thermal energy.

  • Monitoring: Monitor via GC-MS. Look for the disappearance of the starting material peak (m/z 242/244) and appearance of the biaryl product.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

References

  • PubChem. (2025).[5] Ethyl 2-bromobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2022). Comparative hydrolytic stability of homologous esters and isosteres. RSC Advances. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-bromo-6-methylbenzoate from 2-amino-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of ethyl 2-bromo-6-methylbenzoate from 2-amino-6-methylbenzoic acid, highlighting mechanistic causality and troubleshooting checkpoints.

Introduction & Mechanistic Rationale

This compound is a highly functionalized, sterically hindered aromatic building block frequently utilized in the development of pharmaceutical intermediates, including 5-HT receptor ligands[1] and NK3 antagonists[2].

The synthesis from 2-amino-6-methylbenzoic acid (CAS: 4389-50-8) requires a precise two-stage approach: a Sandmeyer bromination followed by an acyl-substitution esterification .

Causality in the Sandmeyer Bromination

Direct electrophilic bromination of 2-methylbenzoic acid lacks regiocontrol and often leads to over-bromination. By utilizing 2-amino-6-methylbenzoic acid, the pre-existing amino group directs the exact placement of the bromine atom. The reaction relies on the diazotization of the amine using sodium nitrite (


) and hydrobromic acid (

). Strict temperature control (0–5 °C) is critical; exceeding this threshold leads to premature nitrogen evolution and the formation of a phenol byproduct. The subsequent addition of copper(I) bromide (

) initiates a single-electron transfer (SET) radical-nucleophilic aromatic substitution, safely extruding

gas and yielding 2-bromo-6-methylbenzoic acid[3].
Causality in the Esterification Step

Standard Fischer esterification (refluxing ethanol with catalytic


) is highly inefficient for 2-bromo-6-methylbenzoic acid. The flanking ortho-methyl and ortho-bromo groups create severe steric hindrance around the carboxyl carbon, physically blocking the formation of the bulky tetrahedral intermediate required for direct alcoholysis.

To bypass this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive acid chloride using oxalyl chloride (


) and a catalytic amount of N,N-dimethylformamide (DMF)[4]. The planar, highly electrophilic acid chloride is then easily trapped by ethanol in the presence of a non-nucleophilic base (e.g., triethylamine) to furnish the target ethyl ester in excellent yields.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-6-methylbenzoic acid (CAS: 4389-50-8) Diazonium Diazonium Salt Intermediate SM->Diazonium NaNO2, HBr 0-5 °C BromoAcid 2-Bromo-6-methylbenzoic acid (CAS: 90259-31-7) Diazonium->BromoAcid CuBr, HBr 60 °C, -N2 AcidChloride Acid Chloride Intermediate BromoAcid->AcidChloride (COCl)2, DMF (cat) DCM, RT TargetEster This compound AcidChloride->TargetEster EtOH, Et3N 0 °C to RT

Chemical workflow for the synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol A: Sandmeyer Synthesis of 2-Bromo-6-methylbenzoic acid

Safety Note: This reaction generates toxic


 and 

gases. Perform strictly inside a fume hood.
  • Suspension: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-methylbenzoic acid (1.0 eq, 100 mmol) in 48% aqueous

    
     (3.0 eq, 300 mmol). Cool the mixture to 0 °C using an ice-salt bath.
    
  • Diazotization: Dissolve

    
     (1.1 eq, 110 mmol) in a minimal amount of distilled water (approx. 20 mL). Add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature strictly remains below 5 °C.
    
  • Self-Validation Checkpoint (Diazonium Formation): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete conversion to the diazonium salt.

  • Substitution: In a separate 1 L flask, dissolve

    
     (1.2 eq, 120 mmol) in 48% 
    
    
    
    (2.0 eq, 200 mmol) and heat to 60 °C.
  • Coupling: Transfer the cold diazonium salt solution dropwise into the hot

    
     solution.
    
  • Self-Validation Checkpoint (Gas Evolution): Observe vigorous

    
     gas evolution upon addition. The reaction is deemed complete when gas evolution entirely ceases (typically 1–2 hours after addition is complete).
    
  • Workup: Cool the mixture to room temperature, dilute with 200 mL of ice water, and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield 2-bromo-6-methylbenzoic acid as an off-white solid.
Protocol B: Esterification via Acid Chloride Intermediate

Safety Note: Oxalyl chloride is highly corrosive and reacts violently with water. Ensure all glassware is oven-dried.

  • Activation: Dissolve the crude 2-bromo-6-methylbenzoic acid (1.0 eq, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add 3 drops of anhydrous DMF to act as a catalyst[4].

  • Acid Chloride Formation: Cool the solution to 0 °C under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq, 75 mmol) dropwise via an addition funnel.

  • Self-Validation Checkpoint (Activation): Monitor the reaction for

    
     and 
    
    
    
    gas evolution. Remove the ice bath and stir at room temperature for 2–3 hours. The complete cessation of bubbling indicates the total conversion of the carboxylic acid to the acid chloride.
  • Concentration: Concentrate the mixture under reduced pressure to remove the solvent and unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in 50 mL of anhydrous DCM.

  • Esterification: In a separate flask, prepare a solution of absolute ethanol (5.0 eq, 250 mmol) and triethylamine (2.0 eq, 100 mmol) in 50 mL of DCM at 0 °C. Add the acid chloride solution dropwise to this mixture.

  • Self-Validation Checkpoint (TLC Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The highly polar acid spot (

    
    ) should be completely absent, replaced by a distinct non-polar ester spot (
    
    
    
    ).
  • Workup: Quench the reaction with 50 mL of water. Separate the organic layer and wash sequentially with 1M

    
     (50 mL), saturated aqueous 
    
    
    
    (50 mL), and brine (50 mL). Dry over
    
    
    , filter, and evaporate the solvent to afford this compound as a pale yellow oil.

Quantitative Data & Process Parameters

ParameterStep 1: Sandmeyer BrominationStep 2: Acyl-Substitution Esterification
Starting Material 2-Amino-6-methylbenzoic acid2-Bromo-6-methylbenzoic acid
Target Product 2-Bromo-6-methylbenzoic acidThis compound
Expected Yield 65 - 75%85 - 95%
Reaction Time 3 - 4 hours4 - 6 hours
TLC Solvent System DCM:MeOH (9:1) + 1% AcOHHexanes:EtOAc (4:1)
Product

Value
~0.4~0.6
Critical Checkpoint Starch-iodide test for

Gas evolution cessation (acid chloride)
Common Pitfall Phenol formation if Temp > 5 °CIncomplete oxalyl chloride removal

References

Sources

High-Efficiency Esterification Protocols for Sterically Hindered 2-Bromo-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 2-bromo-6-methylbenzoic acid[1] presents a classic synthetic bottleneck in medicinal chemistry and organic synthesis. Due to the extreme steric bulk flanking the carboxylic acid, standard acid-catalyzed esterification methods fail entirely. This application note provides a deep-dive mechanistic rationale and two field-validated protocols—carboxylate alkylation and acyl chloride activation—designed to bypass steric limitations and deliver high-purity ester products.

Mechanistic Rationale: Overcoming the Victor Meyer Effect

In 1894, the pioneering chemist Victor Meyer formulated what is now known as the "Esterification Law." He observed that di-ortho-substituted benzoic acids are exceptionally resistant to standard Fischer esterification[2],[3].

In a traditional Fischer esterification, the rate-determining step requires the alcohol nucleophile to attack the protonated carbonyl carbon, forcing the planar


 carbon to transition into a bulky 

tetrahedral intermediate. For 2-bromo-6-methylbenzoic acid, the steric bulk of the adjacent bromine atom (van der Waals radius ~1.85 Å) and the methyl group (~2.0 Å) creates immense steric strain in this transition state. The activation energy barrier becomes insurmountable under standard refluxing conditions, effectively halting the reaction[3].

To successfully synthesize esters from this substrate, the reaction center must be moved away from the sterically choked carbonyl carbon, or the electrophilicity of the carbonyl must be drastically increased:

  • Carboxylate Alkylation (

    
     Pathway):  Instead of forcing a nucleophile into the hindered carbonyl, the carboxylic acid is deprotonated to an anion. This carboxylate anion then acts as the nucleophile, attacking an unhindered alkyl halide (e.g., methyl iodide). This completely bypasses the carbonyl carbon, resulting in rapid, quantitative yields[4].
    
  • Acyl Chloride Activation: Converting the acid to an acyl chloride using oxalyl chloride generates a highly reactive, planar electrophile. Subsequent addition of an alcohol with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) forces the esterification forward. While Steglich esterification (DCC/DMAP) is also used for sterically demanding substrates[5], di-ortho-substituted acids often require this more aggressive acyl chloride route for optimal kinetics.

Comparative Efficacy of Esterification Methods

To guide your experimental design, the following table summarizes the expected performance of various esterification strategies when applied specifically to 2-bromo-6-methylbenzoic acid.

Table 1: Performance comparison of esterification methods for 2-bromo-6-methylbenzoic acid.

MethodReagentsReaction CenterTypical YieldReaction TimeNotes
Fischer MeOH, H₂SO₄ (cat.)Carbonyl Carbon< 5%24–48 hFails due to the Victor Meyer effect[2].
Steglich DCC, DMAP, ROHCarbonyl Carbon40–60%16–24 hSluggish; DMAP helps, but steric hindrance limits O-acylisourea attack[5].
Acyl Chloride 1) (COCl)₂, DMF 2) ROH, Et₃NCarbonyl Carbon80–90%4–6 hHighly effective; requires strictly anhydrous conditions; handles various alcohols.
Alkylation MeI, K₂CO₃, DMFAlkyl Halide Carbon> 95%2–4 hRecommended for methyl esters [4]. Mild, fast, and bypasses carbonyl sterics.
Pathway Visualization

G cluster_0 Pathway A: Carboxylate Alkylation (SN2) cluster_1 Pathway B: Acyl Chloride Activation Start 2-Bromo-6-methylbenzoic Acid (Sterically Hindered) Salt Potassium Carboxylate Salt Start->Salt K2CO3, DMF (Deprotonation) AcylCl Acyl Chloride Intermediate Start->AcylCl (COCl)2, cat. DMF (Activation) EsterA Methyl Ester (High Yield) Salt->EsterA MeI (SN2 Attack) EsterB Alkyl Ester (Versatile) AcylCl->EsterB ROH, Et3N, DMAP (Nucleophilic Acyl Sub.)

Figure 1: Divergent esterification pathways for sterically hindered 2-bromo-6-methylbenzoic acid.

Experimental Protocols
Protocol A: Base-Mediated Carboxylate Alkylation (Synthesis of Methyl 2-bromo-6-methylbenzoate)

This is the premier method for generating the methyl ester (CAS 99548-56-8)[4]. Because the nucleophilic attack occurs at the methyl iodide carbon rather than the hindered carbonyl, the reaction proceeds rapidly to near-quantitative completion.

Materials:

  • 2-Bromo-6-methylbenzoic acid (1.0 eq, 10 mmol, 2.15 g)[1]

  • Potassium carbonate (K₂CO₃), finely powdered, anhydrous (2.0 eq, 20 mmol, 2.76 g)

  • Methyl iodide (MeI) (1.5 eq, 15 mmol, 0.93 mL) (Caution: Highly toxic, volatile alkylating agent. Handle strictly in a fume hood.)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

  • Deprotonation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methylbenzoic acid in 20 mL of anhydrous DMF. Add the finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will become a milky suspension as the insoluble potassium carboxylate salt forms.

  • Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl iodide dropwise over 5 minutes to control the mild exotherm.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV visualization at 254 nm).

  • Quenching & Extraction : Once the starting material is entirely consumed, pour the reaction mixture into 100 mL of ice-cold distilled water. This quenches unreacted MeI and dissolves the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing : Wash the combined organic layers sequentially with distilled water (3 x 30 mL) to remove residual DMF, followed by a final wash with saturated brine (30 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mthis compound as a pale yellow liquid[4]. Purify via short-pad silica gel chromatography if analytical purity is required.

Protocol B: Acyl Chloride Activation (For General Alkyl Esters)

Use this protocol when synthesizing more complex esters (e.g., ethyl, isopropyl, benzyl) where the corresponding alkyl halide is less reactive toward


 displacement or prone to competitive elimination.

Materials:

  • 2-Bromo-6-methylbenzoic acid (1.0 eq, 10 mmol, 2.15 g)

  • Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)

  • DMF (catalytic, 2 drops)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • Target Alcohol (ROH) (2.0 eq, 20 mmol)

  • Triethylamine (Et₃N) (2.5 eq, 25 mmol, 3.48 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 0.12 g)[5]

Step-by-Step Procedure:

  • Activation : Dissolve the acid in 20 mL of anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂/Ar). Add 2 drops of DMF as a formamide catalyst. Cool the mixture to 0 °C.

  • Chlorination : Add oxalyl chloride dropwise. (Caution: Vigorous gas evolution of CO and CO₂ will occur). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Self-Validation: The reaction is complete when gas evolution completely ceases and the solution becomes homogenous.

  • Concentration : Evaporate the DCM and excess oxalyl chloride under reduced pressure. Redissolve the resulting highly reactive 2-bromo-6-methylbenzoyl chloride in 10 mL of fresh anhydrous DCM.

  • Esterification : In a separate flame-dried flask, dissolve the target alcohol, Et₃N, and DMAP[5] in 10 mL of DCM at 0 °C. Slowly transfer the acyl chloride solution into this flask dropwise via a syringe.

  • Completion : Stir the mixture at room temperature for 4–6 hours. The formation of a white precipitate (triethylammonium chloride) indicates reaction progress.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the layers and wash the organic layer with 1M HCl (20 mL) to remove the amine bases, followed by brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

1.[1] PubChem - 2-Bromo-6-methylbenzoic acid | C8H7BrO2 | CID 2735589 - PubChem - NIH. nih.gov. 1 2.[4] Mthis compound - ChemBK. chembk.com. 4 3.[5] Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org. 5 4.[2] Viktor Meyer - Wikipedia. wikipedia.org. 2 5.[3] STUDIES IN ESTERIFICATION, I. VICTOR MEYER'S ESTERIFICATION LAW. - ACS Publications. acs.org. 3

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromo-6-methylbenzoate

[1]

Introduction & Strategic Analysis

Ethyl 2-bromo-6-methylbenzoate (CAS: 103038-43-3) represents a classic "privileged but problematic" building block in drug discovery. Structurally, it offers a pre-functionalized aromatic scaffold ideal for synthesizing polyketide mimics, atropisomeric biaryls, and hetero-fused tricyclics.

However, its utility is gated by severe steric hindrance . The 1,2,6-substitution pattern creates a "steric pocket" around the carbon-bromine bond. The ortho-methyl group and the ortho-ester moiety exert significant steric pressure, impeding the approach of the palladium catalyst (Oxidative Addition) and, more critically, hindering the formation of the C-C bond (Reductive Elimination).

The "Ortho Effect" Challenge

In standard catalysis (e.g., Pd(PPh3)4), the coordination sphere is too crowded to accommodate this substrate effectively.

  • Oxidative Addition: The bulky groups destabilize the Pd(II)-aryl intermediate.

  • Transmetallation: Approach of the nucleophile (boronic acid/amine) is physically blocked.

  • Reductive Elimination: This is the rate-determining step. The formation of the new bond increases steric strain, often leading to protodehalogenation (side product) instead of coupling.

Solution Strategy: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and NHC-Pd Precatalysts . These ligands promote the formation of highly active, mono-ligated Pd(0) species that are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination to relieve steric strain).

Mechanistic Insight: Ligand-Enabled Steric Relief

To successfully couple this compound, we must manipulate the catalytic cycle to favor the crowded transition states.

The Catalytic Cycle (Graphviz)

CatalyticCyclecluster_stericsCritical Steric FactorsPreCatPd Precatalyst(Pd(OAc)2 / Pd-PEPPSI)ActivePdActive Species[L-Pd(0)](Mono-ligated)PreCat->ActivePdActivationOxAddOxidative Addition(Rate-Limiting 1)Pd(II)-Ar-BrActivePd->OxAdd+ this compoundTransMetTransmetallationBase + R-B(OH)2OxAdd->TransMetExchange Br for RRedElimReductive Elimination(Rate-Limiting 2)Steric Relief Driving ForceTransMet->RedElimPd(II) IntermediateProductCoupled Biaryl+ Pd(0)RedElim->ProductProduct ReleaseProduct->ActivePdRegeneration

Figure 1: Catalytic cycle highlighting the critical role of mono-ligated Pd species in overcoming the steric barrier of the 2,6-disubstituted substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling this compound with an aryl boronic acid to form a sterically hindered biaryl.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv) (Use Pinacol esters for unstable boronic acids)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Alternative:XPhos if the boronic acid is also hindered (tri-ortho coupling).

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 mmol, 243 mg), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

    • Note: Pre-complexing Pd(OAc)₂ and SPhos in a separate vial for 10 mins in solvent can improve initiation.

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

    • Why Toluene/Water? The biphasic system solubilizes the inorganic base while the organic phase dissolves the lipophilic substrate. SPhos is highly stable to water.

  • Reaction:

    • Seal the vial and heat to 100°C vigorously stirring (1000 rpm).

    • Monitor by HPLC/UPLC at 2 hours.

    • Endpoint: Typically 4-12 hours. If conversion stalls, add 1 mol% additional catalyst.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Optimization Data (Representative)
LigandSolventTemp (°C)Yield (%)Notes
PPh₃Toluene100<10%Failed oxidative addition.
SPhos Tol/H₂O 100 92% Optimal for standard biaryls.
XPhosDioxane10088%Better for very bulky boronic acids.
PEPPSI-IPrDioxane8095%Excellent for difficult substrates; faster.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of this compound with a primary or secondary amine. Challenge: The ester group is prone to side reactions, and the steric bulk makes N-coordination difficult.

Reagents & Materials[1][2][3][4][5][6][7][9][10]
  • Catalyst System: Pd-BrettPhos G3 or Pd-RuPhos G3 precatalysts (2-5 mol%).

    • Why Precatalysts? They ensure a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing dehalogenation.

  • Base: Cs₂CO₃ (weak base preferred to avoid ester hydrolysis) or NaOtBu (if ester hydrolysis is not a concern or substrate allows).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step Methodology
  • Setup:

    • In a nitrogen-filled glovebox, combine this compound (1.0 mmol), Amine (1.2 equiv), Pd-RuPhos G3 (20 mg, ~2.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Reaction:

    • Add anhydrous 1,4-Dioxane (5 mL).

    • Seal and heat to 80°C .

    • Note: RuPhos is specific for secondary amines; BrettPhos is superior for primary amines.

  • Workup:

    • Filter through a pad of Celite to remove insoluble salts.

    • Concentrate and purify.

Workflow Diagram: Decision Matrix

WorkflowStartStart: this compoundDecisionTarget Bond?Start->DecisionSuzukiC-C (Biaryl)Decision->SuzukiAryl/AlkylBuchwaldC-N (Amine)Decision->BuchwaldAmineCheckCheck Sterics of PartnerSuzuki->CheckBuchwald_CondCond: Pd-RuPhos G3Cs2CO3, Dioxane, 80°CBuchwald->Buchwald_CondSuzuki_CondCond: Pd(OAc)2 + SPhosTol/H2O, 100°CCheck->Suzuki_CondNoHighStericPartner is Ortho-Subst?Check->HighStericYesSwitchLigandSwitch to XPhos orPd-PEPPSI-IPrHighSteric->SwitchLigand

Figure 2: Workflow decision matrix for selecting the optimal catalytic system based on the coupling partner.

Troubleshooting & Expert Tips

  • Protodehalogenation (Ethyl 3-methylbenzoate formation):

    • Cause: Reaction temperature too high or "starved" Pd species.

    • Fix: Increase concentration of the coupling partner (boronic acid/amine). Ensure strict anhydrous conditions if using bases like NaOtBu. Switch to a precatalyst (Pd-G3/G4) to ensure immediate active species generation.

  • Ester Hydrolysis:

    • Cause: Hydroxide generation in Suzuki coupling (Base + Water).

    • Fix: Use anhydrous conditions with K₃PO₄ (slurry in Dioxane) or switch to KF/Alumina. Avoid hydroxide bases (NaOH, LiOH).

  • Incomplete Conversion:

    • Cause: Catalyst death due to steric crowding.

    • Fix: "Spike" the reaction with fresh catalyst (1 mol%) after 4 hours. Ensure efficient stirring; these heterogeneous mixtures can suffer from mass transfer limitations.

References

  • Wolf, C., & Xu, H. (2008).[1] Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.[1] The Journal of Organic Chemistry, 73(1), 162–167.[1] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered aryl halides remains a significant bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). Ethyl 2-bromo-6-methylbenzoate presents a uniquely challenging steric and electronic environment. This application note provides a comprehensive, field-proven guide to achieving high-yielding carbon-carbon bond formation with this specific substrate, detailing the causality behind catalyst selection, reaction conditions, and self-validating experimental protocols.

Mechanistic Rationale: The Steric Bottleneck

To successfully couple this compound, one must first understand its three-dimensional conformation. The substrate features a 2,6-disubstitution pattern relative to the ester group at C1. To minimize A(1,3) steric strain between the C2-bromine and the C6-methyl group, the C1 ethyl ester is forced out of the aromatic plane.

This orthogonal conformation places the bulky ethoxy group directly over the face of the C2-Br bond. Consequently, the oxidative addition of the Pd(0) catalyst—the first step of the catalytic cycle—is severely impeded [1]. Furthermore, once the Pd(II) intermediate is formed, the surrounding steric bulk hinders the transmetalation step and can slow reductive elimination, leading to competitive side reactions such as protodehalogenation.

Catalyst & Ligand Selection

To overcome this steric shielding, the catalyst system must possess two critical features:

  • High Electron Density: To force the difficult oxidative addition into the shielded C-Br bond.

  • A Large Steric Profile (Bite Angle): To accelerate reductive elimination before degradation pathways can dominate.

Pd(dppf)Cl₂·CH₂Cl₂ serves as a highly effective workhorse for this substrate [2]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle (approx. 99°). This wide angle "pinches" the Pd(II) intermediate, forcing the two aryl groups closer together and drastically accelerating reductive elimination [3]. For extreme cases—such as coupling with an ortho-substituted boronic acid—bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos) paired with Pd(OAc)₂ are required to force the catalytic cycle forward [4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why specific reagents are selected for this hindered substrate.

Table 1: Condition Optimization for Suzuki-Miyaura Coupling of this compound

EntryCatalyst / LigandBaseSolvent SystemTempYield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90 °C< 20%Poor oxidative addition; lack of steric bulk fails to drive reductive elimination.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O100 °C65%Good conversion; the large bite angle of dppf aids reductive elimination [2].
3Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane/H₂O100 °C88%Enhanced transmetalation due to higher organic solubility of the Cs-boronate complex [1].
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C94%Exceptional yield; Buchwald ligand specifically overcomes extreme steric shielding [4].

Visualizing the Logical Relationships

CatalyticCycle Pd0 Active Pd(0)L_n Complex OxAdd Oxidative Addition [RATE-LIMITING] Hindered by orthogonal C1-ester Pd0->OxAdd + this compound PdII Pd(II) Aryl Bromide Complex OxAdd->PdII TransMet Transmetalation Requires Base (Cs2CO3) & H2O PdII->TransMet + Ar'-B(OH)2 / Base PdII_Biaryl Pd(II) Aryl(Aryl') Complex TransMet->PdII_Biaryl RedElim Reductive Elimination Accelerated by large bite-angle PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Mechanistic cycle highlighting the oxidative addition bottleneck.

Experimental Methodologies (Self-Validating Protocols)

The following protocol utilizes a self-validating framework. By incorporating specific analytical checkpoints, the chemist can verify the success of each mechanistic step in real-time.

Protocol A: Standard Robust Coupling (Pd(dppf)Cl₂ / Cs₂CO₃)

Recommended for coupling this compound with unhindered or moderately hindered aryl boronic acids.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Cs₂CO₃ (3.0 equiv, 3.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane / H₂O (4:1 ratio, 5.0 mL total volume)

Step-by-Step Procedure:

  • Assembly & Degassing: In a 20 mL Schlenk tube, combine the aryl bromide, arylboronic acid, and Cs₂CO₃. Add the 1,4-Dioxane and H₂O.

    • Causality: Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate anion [3].

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Validation Check 1: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species and suppress boronic acid homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube.

  • Reaction Execution: Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring.

    • Validation Check 2 (Visual): The solution should transition from a dark red/orange suspension to a dark brown/black homogeneous mixture, indicating the formation of the active Pd(0) species.

  • Reaction Monitoring: After 16 hours, sample 10 µL of the organic layer, dilute in EtOAc, and analyze via TLC or LC-MS.

    • Validation Check 3 (Analytical): Complete consumption of the UV-active starting material (Rf ~ 0.6 in 9:1 Hexanes/EtOAc) confirms successful oxidative addition and transmetalation.

  • Work-up: Cool to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep Degas Dioxane/H2O Mix 2. Assembly Add Substrates & Catalyst Prep->Mix React 3. Reaction 100°C, 16h under Ar Mix->React Workup 4. Work-up Aq. Extraction & Wash React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting & Process Optimization

  • Issue: High levels of Protodehalogenation (Ethyl 2-methylbenzoate formation).

    • Causality: Reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or abstract a proton from the solvent.

    • Solution: Switch to a more sterically demanding ligand (e.g., SPhos) or increase the concentration of the boronic acid to accelerate transmetalation.

  • Issue: Boronic Acid Homocoupling (Biaryl formation).

    • Causality: Trace oxygen in the reaction mixture acts as an oxidant, driving the homocoupling of the boronic acid.

    • Solution: Strictly enforce the 15-minute Argon sparging step. Ensure the solvent is thoroughly degassed prior to catalyst addition.

  • Issue: Incomplete Conversion.

    • Causality: The base is insoluble, or the boronic acid has degraded (protodeboronation).

    • Solution: Ensure the 4:1 Dioxane/Water ratio is maintained. Water is critical for dissolving Cs₂CO₃ and forming the reactive boronate complex. If protodeboronation occurs, use the pinacol borane (Bpin) ester derivative instead of the free boronic acid [1].

References

  • CA2921199A1 - Ido inhibitors. Google Patents. Details the application of Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane/water for the Suzuki coupling of 2-bromo-6-methylbenzoate derivatives. 1

  • EP 3368535 B1 - Heteroaryl Substituted Benzoic Acids as RORGAMMAT Inhibitors. European Patent Office. Outlines the borylation and subsequent coupling of mthis compound using Pd(dppf)Cl₂. 2

  • Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor. ACS Publications. Highlights the structural optimization and cross-coupling of sterically hindered ortho-substituted benzoates. 3

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Dalton Transactions. Discusses the mechanistic necessity of bulky ligands for overcoming extreme steric hindrance in Suzuki-Miyaura couplings. 4

Sources

Using Ethyl 2-bromo-6-methylbenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Atropisomeric Kinase Inhibitor Scaffolds using Ethyl 2-bromo-6-methylbenzoate

Executive Summary

In the landscape of modern drug discovery, particularly for KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib), the control of axial chirality has moved from a stereochemical nuisance to a critical design feature. This compound represents a quintessential "steric lock" intermediate. Its 2,6-substitution pattern creates significant rotational barriers when coupled to other aromatics, enabling the formation of stable atropisomers—biaryl systems that are chiral solely due to restricted rotation.

This guide provides a validated workflow for utilizing this compound as a core scaffold. We move beyond standard textbook esterification, addressing the specific challenges of steric hindrance in cross-coupling and atropisomer resolution .

Strategic Utility: The "Magic Methyl" & Atropisomerism

The 6-methyl group in this intermediate is not merely a substituent; it is a conformational anchor. In pharmaceutical design, this "ortho-effect" serves two purposes:

  • Conformational Restriction: It forces the ester (and subsequent amide/heterocycle) out of the aryl plane, pre-organizing the molecule for binding pockets (e.g., the cryptic pocket of KRAS).

  • Metabolic Stability: The steric bulk protects the ester/amide bond from rapid enzymatic hydrolysis.

Key Application Area: Synthesis of biaryl atropisomers for oncology targets (KRAS, BTK inhibitors).

Experimental Protocols

Protocol A: Sterically Encumbered Esterification (Fischer Variant)

Rationale: Standard esterification often stalls due to the ortho-methyl/bromo shielding. We utilize a high-temperature, thermodynamic approach to drive conversion.

Reagents:

  • 2-Bromo-6-methylbenzoic acid (1.0 equiv)

  • Ethanol (Absolute, 10-15 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)

  • Toluene (Co-solvent for azeotropic removal, optional)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-bromo-6-methylbenzoic acid and absolute ethanol.

  • Catalyst Addition: Add H₂SO₄ dropwise. Note: Exotherm is minimal due to dilution, but addition should be controlled.

  • Reflux: Heat to vigorous reflux (approx. 80°C).

    • Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). Due to sterics, this reaction may require 24–36 hours. If conversion <90% at 24h, add toluene (5 vol) and fit with a Dean-Stark trap to remove water.

  • Workup: Cool to RT. Concentrate ethanol to ~20% volume. Dilute with EtOAc and wash with sat. NaHCO₃ (carefully, until gas evolution ceases) to remove unreacted acid.

  • Purification: Dry over MgSO₄. Vacuum distillation is preferred over column chromatography for scale-up (bp ~117°C at 17 mmHg).

Yield Expectation: 85–92% (Colorless oil).

Protocol B: The "Difficult" Suzuki-Miyaura Coupling

Rationale: The 2-position bromine is flanked by the 6-methyl group and the ester. Standard Pd(PPh₃)₄ catalysts often fail due to slow oxidative addition and inability to accommodate the bulky transition state. We employ Pd(dppf)Cl₂ or S-Phos systems, which are privileged ligands for hindered biaryls.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (e.g., 2-fluoro-6-hydroxyphenylboronic acid for Sotorasib-like scaffolds) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) OR Pd(OAc)₂/S-Phos (1:2 ratio)

  • Base: K₂CO₃ (3.0 equiv, aqueous 2M)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck flask and cycle Argon/Vacuum (3x).

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 30 mins. Oxygen is the enemy of this electron-rich catalytic cycle.

  • Charging: Add the benzoate, boronic acid, and Pd-catalyst under Argon flow.

  • Activation: Add the degassed aqueous K₂CO₃.

  • Reaction: Heat to 90–100°C.

    • Mechanistic Insight: The reaction creates a racemic atropisomer mixture. The high temperature is necessary to overcome the activation energy of the transmetalation step in this crowded environment.

  • Quench: Cool to RT. Filter through Celite to remove Pd black.

  • Isolation: Partition between water/EtOAc. The product is a racemic biaryl ester .

Protocol C: Atropisomer Resolution (The "Sotorasib" Method)

Rationale: Separating atropisomers via chiral chromatography is expensive. We use "Classical Resolution" via co-crystallization, a method validated in the scale-up of Sotorasib intermediates.

Reagents:

  • Racemic Biaryl Product (from Protocol B)

  • Resolving Agent: (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA)[2]

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Heptane[2]

Step-by-Step Workflow:

  • Hydrolysis (Pre-requisite): Saponify the ethyl ester to the free acid (LiOH, THF/Water) to allow salt formation.

  • Salt Formation: Dissolve the racemic biaryl acid in 2-MeTHF. Add (+)-DBTA (0.5–1.0 equiv).

  • Crystallization: Heat to dissolve, then slowly cool to RT. Add Heptane as an anti-solvent if necessary.

  • Filtration: The desired atropisomer (often the M-isomer for these scaffolds) will co-crystallize with DBTA.[3]

  • Free-Basing: Treat the solid with aqueous Na₂HPO₄ to release the chirally pure biaryl acid.

Technical Data Summary

ParameterThis compound
CAS 76309-64-1 (Analogous: Methyl ester 99548-56-8)
Mol.[4] Weight 243.10 g/mol
Boiling Point ~117°C (17 mmHg)
Key Reactivity Ortho-blocked Electrophile
Preferred Catalyst Pd(dppf)Cl₂ or Pd-SPhos (for coupling)
Rotational Barrier High (>25 kcal/mol in biaryl form)

Pathway Visualization (Sotorasib-Style Workflow)

G Figure 1: Synthetic Workflow for Atropisomeric Drug Scaffolds using this compound Start 2-Bromo-6-methylbenzoic Acid Step1 This compound (Steric Lock Installed) Start->Step1 Fischer Esterification (EtOH, H2SO4, Reflux) Step2 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Step1->Step2 Cross-Coupling Intermediate Racemic Biaryl Intermediate (Atropisomeric Mixture) Step2->Intermediate Forms Racemate Resolution Classical Resolution ((+)-DBTA Co-crystallization) Intermediate->Resolution Salt Formation Final Pure Atropisomer Scaffold (e.g., Sotorasib Precursor) Resolution->Final Free-basing

Caption: Figure 1 illustrates the conversion of the parent acid to the ethyl ester, followed by sterically demanding cross-coupling and chiral resolution, mirroring the industrial synthesis of KRAS inhibitors.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Foundational work on Sotorasib structure).[2][3] Link

  • Beaver, M. G., et al. (2022).[2] Axial Chirality in the Sotorasib Drug Substance.[2] Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. (Specific protocol for DBTA resolution of 2,6-disubstituted biaryls). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki protocols).[5] Link

  • BenchChem Technical Support. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Analogous esterification conditions). Link

  • Lipshutz, B. H., et al. (2008).[6] S-Phos: A Highly Active Ligand for Suzuki-Miyaura Couplings of Sterically Hindered Aryl Chlorides. Organic Letters, 10(17), 3793-3796. (Ligand selection for hindered substrates). Link

Sources

Advanced Application Note: Grignard Protocols for Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 2-bromo-6-methylbenzoate represents a "privileged scaffold" in drug development, often serving as a precursor for atropisomeric biaryls or sterically congested pharmacophores. However, its chemical architecture presents a dual paradox for organometallic chemistry:

  • The Chemoselectivity Paradox: The molecule contains both a nucleophile precursor (C-Br) and an electrophile (Ester). Traditional Grignard formation (Mg metal insertion) is forbidden due to rapid intermolecular self-destruction (polymerization/dimerization).

  • The Steric Paradox: The 2,6-substitution pattern (bromo and methyl groups flanking the ester) creates significant steric shielding, kinetically inhibiting nucleophilic attack on the carbonyl carbon.

This guide provides two distinct, validated protocols to navigate these challenges. Protocol A utilizes the Knochel-Hauser Turbo Grignard method for halogen-metal exchange, allowing the ester to survive while activating the bromide. Protocol B details the forcing conditions required to successfully drive nucleophilic addition into the hindered ester.

Strategic Considerations: Thermodynamics vs. Kinetics

The "Forbidden" Reaction: Direct Mg Insertion

Attempting to generate the Grignard reagent via direct magnesium insertion (Mg/THF) results in failure. The formed Grignard species (


) is a strong nucleophile that immediately attacks the ester of a neighboring molecule.
The Solution: Halogen-Metal Exchange

By using isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl ), we exploit the thermodynamic preference for the formation of a stabilized aryl Grignard over an alkyl Grignard. The reaction proceeds faster than the nucleophilic attack on the ester at low temperatures (


C).
Visualization: Pathway Selection

The following diagram illustrates the critical decision tree between destructive self-reaction and successful functionalization.

ReactionPathways Figure 1: Divergent Pathways for Functionalized Benzoates Start This compound Mg_Route Direct Mg Insertion (Standard) Start->Mg_Route Mg, THF, Reflux Knochel_Route iPrMgCl·LiCl Exchange (Kinetic Control) Start->Knochel_Route -40°C Self_Destruct Self-Reaction/Polymerization (Failure) Mg_Route->Self_Destruct Fast Intermolecular Attack Stable_Species Functionalized Aryl-Mg (Stable at -40°C) Knochel_Route->Stable_Species Br/Mg Exchange Product Target Electrophile Trapping (Success) Stable_Species->Product + Electrophile (E+)

Protocol A: Generation of the Functionalized Grignard (Magnesiation)[1]

Objective: Convert the C-Br bond to C-Mg using Halogen-Metal Exchange while preserving the ethyl ester. Key Reagent: iPrMgCl·LiCl (Turbo Grignard) [1].

Materials & Equipment[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

  • Solvent: Anhydrous THF (H2O < 50 ppm).

  • Vessel: Flame-dried Schlenk flask or 3-neck RBF under Argon atmosphere.

  • Cryogenics: Acetone/Dry Ice bath (-78°C) and Acetonitrile/Dry Ice bath (-40°C).

Step-by-Step Methodology
  • System Preparation:

    • Evacuate and backfill the reaction vessel with Argon (3 cycles).

    • Charge the vessel with this compound (10 mmol, 2.43 g) and anhydrous THF (20 mL).

    • Cool the solution to -40°C . Note: Do not cool to -78°C initially; the exchange rate is too slow for aryl bromides at that temperature.

  • Exchange Reaction:

    • Add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) dropwise over 10 minutes via syringe pump.

    • Crucial: Maintain internal temperature between -40°C and -35°C.

    • Stir at -40°C for 30–60 minutes.

    • Monitoring: Aliquot 0.1 mL, quench with MeOD, and analyze via GC-MS or NMR. Look for >95% conversion to the deuterated arene (Ethyl 2-deutero-6-methylbenzoate).

  • Electrophile Trapping:

    • Once exchange is complete, add the desired electrophile (e.g., Benzaldehyde, Allyl bromide) slowly at -40°C.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with sat. aq. NH4Cl.

    • Extract with EtOAc, wash with brine, dry over MgSO4.

Troubleshooting Table: Exchange Efficiency
VariableObservationCorrective Action
Temp > -20°C Low yield; complex mixture.The Grignard attacked the ester.[1][2][3][4][5][6][7] Keep T < -30°C.
Temp < -60°C No reaction; recovered SM.Exchange is kinetically stalled. Warm to -40°C.
Solvent = Et2O Precipitation of reagent.Use THF. The LiCl complex requires THF for solubility.

Protocol B: Nucleophilic Attack on the Hindered Ester

Objective: React an external Grignard (R-MgX) with this compound to form a tertiary alcohol. Challenge: The 2,6-disubstitution creates a "steric pocket" that blocks the Burgi-Dunitz trajectory of the incoming nucleophile.

Experimental Workflow

ProtocolB Figure 2: Forcing Conditions for Sterically Hindered Esters Setup Setup: Flame-dried glassware Argon atm, Reflux Condenser Reagent_Prep Prepare Grignard (XS) (3.0 - 4.0 equiv) Setup->Reagent_Prep Addition Addition Phase Add Ester to Grignard (Inverse Addition) Reagent_Prep->Addition 0°C start Thermal_Drive Thermal Drive Reflux (65°C THF) for 4-12h Addition->Thermal_Drive Overcome Sterics Quench Acidic Quench (HCl/Ice) Thermal_Drive->Quench

Critical Protocol Modifications for Steric Hindrance
  • Stoichiometry: Use 3.5 to 4.0 equivalents of Grignard reagent. The first equivalent may coordinate to the ester oxygen or be consumed by adventitious moisture, and the steric barrier requires a high concentration gradient to drive kinetics [3].

  • Temperature: Room temperature is often insufficient.

    • Standard: Reflux in THF (66°C).

    • Advanced: If THF reflux fails, switch to 2-MeTHF (BP 80°C) or Toluene/THF mixtures to achieve higher thermal energy.

  • Additives:

    • CeCl3 (Cerium Chloride): If the reaction is sluggish or produces enolization byproducts (due to the alpha-protons on the incoming Grignard), add anhydrous CeCl3 (1.5 equiv) to form the organocerium species. Organocerium reagents are less basic and more nucleophilic, often overcoming steric hindrance better than pure Grignards.

Step-by-Step Methodology (High-Force)
  • Preparation: Prepare 4.0 equiv of Phenylmagnesium Bromide (PhMgBr) in THF (1.0 M).

  • Addition: Cool the Grignard solution to 0°C. Add this compound (dissolved in minimal THF) dropwise.

    • Note: No exotherm may be observed initially due to steric delay.

  • Reaction:

    • Remove ice bath.[1][8]

    • Heat to reflux (66°C) immediately.

    • Monitor via TLC/HPLC. Reaction times may extend to 12–24 hours.

  • Workup:

    • Cool to 0°C.

    • Careful Quench: The reaction will contain a large excess of unreacted Grignard. Quench dropwise with saturated NH4Cl or 1M HCl.

    • Warning: Massive exotherm and gas evolution expected.

Quantitative Data Summary

The following table contrasts the expected outcomes based on the method chosen.

ParameterDirect Mg InsertionKnochel Exchange (-40°C)Nucleophilic Attack (RT)Nucleophilic Attack (Reflux)
Primary Species Benzyne / PolymerAryl-Mg-Cl·LiClUnreacted EsterTertiary Alcohol
Yield (Typical) < 5%85–92%10–30%75–88%
Major Side Product DimerizationProtonated arene (if wet)Recovered SMKetone (incomplete addition)
Reaction Time N/A (uncontrollable)30–45 mins24 hours4–8 hours

Safety & Handling (E-E-A-T)

  • Thermal Runaway: In Protocol B, the accumulation of unreacted Grignard due to steric initiation delay can lead to a "sleeping giant" scenario. Once the temperature threshold is crossed, the reaction may accelerate rapidly. Always maintain reflux capability and cooling backup.

  • Moisture Sensitivity: The Knochel complex (Protocol A) is extremely hygroscopic. LiCl increases water absorption. All syringes and needles must be oven-dried.

  • Chemical Hygiene: this compound is an alkylating agent and potential irritant. Handle in a fume hood.

References

  • Knochel, P., et al. "Preparation of Functionalized Arylmagnesium Reagents."[9] Journal of Organic Chemistry, 2000, 65, 8108-8110.[9] Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

  • Chemistry Steps. "Reaction of Grignard Reagents with Esters." Chemistry Steps Educational Portal, 2025. Link

  • BenchChem. "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide." BenchChem Technical Notes, 2025. Link(Analogous protocol for substituted benzoates).

  • Delacroix, T., et al. "Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group."[9] Organic Chemistry Portal, 2000. Link

Sources

Application Note: Overcoming Steric Inhibition in the Functionalization of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution Reactions on the Ester Group of Ethyl 2-bromo-6-methylbenzoate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound represents a class of "sterically privileged" scaffolds often encountered in drug discovery (e.g., atropisomeric kinase inhibitors).[1] The 2,6-disubstitution pattern creates a formidable steric blockade around the carbonyl carbon, rendering standard nucleophilic acyl substitution (BAc2 mechanism) kinetically incompetent under mild conditions.

This guide provides field-validated protocols to bypass this "steric fortress." We move beyond standard textbook methods, utilizing nucleophilic dealkylation (BAl2) and Lewis-acid activation to achieve high-yielding hydrolysis, aminolysis, and transesterification without compromising the sensitive aryl bromide moiety.[1]

Mechanistic Insight: The "Orthogonal" Reactivity

The failure of standard conditions (e.g., NaOH/MeOH, reflux) is due to Steric Inhibition of Resonance and Nucleophilic Trajectory Blocking .[1]

  • The Problem (BAc2 Blockade): The ortho-methyl and ortho-bromo groups twist the carbonyl out of planarity with the benzene ring, preventing conjugation. More critically, they physically occlude the Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon. The formation of the tetrahedral intermediate is energetically prohibitive due to severe van der Waals repulsion.

  • The Solution (BAl2 & Activation):

    • BAl2 Pathway: Instead of attacking the crowded carbonyl, we attack the accessible ethyl group (alkyl-oxygen cleavage) using soft, potent nucleophiles (e.g., Iodide).[1]

    • Lewis Acid Activation: We use organoaluminum reagents to coordinate the carbonyl oxygen, increasing electrophilicity and delivering the nucleophile intramolecularly, effectively "tunneling" through the steric wall.[1]

Visualization: Reaction Pathways & Steric Gating

ReactionPathways Substrate This compound (Sterically Shielded) BAc2 Pathway A: BAc2 (Carbonyl Attack) Substrate->BAc2 OH- / RO- BAl2 Pathway B: BAl2 (Alkyl Attack) Substrate->BAl2 LiI / Collidine (Attacks Ethyl) Weinreb Pathway C: Al-Activation (Amide Formation) Substrate->Weinreb AlMe3 / Amine Intermed_Tet Tetrahedral Intermediate (High Energy/Unstable) BAc2->Intermed_Tet Sterically Blocked Product_Acid 2-Bromo-6-methylbenzoic Acid BAl2->Product_Acid Cleavage Product_Amide Amide Derivative Weinreb->Product_Amide Direct Conv.

Caption: Pathway analysis showing the blockade of standard carbonyl attack (Red) vs. the success of alkyl attack (Green) and Lewis-acid activation (Yellow).

Experimental Protocols

Protocol A: Hydrolysis via Nucleophilic Dealkylation (The "Sniper" Method)

Best for: High-value substrates where harsh base/heat must be avoided.

This method utilizes anhydrous Lithium Iodide (LiI) in a polar aprotic solvent to perform an


 displacement on the ethyl group.[1] This completely bypasses the steric hindrance at the carbonyl.

Reagents:

  • This compound (1.0 equiv)[1]

  • Lithium Iodide (LiI), anhydrous (3.0 - 5.0 equiv)[1]

  • 2,4,6-Collidine (Solvent/Base) or Pyridine (Alternative)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a reflux condenser and nitrogen balloon.

  • Dissolution: Dissolve the ester (1 mmol) in anhydrous 2,4,6-collidine (3 mL).

  • Addition: Add anhydrous LiI (4 mmol). The mixture may be heterogeneous initially.[1]

  • Reaction: Heat the mixture to reflux (approx. 170°C for collidine) for 8–12 hours. Note: The reaction is driven by the formation of volatile ethyl iodide and the precipitation of the lithium carboxylate.

  • Workup: Cool to room temperature. Dilute with EtOAc and pour into 1N HCl (to remove collidine). Extract the aqueous layer with EtOAc (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The resulting acid is typically pure enough for subsequent steps.[1]
    

Why this works: The Iodide ion attacks the methylene of the ethyl group. The carboxylate acts as the leaving group.[2] Since the attack is on the unhindered ethyl chain, the 2,6-disubstitution on the ring is irrelevant.

Protocol B: Forcing Saponification (The "Sledgehammer" Method)

Best for: Large-scale, robust substrates where reagents must be cheap.

Standard aqueous hydroxide fails because water/methanol cannot reach the necessary temperature to overcome the activation energy barrier. We use ethylene glycol (bp 197°C) to access higher temperatures.[1]

Reagents:

  • Potassium Hydroxide (KOH) pellets (5.0 equiv)[1]

  • Ethylene Glycol (solvent)[1]

  • Water (trace, 5% v/v)[1]

Procedure:

  • Dissolution: Dissolve KOH (50 mmol) in ethylene glycol (20 mL) in a flask open to the atmosphere (or loosely capped).

  • Addition: Add the ester (10 mmol).

  • Reaction: Heat to 150–160°C. Monitor by TLC. This may take 24–48 hours.[1]

  • Workup: Cool to room temperature. Pour into ice water. Acidify carefully with Conc. HCl to pH 1.[1] The sterically hindered acid will precipitate.[1]

  • Isolation: Filter the solid. If no precipitate forms (due to glycol solubilization), extract with DCM.[1]

Protocol C: Direct Aminolysis via Aluminum Activation (Weinreb Protocol)

Best for: Converting the ester directly to an amide without isolating the acid.

Direct heating of this ester with an amine will result in no reaction or amine oxidation.[1] Trimethylaluminum (


) forms a highly active aluminum-amide species that coordinates the carbonyl oxygen, overcoming the steric barrier.[1]

Safety Warning:


 is pyrophoric.[1] Handle strictly under inert atmosphere.

Reagents:

  • Amine (1.1 equiv) (e.g., Benzylamine, Morpholine)[1]

  • Trimethylaluminum (

    
    ) (2.0 M in Toluene/Hexane) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) or Toluene (anhydrous)[1]

Procedure:

  • Activation (The "Weinreb" Reagent): In a dry flask under Argon, add the amine (1.1 mmol) to anhydrous DCM (5 mL). Cool to 0°C.[1]

  • AlMe3 Addition: Dropwise add

    
     solution (1.2 mmol). Methane gas will evolve vigorously.[1] Stir for 15–30 mins at RT to ensure formation of the 
    
    
    
    species.
  • Coupling: Add the this compound (1.0 mmol) dissolved in minimal DCM.

  • Reflux: Heat the mixture to reflux (or 80°C if using Toluene) for 12–24 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (dropwise) or Rochelle's Salt solution (Sat. Potassium Sodium Tartrate).[1] Stir vigorously until two clear layers form (Rochelle's salt breaks the Al-emulsion).

  • Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Data Summary & Troubleshooting

MethodReaction TypeConditionsYield PotentialRisk Factors
LiI / Collidine Dealkylation (

)
170°C, 12hHigh (>90%)Removal of collidine requires acidic wash.[1]
KOH / Glycol Saponification160°C, 24h+Mod-High (70-85%)Harsh conditions may degrade sensitive groups.[1]
AlMe3 / Amine AminolysisReflux, 16hHigh (80-95%)Pyrophoric reagent.[1] Requires strict anhydrous technique.[1]
LiAlH4 Reduction0°C to RTVariableRisk: Debromination (Ar-Br

Ar-H) is possible if refluxed.[1]

Troubleshooting the "Missing" Reaction:

  • Issue: Starting material remains unchanged after 24h reflux with NaOH/MeOH.

  • Diagnosis: Classic steric inhibition.[1] The nucleophile cannot access the carbonyl.

  • Fix: Switch to Protocol A (LiI) or Protocol C (AlMe3). Do not simply add more base; it will not work.[1]

Chemoselectivity Note (The Bromine Atom):

  • In Protocol A & B , the Ar-Br bond is generally stable.[1]

  • In Protocol C , AlMe3 is compatible with Ar-Br.[1]

  • Avoid: Organolithiums (e.g., adding R-Li to the ester) will result in rapid Lithium-Halogen exchange at the bromine position before attacking the ester, leading to polymerization or debrominated byproducts.

References

  • Mechanisms of Ester Hydrolysis (BAc2 vs BAl2)

    • Ingold, C. K.[1][3] Structure and Mechanism in Organic Chemistry; Cornell University Press, 1953.[1][3] (Foundational text distinguishing acyl-oxygen vs alkyl-oxygen cleavage).

    • LibreTexts Chemistry, "Hydrolysis of Esters," .[1]

  • Nucleophilic Dealkylation (LiI Method)

    • McMurry, J. "Ester Cleavage via S_N2-Type Dealkylation."[1] Organic Reactions, 1976 , 24, 187.[1]

    • Harrison, I. T.[1] "Cleavage of Esters with Lithium Iodide in Collidine." Chemical Communications, 1969 , 616.[1] Link.

  • Aluminum-Mediated Aminolysis

    • Basha, A.; Lipton, M.; Weinreb, S. M.[1] "A Mild, General Method for Conversion of Esters to Amides." Tetrahedron Letters, 1977 , 18, 4171.[1] (The classic Weinreb protocol).[1]

    • Levin, J. I.; Turos, E.; Weinreb, S. M.[1] "An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides." Synthetic Communications, 1982 , 12, 989.[1] Link.[1]

  • Steric Hindrance in Benzoates

    • Goering, H. L.; Rubin, T.[1] "The Kinetics of the Saponification of Ethyl 2,6-Dimethylbenzoate." Journal of the American Chemical Society, 1950 , 72, 5317.[1] (Quantifies the extreme slowness of 2,6-disubstituted ester hydrolysis).

Sources

Application Note: Ullmann Homocoupling of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of sterically hindered biaryls via the Ullmann reaction.

Executive Summary

The Ullmann homocoupling of Ethyl 2-bromo-6-methylbenzoate presents a classic yet challenging scenario in organic synthesis. This reaction is pivotal for constructing the 3,3'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate scaffold, a key structural motif in lignan natural products (e.g., Steganacin analogues) and axially chiral ligands.

Success in this transformation relies on balancing the steric hindrance of the ortho-ester group against its electronic benefit (anchimeric assistance). This guide details the mechanistic underpinnings of the copper-mediated cycle and provides a robust, self-validating protocol using activated copper bronze to maximize yield and reproducibility.

Mechanistic Insight & Causality

The Substrate Architecture

The substrate, this compound, possesses a specific substitution pattern that dictates reactivity:

  • C1 (Ester): Ortho to the reaction site (C2). Acts as a directing group for Copper coordination but imposes significant steric bulk.

  • C2 (Bromine): The site of oxidative addition.

  • C6 (Methyl): Meta to the reaction site but ortho to the ester. It forces the ester group out of planarity with the benzene ring, increasing the steric congestion around the C2-Br bond.

The "Ortho-Effect" in Ullmann Coupling

Contrary to intuitive steric arguments, ortho-esters often accelerate Ullmann couplings compared to their para counterparts. This is due to anchimeric assistance .

  • Coordination: The carbonyl oxygen of the ortho-ester coordinates to the Cu(I) species.

  • Stabilization: This forms a stable 5-membered chelate upon oxidative addition, lowering the activation energy for the formation of the organocopper intermediate.

  • Protection: The coordination protects the transient aryl-copper species from protodehalogenation (a common side reaction).

Reaction Pathway (Cu(I)/Cu(III) Cycle)

The consensus mechanism for this substrate involves a Cu(I)-Cu(III) catalytic cycle, initiated by surface activation of Cu(0).

UllmannMechanism Start Start: Aryl Bromide (Ar-Br) OxAdd1 Step 1: Oxidative Addition Formation of Ar-Cu(I) species (Stabilized by ortho-ester) Start->OxAdd1 + Cu(0) Cu0 Activated Cu(0) Surface Cu0->OxAdd1 Intermediate Organocuprate Intermediate [Ar-Cu(I)-Br]- OxAdd1->Intermediate OxAdd2 Step 2: 2nd Oxidative Addition Reaction with 2nd Ar-Br Formation of Ar-Cu(III)-Ar species Intermediate->OxAdd2 + Ar-Br SideRxn Side Reaction: Protodehalogenation (Ar-H) (Caused by moisture/H-donors) Intermediate->SideRxn + H2O/H+ RedElim Step 3: Reductive Elimination Formation of C-C Bond OxAdd2->RedElim Transient Cu(III) RedElim->Cu0 Regeneration of Cu(I)Br/Cu(0) Product Product: Biaryl Dicarboxylate RedElim->Product

Figure 1: Proposed mechanism for the Ullmann homocoupling of ortho-substituted aryl bromides, highlighting the critical oxidative addition and reductive elimination steps.

Experimental Protocol: Activated Copper Bronze Method

Objective: Synthesis of Diethyl 3,3'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate. Scale: 10 mmol (approx. 2.43 g of substrate).

Reagents & Equipment
ReagentEquiv.[1][2][3][4]AmountRole
This compound 1.02.43 gSubstrate
Copper Bronze 3.0 - 5.0~2.0 - 3.2 gReagent/Catalyst
DMF (Anhydrous) N/A15 mLSolvent (High BP)
Iodine (I₂) 0.05~120 mgActivator
Acetone N/A20 mLCu Activation Solvent
Copper Activation (Critical Step)

The surface oxide layer on commercial copper bronze is the primary cause of reaction failure. This activation step is non-negotiable.

  • Wash: Place copper bronze (3.0 g) in a 50 mL flask. Add 20 mL of acetone containing iodine (120 mg).

  • Stir: Stir vigorously for 10 minutes at room temperature. The iodine effectively etches the copper surface, removing oxides and forming reactive CuI sites.

  • Filter: Filter the copper rapidly through a sintered glass funnel.

  • Rinse: Wash the copper pad sequentially with acetone (2 x 10 mL) and anhydrous DMF (1 x 10 mL) to remove excess iodine.

  • Use Immediately: Transfer the activated copper immediately to the reaction vessel. Do not let it dry in air.

Reaction Procedure
  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge: Add the Activated Copper and This compound (2.43 g) to the flask.

  • Solvent: Add anhydrous DMF (15 mL). Note: High concentration (approx 0.5 - 1.0 M) favors bimolecular coupling over side reactions.

  • Degas: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (which re-oxidizes copper).

  • Heat: Heat the mixture to reflux (153°C) using a sand bath or oil bath.

    • Visual Cue: The reaction mixture will turn from a reddish suspension to a dark brown/purple slurry as CuBr forms.

  • Monitor: Maintain reflux for 4–16 hours . Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the starting bromide (Rf ~0.6) and appearance of the blue-fluorescent biaryl spot (Rf ~0.4).

Workup & Purification[5][6]
  • Cool: Allow the mixture to cool to room temperature.

  • Dilute: Dilute with Ethyl Acetate (50 mL).

  • Filter: Filter through a pad of Celite to remove unreacted copper and copper salts. Wash the pad with Ethyl Acetate.[4]

  • Complexation Wash: Wash the filtrate with 10% aqueous Ammonia (NH₄OH) or saturated NH₄Cl solution (2 x 30 mL).

    • Purpose: This removes dissolved copper species (forming the blue [Cu(NH₃)₄]²⁺ complex), preventing contamination during chromatography.

  • Dry: Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.[4]

    • Yield Expectation: 65–80% (White to off-white solid).

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Passivated Copper SurfaceRepeat Cu activation with I₂/Acetone. Ensure DMF is anhydrous.
Low Yield / Dehalogenation Presence of Water/Proton SourceUse freshly distilled DMF. Ensure N₂ atmosphere is strictly maintained.
Stalled Reaction Catalyst PoisoningAdd fresh activated copper (1-2 equiv) mid-reaction.
Alternative "Modern" Conditions

For substrates sensitive to high temperatures (150°C), a milder Pd-catalyzed protocol can be attempted, though steric hindrance often makes Cu-bronze the superior choice for this specific tetra-ortho-substituted biaryl formation.

  • Catalyst: Pd(OAc)₂ (5 mol%) + TBAF (2 equiv) in DMF at 100°C.

  • Note: The classic Ullmann is generally more robust for this specific ortho-nitro/ester class of substrates.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Act Activate Cu Bronze (Acetone/Iodine) Mix Mix Ar-Br + Cu in DMF Act->Mix Dry Dry DMF (Mol. Sieves) Dry->Mix Reflux Reflux (153°C) 4-16 Hours Mix->Reflux Filt Celite Filtration (Remove Cu) Reflux->Filt Wash Ammonia Wash (Remove Cu ions) Filt->Wash Col Column Chromatography (Hex/EtOAc) Wash->Col

Figure 2: Step-by-step experimental workflow for the Ullmann homocoupling process.

References

  • Ullmann, F., & Bielecki, J. (1901).[3] Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. Link

  • Fanta, P. E. (1974). The Ullmann Synthesis of Biaryls. Synthesis, 1974(01), 9–21. Link

  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions. Link

  • Miyano, S., et al. (1978). Asymmetric Synthesis of Biaryls via the Ullmann Reaction. Bulletin of the Chemical Society of Japan. (Reference for steric hindrance management in biaryl synthesis). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in hydrolysis of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

Researchers attempting to hydrolyze Ethyl 2-bromo-6-methylbenzoate often encounter a "silent reaction"—standard saponification conditions (NaOH/MeOH/H₂O, reflux) yield only recovered starting material.

The Root Cause: This resistance is not due to electronic deactivation, but steric inhibition of resonance and nucleophilic attack . The 2-bromo and 6-methyl substituents create a "picket fence" around the carbonyl carbon.

  • Tetrahedral Intermediate Blockade: The standard

    
     mechanism requires the formation of a tetrahedral intermediate. The large ortho-substituents destabilize this intermediate due to severe van der Waals repulsion.
    
  • Plane Rotation: The carbonyl group is forced out of the plane of the benzene ring to minimize steric clash, disconnecting it from resonance stabilization, but simultaneously burying it between the ortho-groups.

The Solution: To hydrolyze this ester, we must switch the mechanism from Acyl-Oxygen cleavage (attacking the blocked carbonyl) to Alkyl-Oxygen cleavage (attacking the exposed ethyl group).

Troubleshooting Guide & FAQs

Scenario A: "I refluxed with 2N NaOH in Methanol for 48 hours, but TLC shows only starting material."
  • Diagnosis: You are attempting a

    
     pathway (attack on carbonyl) which is energetically prohibited by the steric bulk of the Br and Me groups.
    
  • Solution: Switch to Nucleophilic Dealkylation . Use reagents that attack the ethyl group (

    
     mechanism) rather than the carbonyl.
    
    • Recommended Reagent: Lithium Iodide (LiI) in Collidine or Pyridine.

Scenario B: "I tried acid hydrolysis (H₂SO₄/H₂O), but the reaction is too slow."
  • Diagnosis: Acid hydrolysis (

    
    ) is reversible and also subject to the same steric retardation as base hydrolysis. The equilibrium constant often favors the ester in hindered systems.
    
  • Solution: Use Trimethylsilyl Iodide (TMSI) . This anhydrous method cleaves the ester irreversibly under mild conditions.

Scenario C: "I cannot use Iodine-based reagents due to downstream incompatibility."
  • Diagnosis: You need a hydroxide-based method but need to bypass the solvation shell that weakens standard hydroxide.

  • Solution: Use "Anhydrous Hydroxide" (Gassman’s Method) . Potassium tert-butoxide (

    
    -BuOK) in wet DMSO creates "naked" hydroxide anions that are super-nucleophiles, capable of overcoming significant steric barriers.
    

Decision Matrix: Selecting the Right Protocol

FeatureMethod 1: LiI / Collidine Method 2: TMSI (In Situ) Method 3: Gassman (t-BuOK/DMSO)
Mechanism

(Alkyl-Oxygen Cleavage)

(Silyl-assisted Cleavage)

(Super-nucleophile)
Primary Target Ethyl group (leaving group)Ethyl group (leaving group)Carbonyl Carbon
Conditions Reflux (140–160°C)Ambient to 60°CAmbient
Substrate Tolerance High (Stable to Br/Me)High (Avoid acid-labile groups)Moderate (Base sensitive groups risk)
Yield Potential 85–95%90–98%70–85%
Best For... Robust, scale-up friendly Mildest conditions Non-halogenated alternatives

Detailed Experimental Protocols

Protocol A: Nucleophilic Dealkylation using LiI (The Gold Standard)

Rationale: Iodide (


) is a soft nucleophile that attacks the 

-carbon of the ethyl group. The reaction is driven by the formation of the stable carboxylate lithium salt and volatile ethyl iodide.

Materials:

  • This compound (1.0 equiv)

  • Lithium Iodide (anhydrous, 4.0 equiv)

  • 2,4,6-Collidine (Solvent, 10-15 volumes) [Pyridine can be substituted but Collidine allows higher temps]

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the ester in 2,4,6-Collidine.

  • Addition: Add anhydrous Lithium Iodide (LiI). The salt may not fully dissolve initially.

  • Reflux: Heat the mixture to reflux (~170°C for collidine, or 115°C if using pyridine). Maintain for 8–12 hours.

    • Checkpoint: The reaction mixture often turns dark/brown. This is normal.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-cold dilute HCl (to neutralize collidine/pyridine and protonate the carboxylate).

    • Extract with Ethyl Acetate (x3).

    • Wash organics with

      
       (to remove any free iodine) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

Protocol B: Silyl Ester Cleavage (TMSI Method)

Rationale: TMSI activates the carbonyl oxygen (acting as a Lewis acid), making the ethyl group highly susceptible to iodide attack. The intermediate silyl ester hydrolyzes instantly upon water addition.

Materials:

  • This compound (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl, 2.0 equiv)

  • Sodium Iodide (NaI, 2.0 equiv)

  • Acetonitrile (Dry, solvent)

Workflow:

  • Generation: In a dry flask under

    
    , suspend NaI in dry Acetonitrile. Add TMSCl dropwise. Stir for 15 mins to generate TMSI in situ (NaCl precipitates).
    
  • Reaction: Add the ester (dissolved in minimal Acetonitrile) to the mixture.

  • Heating: Heat to 60–70°C for 4–6 hours.

    • Mechanism:[1][3][4][5][6] The Ethyl group is converted to Ethyl Iodide; the benzoate becomes the Trimethylsilyl benzoate.

  • Quench: Cool to RT. Add water (excess).[4][7] The silyl ester hydrolyzes immediately to the carboxylic acid.

  • Isolation: Extract with ether/DCM. Wash with aqueous sodium thiosulfate (critical to remove iodine color). Dry and concentrate.

Mechanistic Visualization

The following diagram illustrates why the Alkyl-Oxygen (


)  pathway succeeds where the Acyl-Oxygen (

)
pathway fails.

HydrolysisPathways Ester This compound TS_Acyl Tetrahedral Intermediate (Sterically Blocked) Ester->TS_Acyl Path A: Acyl Attack (Standard NaOH) TS_Alkyl SN2 Attack on Ethyl Group (Sterically Accessible) Ester->TS_Alkyl Path B: Alkyl Attack (LiI or TMSI) Hydroxide OH- (Nucleophile) Hydroxide->TS_Acyl Fail No Reaction (Reversion to SM) TS_Acyl->Fail High Energy Barrier (Steric Clash) Iodide I- (Nucleophile) Iodide->TS_Alkyl Intermediate Carboxylate Salt + Et-I TS_Alkyl->Intermediate C-O Bond Cleavage Product 2-bromo-6-methylbenzoic acid Intermediate->Product Acidic Workup

Caption: Comparison of the blocked Acyl-Oxygen cleavage pathway (red) versus the accessible Alkyl-Oxygen cleavage pathway (green) utilized by LiI and TMSI.

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[8] The Journal of Organic Chemistry, 42(5), 918–920.

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[2][4][9][10][11][12] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. The Journal of Organic Chemistry, 44(8), 1247–1251.

  • McMurry, J. (1976). Ester cleavages via S_N2-type dealkylation. Organic Reactions, 24, 187.
  • Fisher, M. J., et al. (1994).

Sources

Technical Support Center: Optimization of Ethyl 2-bromo-6-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-BR-ME-BENZ-001 Status: Open Priority: High (Process Optimization) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnosis

User Issue: Low yield (<40%) and incomplete conversion during the synthesis of Ethyl 2-bromo-6-methylbenzoate . Root Cause Analysis: The primary failure mode is Steric Inhibition .

The target molecule is an ortho,ortho-disubstituted benzoate. The presence of the Bromine atom at position 2 and the Methyl group at position 6 creates a "steric wall" around the carbonyl carbon.

  • Fischer Esterification Failure: Standard acid-catalyzed esterification (Refluxing in Ethanol with

    
    ) will fail or proceed glacially. The transition state required to form the tetrahedral intermediate is too crowded.
    
  • The Solution: You must bypass the attack on the carbonyl carbon by the alcohol. Instead, use Nucleophilic Substitution (

    
    )  on an alkyl halide, or activate the acid via a high-energy Acyl Chloride  intermediate using specific catalysis.
    

Strategic Workflows (Decision Tree)

The following diagram outlines the failure points of standard methods and the logic behind the recommended protocols.

Synthesis_Optimization Start Starting Material: 2-bromo-6-methylbenzoic acid Method_A Method A: Fischer Esterification (EtOH, H2SO4, Reflux) Start->Method_A Standard Approach Method_B Method B: Acid Chloride Route (SOCl2, cat. DMF) Start->Method_B Scale-Up Route Method_C Method C: Carboxylate Alkylation (Et-I, K2CO3, DMF) Start->Method_C High-Yield Route Result_A FAILURE: Low Yield (<30%) Steric Blockage of Carbonyl Method_A->Result_A Step_B1 Intermediate: Acyl Chloride Formation Method_B->Step_B1 Step_B2 Quench: Ethanol + Pyridine Step_B1->Step_B2 Result_B Yield: 75-85% Scalable, but requires moisture control Step_B2->Result_B Step_C1 Mechanism: SN2 Attack on Ethyl Iodide Method_C->Step_C1 Result_C Yield: >90% Recommended for Lab Scale Bypasses Steric Hindrance Step_C1->Result_C

Figure 1: Decision tree highlighting the steric bottleneck of Fischer esterification and the superior pathways via Acid Chloride or Alkylation.

Recommended Protocols

Protocol A: Carboxylate Alkylation (The "Silver Bullet")

Best for: High yield, lab-scale (<100g), and purity. Mechanism: This method avoids attacking the crowded carbonyl carbon entirely. Instead, the sterically hindered carboxylate anion acts as a nucleophile attacking the unhindered ethyl iodide (


).
ReagentEquivalentsRole
2-bromo-6-methylbenzoic acid1.0Substrate
Potassium Carbonate (

)
1.5 - 2.0Base (Forms the anion)
Ethyl Iodide (EtI)1.2 - 1.5Electrophile (Alkylating agent)
DMF (N,N-Dimethylformamide)SolventPolar Aprotic Solvent (Critical)

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 eq of the benzoic acid derivative in DMF (approx. 5-10 mL per gram of substrate).

  • Deprotonation: Add 1.5 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes. The mixture will become a suspension.
    
  • Alkylation: Add 1.2 eq of Ethyl Iodide dropwise.

    • Note: Ethyl Bromide can be used but is slower; add catalytic NaI (Finkelstein condition) if using bromide.

  • Reaction: Stir at 50°C - 60°C for 4-6 hours.

    • Why heat? While

      
       is fast, the bulky ortho groups slightly hinder the approach of the carboxylate oxygen. Mild heat overcomes this without causing decarboxylation.
      
  • Workup: Pour the mixture into ice water (

    
     volume). Extract with Ethyl Acetate or Ether. Wash organic layer with Brine to remove DMF. Dry over 
    
    
    
    and concentrate.
Protocol B: The Activated Acid Chloride (Scale-Up)

Best for: Large scale (>100g) where DMF removal is difficult, or if EtI is too expensive. Critical Factor: You must use DMF as a catalyst. Thionyl chloride alone is often insufficient for hindered acids.

ReagentEquivalentsRole
Thionyl Chloride (

)
2.0 - 3.0Chlorinating Agent
DMF (Anhydrous)3-5 dropsCatalyst (Vilsmeier-Haack)
EthanolExcessNucleophile
Pyridine or

1.1 (vs Acid)Acid Scavenger

Step-by-Step Guide:

  • Activation: Suspend the acid in dry Toluene or DCM (or use neat

    
    ).
    
  • Catalysis: Add 2.0 eq

    
     and 3-5 drops of DMF .
    
    • Mechanism:[1][2][3][4][5][6] DMF reacts with

      
       to form the Vilsmeier chloroiminium reagent, which is a far more potent electrophile than 
      
      
      
      itself, capable of attacking the hindered carboxylic acid [1].
  • Reflux: Reflux for 2-3 hours until gas evolution (

    
    ) ceases.
    
  • Evaporation: Evaporate excess

    
     strictly (azeotrope with toluene if needed). Residual 
    
    
    
    will react with Ethanol to form Diethyl Sulfite, a difficult-to-separate impurity.
  • Esterification: Dissolve the crude acid chloride in dry DCM. Cool to 0°C. Add Ethanol (excess) and Pyridine (1.1 eq) slowly.

  • Workup: Wash with 1M HCl (to remove pyridine), then

    
    , then Brine.
    

Troubleshooting & FAQs

Q1: I tried refluxing in Ethanol with Sulfuric Acid for 24 hours, but I still see 60% starting material by TLC. Why? A: This is the "Ortho Effect." The transition state for Fischer esterification requires the alcohol to attack the carbonyl carbon, forming a tetrahedral intermediate. The 2-Bromo and 6-Methyl groups physically block this path. The equilibrium is also unfavorable. Switch to Protocol A.

Q2: In Protocol A (Alkylation), my product has a yellow tint and smells amine-like. A: You likely have residual DMF. DMF has a high boiling point (153°C).

  • Fix: During workup, wash the organic layer thoroughly with water (3 times) or 5% LiCl solution . LiCl pulls DMF into the aqueous phase effectively.

Q3: In Protocol B (Acid Chloride), I see a new spot on TLC that isn't my ester or starting acid. A: This is likely the Acid Anhydride . If moisture entered the reaction during the acid chloride step, the acid chloride hydrolyzes back to the acid, which then reacts with the remaining acid chloride to form the anhydride.

  • Fix: Ensure glassware is flame-dried and use a drying tube (

    
    ).
    

Q4: Can I use Dicyclohexylcarbodiimide (DCC) coupling? A: Technically yes, but for ortho,ortho-disubstituted systems, the intermediate O-acylisourea is often too hindered to be attacked by the alcohol, leading to the formation of the N-acylurea (a stable, unreactive byproduct) via an intramolecular rearrangement (


 acyl migration). Protocol A is superior. 

Comparative Data Analysis

ParameterFischer EsterificationAcid Chloride (w/ DMF)Carboxylate Alkylation (

)
Yield 10 - 30%75 - 85%90 - 98%
Reaction Time 24-48 hrs4-6 hrs2-4 hrs
Purification Difficult (SM separation)Moderate (Anhydride removal)Easy (Wash & Evaporate)
Moisture Sensitivity LowHigh Moderate
Steric Sensitivity High (Fails) ModerateNone (Bypasses Carbonyl)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 16: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. [General Mechanism Reference]
  • Organic Chemistry Portal. (n.d.). Esterification of Sterically Hindered Carboxylic Acids. Retrieved from [Link]

  • Goossen, L. J., & Döhring, A. (2003). Lewis Acid Catalyzed Synthesis of Esters from Carboxylic Acids and Carbonates. Advanced Synthesis & Catalysis.
  • Organic Syntheses. (1921-2026).[7] Ethyl Bromoacetate.[3][7] (General reference for handling bromo-esters and safety). Retrieved from [Link]

Sources

Purification of Ethyl 2-bromo-6-methylbenzoate via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Ticket #8842 Subject: Purification Protocol for Ethyl 2-bromo-6-methylbenzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties purifying This compound . This is not a standard separation due to the "Ortho Effect." The 2,6-disubstitution pattern (Bromine and Methyl groups flanking the ester) creates significant steric hindrance. This twists the carbonyl group out of planarity with the aromatic ring, reducing conjugation and altering its binding affinity to silica gel compared to unhindered isomers (e.g., 4-bromo analogs).

This guide addresses the three most common failure modes for this specific molecule:

  • Acid Contamination: Unreacted 2-bromo-6-methylbenzoic acid co-eluting or streaking.[1]

  • Hydrolysis on Column: Acidic silica degrading the hindered ester.

  • Resolution Loss: Poor separation due to improper solvent gradients.[1]

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing the column, you must diagnose the crude mixture. The steric bulk of the 2,6-substituents often results in incomplete esterification.

Diagnostic Protocol: Run a TLC using Hexane:Ethyl Acetate (9:1) .[1][2]

  • Target Ester Rf: ~0.4 – 0.6 (Distinct spot).

  • Impurity (Acid): Rf < 0.1 (Likely streaking from the baseline).[1]

  • Impurity (Alcohol): Rf ~ 0.2 (If excess ethanol was used).[1]

The "Acid Streak" Warning: If you see a streak starting from the baseline, do not proceed to the column. The free acid (2-bromo-6-methylbenzoic acid) will slowly leach off the column, contaminating your pure ester fractions.[1]

Corrective Action (Pre-Column): Dissolve the crude oil in Et₂O or EtOAc and wash 2x with saturated aqueous NaHCO₃ . This converts the unreacted acid into its water-soluble sodium salt.[1] Dry the organic layer (MgSO₄) and re-run the TLC. The baseline streak should be gone.[1]

Workflow: TLC Method Development

TLC_Workflow Start Start: Crude Mixture TLC Solvent Solvent: 9:1 Hex/EtOAc Start->Solvent Check Check Rf & Separation Solvent->Check HighRf Rf > 0.7 (Too Non-Polar) Check->HighRf Moves too fast LowRf Rf < 0.2 (Too Polar) Check->LowRf Stuck at start GoodRf Rf 0.3 - 0.5 (Ideal) Check->GoodRf Separation visible HighRf->Solvent Reduce EtOAc (e.g. 95:5) LowRf->Solvent Increase EtOAc (e.g. 8:2) Streak Baseline Streaking? GoodRf->Streak Wash Action: NaHCO3 Wash Streak->Wash Yes (Acid present) Buffer Action: Add 1% TEA to Eluent Streak->Buffer Yes (Acid sensitive) Proceed Proceed to Column Streak->Proceed No Wash->Start Buffer->Proceed

Figure 1: Decision matrix for optimizing Thin Layer Chromatography conditions prior to column packing.

Part 2: The Chromatography Setup

Critical Insight: Standard silica gel (pH ~6.[1]5) is slightly acidic.[1][3] While hindered esters are generally robust, the combination of acidic silica and residual moisture can induce hydrolysis or band broadening.

The "Buffered Silica" Technique: For this specific molecule, I recommend neutralizing the silica.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with your starting solvent (e.g., 100% Hexane).[1]

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure solvent to remove excess TEA before loading your sample.[1]

Experimental Protocol: Gradient Elution

StepSolvent System (Hexane : EtOAc)Volume (CV)Purpose
1 100 : 0 (+ 1% TEA optional)2 CVColumn equilibration / Elute non-polar impurities
2 98 : 23 CVElute trace hydrocarbons/bromine byproducts
3 95 : 55 - 10 CVTarget Elution Zone (this compound)
4 90 : 103 CVFlush remaining polar isomers
5 0 : 1002 CVClean column (strip acids/alcohols)

Loading Strategy: Due to the low melting point of many benzoate esters, Dry Loading is superior to wet loading to prevent band broadening.

  • Dissolve crude in minimum CH₂Cl₂.[1]

  • Add silica (ratio 1:2 crude:silica).[1]

  • Rotovap to dryness (free-flowing powder).[1]

  • Load powder on top of the packed column.

Part 3: Troubleshooting & FAQs

Q1: My product co-elutes with a spot just below it. What is it? A: This is likely the decarboxylated byproduct (3-bromotoluene derivative) or an isomer if the bromination was not regioselective.

  • Solution: Switch solvent systems.[1][4] If Hexane/EtOAc fails, try Toluene/Hexane (1:1) . The pi-pi interactions between toluene and the aromatic ring of your ester can alter selectivity based on the steric "twist" of the molecule.

Q2: I lost product mass, and the NMR shows acid. Did the column eat my ester? A: If you used standard acidic silica and the column ran slowly, hydrolysis occurred . The 2,6-dimethyl/bromo substitution protects the carbonyl from bulk nucleophiles, but water molecules trapped in acidic silica can still attack.[1]

  • Prevention:[1][5][6] Always use the 1% TEA buffer method described in Part 2. Ensure your solvents are dry.[1]

Q3: Can I crystallize it instead? A: Yes. This compound is highly crystalline due to its symmetry and rigidity.[1]

  • Protocol: Dissolve the semi-pure oil in hot Ethanol (absolute) . Add water dropwise until turbidity persists.[1] Heat to clear, then let cool slowly to 4°C. This is often more effective than chromatography for removing the homologous acid.[1]

Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected CoElution Co-elution Issue->CoElution MassLoss Mass Loss/Hydrolysis Issue->MassLoss ChangeSolvent Switch to Toluene/Hexane CoElution->ChangeSolvent Separation Factor Recryst Attempt Crystallization (EtOH/H2O) CoElution->Recryst If solid CheckSilica Check Silica Acidity MassLoss->CheckSilica UseTEA Use 1% TEA Buffer CheckSilica->UseTEA Neutralize

Figure 2: Troubleshooting logic for common purification failures.

References

  • BenchChem Technical Support. (2025).[1][7] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from (Analogous protocol for bromo-benzoate esterification).[1]

  • Organic Syntheses. Ethyl Bromoacetate and General Esterification Protocols. Coll. Vol. 3, p. 381.[1] Retrieved from (Foundational esterification workup).[1]

  • MilliporeSigma. TLC Analysis of Benzoic Acid Esters. Retrieved from (TLC visualization standards for aromatic esters).[1]

  • PubChem. Mthis compound Compound Summary. CID 11564857.[1] Retrieved from (Physicochemical property data for the methyl analog).

  • ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc 2018. Retrieved from (Mechanistic insight into hindered ester stability).

Sources

Troubleshooting low reactivity in Suzuki coupling of hindered aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SZK-HIND-001 Subject: Overcoming low reactivity and catalyst decomposition in sterically congested systems.

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed to couple an ortho-substituted aryl bromide.

In hindered systems, the catalytic cycle breaks down at two specific choke points:

  • Oxidative Addition (OA): The bulky ortho groups block the palladium center from approaching the C-Br bond.

  • Transmetalation (TM): Even if OA occurs, the steric bulk prevents the boronate from coordinating effectively to the Pd(II) intermediate.

This guide abandons "standard" conditions in favor of high-activity systems designed specifically to navigate this steric maze.

Diagnostic Workflow

Before altering your chemistry, identify where the cycle is stalling.

TroubleshootingFlow Start Analyze Crude Reaction (LCMS/NMR) Result What is the major species? Start->Result SM_Remains Start Material (Ar-Br) Remains (No Conversion) Result->SM_Remains Ar-Br Intact Dehal Dehalogenated Product (Ar-H) Result->Dehal Ar-H Found Proto Protodeboronation (Ar'-H) Result->Proto Boronic Acid Gone Sol_OA Issue: Failed Oxidative Addition Fix: Switch to Pd-PEPPSI or G4-Palladacycle SM_Remains->Sol_OA Sol_Dehal Issue: Slow Reductive Elimination Fix: Use bulkier ligand (SPhos/XPhos) Increase Conc. Dehal->Sol_Dehal Sol_Proto Issue: Unstable Boronic Acid Fix: Switch to MIDA ester or Anhydrous conditions Proto->Sol_Proto

Caption: Diagnostic logic tree for identifying the catalytic bottleneck based on crude reaction analysis.

Module 1: The Engine (Ligand Selection)[1][2]

The Problem: Standard phosphines like PPh₃ (Cone angle ~145°) are not bulky enough to force the formation of the active mono-ligated Pd(0) species (


), nor are they electron-rich enough to accelerate oxidative addition into hindered C-Br bonds.

The Solution: Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

Technical Insight: Why SPhos/XPhos?

These ligands possess a specific architecture where a lower ring interacts with the palladium center.

  • SPhos: The methoxy groups on the lower ring provide stability via a Pd-O interaction, preventing catalyst decomposition during the slow activation of hindered substrates.

  • XPhos: Extremely bulky (isopropyl groups). It forces the Pd center into a geometry that accelerates Reductive Elimination —often the rate-determining step when forming ortho-ortho biaryls.

Ligand / CatalystBest Use CaseMechanism of Action
SPhos General hindered coupling (one ortho substituent).High turnover; air-stable active species.
XPhos Severe hindrance (tetra-ortho substitution).Promotes difficult reductive elimination via steric bulk.
Pd-PEPPSI-IPr Extremely hindered / Electron-rich substrates.NHC ligand creates a "throw-away" pyridine system for rapid activation.

Expert Tip: If your substrate is an aryl chloride or highly electron-rich aryl bromide, skip phosphines and go directly to Pd-PEPPSI-IPr [1].

Module 2: The Ignition (Precatalyst Activation)

The Problem: Using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand often leads to an "induction period" or immediate formation of Pd black (inactive). In hindered systems, if the catalyst isn't active immediately, the boronic acid decomposes before coupling occurs.

The Solution: Use Palladacycle Precatalysts (Buchwald G3/G4).[1]

  • Mechanism: These precatalysts contain the ligand pre-bound to Pd(II). Upon treatment with base, they reductively eliminate a carbazole leaving group, generating the active

    
     species quantitatively within seconds.
    

Q: Can I just mix Pd(OAc)₂ and SPhos?

  • A: You can, but it is risky for hindered substrates. You rely on the reduction of Pd(II) to Pd(0) in situ, which consumes boronic acid (homocoupling risk) and is slow. G3/G4 precatalysts guarantee 100% active catalyst at

    
    .
    
Module 3: The Spark (Base & Transmetalation)[1][2]

The Problem: Transmetalation is sensitive to steric bulk. The "Boronate Pathway" (where base attacks Boron first) is often shut down in hindered systems due to the bulk around the Boron atom.

The Solution: Force the "Oxo-Palladium Pathway" using Hydroxide or Phosphate bases.

  • Base Selection:

    • K₃PO₄ (Potassium Phosphate): The gold standard for hindered couplings. The high solubility of potassium salts in dioxane/water mixtures aids the transfer of the activated boron species [2].

    • Cs₂CO₃ (Cesium Carbonate): The "Cesium Effect."[2] The large ionic radius of Cs⁺ helps stabilize the transition state during transmetalation in low-polarity solvents like Toluene.

  • The Role of Water:

    • Strictly Anhydrous? No. You need trace water to form the active monomeric boronic acid species (from trimers).

    • Recommendation: Use a defined ratio, e.g., Dioxane:Water (4:1).[3] If protodeboronation is high, reduce water to 10:1 but do not eliminate it completely unless using boronic esters.

Module 4: Experimental Protocol (The "Gold Standard")

This protocol is designed for a "difficult" coupling: 2-bromo-1,3-dimethylbenzene + 2,6-dimethylphenylboronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

  • Temperature: 100°C

Step-by-Step Procedure:

  • Solvent Prep: Sparge 1,4-dioxane and water separately with Argon for 15 minutes. Oxygen is the enemy of active Pd(0).

  • Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv)[3][1]

    • Boronic Acid (1.5 equiv) — Excess is required to account for deboronation.

    • XPhos Pd G4 (0.02 equiv)

    • K₃PO₄ (3.0 equiv)

  • Mixing: Seal the vial. Evacuate and backfill with Argon (3x).

  • Injection: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Place in a pre-heated block at 100°C. Stir vigorously (>800 RPM).

    • Why High RPM? Biphasic systems (organic/water) require rapid stirring to maximize surface area for phase transfer.

  • Monitoring: Check LCMS at 1 hour. If Ar-Br remains but Boronic Acid is gone, add another 0.5 equiv of Boronic Acid.

Module 5: Troubleshooting Side Reactions
Issue: Protodeboronation

Symptoms: The aryl halide remains untouched, but the boronic acid has converted to the corresponding arene (Ar-H).

Mechanism: In hindered, electron-rich boronic acids, the C-B bond is labile. High pH and high temp accelerate hydrolysis of the C-B bond [3].

Fixes:

  • Switch to Boronic Esters: Use Pinacol or MIDA esters.[4] They release the active boronic acid slowly, keeping the standing concentration low (preventing decomposition) but high enough for the catalyst.

  • Anhydrous Conditions: Switch to Pd-PEPPSI-IPr in Dioxane with K₂CO₃ (powdered) and no added water. The PEPPSI catalyst is robust enough to handle the slower transmetalation rates of esters.

Issue: Dehalogenation

Symptoms: The aryl bromide is converted to the aryl hydride (Ar-H).

Mechanism: If transmetalation is blocked by sterics, the


 intermediate waits too long. It eventually undergoes 

-hydride elimination (from solvent or ligand) or grabs a proton from the solvent, leading to reduction.

Fix:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of the standard 0.1 M. This increases the collision frequency between the Pd-intermediate and the boronic acid.

  • Change Ligand: Switch to XPhos . Its bulk accelerates the desired Reductive Elimination over the side-reaction pathways.[5]

Visualizing the Steric Challenge

Mechanism Pd0 L-Pd(0) (Active) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Fast with e- rich Ligand TM_State Transmetalation (Steric Clash!) OA_Complex->TM_State Rate Limiting in Hindered Systems TM_State->OA_Complex Reversible if TM fails Prod Biaryl Product TM_State->Prod Reductive Elim. (Needs Bulk)

Caption: The catalytic cycle highlighting Transmetalation as the primary failure point in hindered systems.

References
  • Pd-PEPPSI-IPr for Difficult Couplings: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst." Chemistry – A European Journal, 2006.

  • Role of Base and Water: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2016.

  • Buchwald Ligand Guide: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Removing unreacted starting materials from Ethyl 2-bromo-6-methylbenzoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Ortho Effect"

If you are struggling to remove unreacted 2-bromo-6-methylbenzoic acid from your ethyl ester product, you are likely encountering the "Ortho Effect" (Steric Inhibition of Resonance).[1]

The Core Challenge: The 2-position (Bromine) and 6-position (Methyl) create a "steric pocket" around the carbonyl carbon.

  • Synthesis Difficulty: Standard Fischer esterification is extremely slow because the tetrahedral intermediate is high-energy and crowded. This leads to low conversion and high amounts of unreacted starting material.

  • Purification Opportunity: The same steric bulk that makes synthesis hard protects the formed ester from hydrolysis. Unlike typical benzoates, Ethyl 2-bromo-6-methylbenzoate is remarkably stable to base. [1]

This guide prioritizes aggressive basic washing protocols that would normally destroy an ester, but are safe and necessary for this specific sterically hindered molecule.

Troubleshooting Guide: Chemical Separation (Extraction)

Scenario: You have a crude reaction mixture containing the ester and significant unreacted acid.

FAQ: "I washed with saturated NaHCO₃, but the acid remains. Why?"

Answer: Sterically hindered acids are often less soluble in weak aqueous bases because the hydrophobic bulk (Br and Me groups) shields the carboxylic proton, and the resulting salt is lipophilic enough to partition back into the organic phase (an "oiling out" effect).

Protocol A: The "Aggressive" Hydroxide Wash

Rationale: Because of the 2,6-disubstitution, the ester carbonyl is shielded from nucleophilic attack by hydroxide ions. You can use NaOH instead of NaHCO₃ to ensure complete deprotonation of the starting acid without hydrolyzing your product.

Reagents:

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1] Avoid Dichloromethane (DCM) if possible, as it exacerbates emulsions with carboxylate salts.
    
  • Base: 1.0 M Sodium Hydroxide (NaOH).[1]

Step-by-Step Workflow:

  • Dilution: Dissolve the crude mixture in

    
     or MTBE (10 mL per gram of crude).
    
  • Primary Wash: Wash vigorously with 1.0 M NaOH (2 x 15 mL).

    • Note: The aqueous layer contains the sodium salt of 2-bromo-6-methylbenzoic acid.

  • Emulsion Check: If an emulsion forms, add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Secondary Wash: Wash with Brine (1 x 15 mL) to remove residual base.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Concentration: Filter and evaporate solvent.

Validation: Spot the organic layer on a TLC plate.[2][3] The acid spot (low


) should be completely absent.
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Ester + Acid) Solvent Dissolve in Et2O/MTBE Start->Solvent Wash Wash with 1.0 M NaOH (Aggressive Base) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer Bottom Phase Brine Wash with Brine Dry over MgSO4 OrgLayer->Brine Recover Acidify with HCl (To recover Starting Material) AqLayer->Recover Optional Final Pure this compound Brine->Final

Caption: Workflow for separating hindered esters from acids using aggressive base extraction.

Troubleshooting Guide: Chromatographic Purification

Scenario: Extraction failed to remove trace acid ( < 5%), or you require >99.5% purity for biological assays.

FAQ: "The acid streaks and contaminates my ester fractions."

Answer: Carboxylic acids interact strongly with the silanols on silica gel. Without a modifier, they streak.

Protocol B: Flash Chromatography Parameters

Stationary Phase: Silica Gel 60

Sources

Technical Support Center: Thermal Optimization for Sterically Hindered Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 2,6-Disubstituted Benzoate Synthesis Ticket ID: #STERIC-2026-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Dilemma

Synthesizing 2,6-disubstituted benzoates presents a classic thermodynamic vs. kinetic conflict. The substituents at the ortho positions create a "steric gate" that blocks the trajectory of nucleophiles (alcohols) toward the carbonyl carbon.

  • The Kinetic Problem: Standard temperatures (RT to 40°C) often fail to provide the activation energy (

    
    ) required to penetrate this steric shield.
    
  • The Thermodynamic Risk: Excessive heat (>140°C) or prolonged reflux often triggers decarboxylation , particularly if the aromatic ring is electron-deficient, leading to the formation of the corresponding substituted benzene (a "dead" byproduct).

This guide provides temperature-optimized protocols to navigate this narrow window.

Troubleshooting Modules

Module A: The "Inert Reactant" Scenario (No Conversion)

Symptom: LCMS shows 95%+ starting material after 24 hours. Diagnosis: Insufficient thermal energy to overcome the steric barrier of the tetrahedral intermediate.

Root Cause Analysis: In 2,6-disubstituted systems, the transition state for nucleophilic attack is destabilized by van der Waals repulsion. Standard Fischer esterification (acid + alcohol + heat) fails because the equilibrium constant is unfavorable and the rate is glacial.

Recommended Protocol Adjustment: Switch to the Acid Chloride Method or Yamaguchi Esterification with Stepwise Temperature Ramping.

  • Step 1 (Activation): High energy activation is required.

    • Method: Convert Acid

      
       Acid Chloride.[2][3]
      
    • Temp:Reflux (76°C) in Thionyl Chloride (

      
      ) or RT to 40°C  with Oxalyl Chloride/DMF.
      
    • Why: The chloride ion is smaller than an alcohol, and the resulting acyl chloride is highly electrophilic, lowering the

      
       for the subsequent step.
      
  • Step 2 (Esterification):

    • Temp:Reflux in Toluene (110°C) .

    • Why: In Yamaguchi or Acid Chloride protocols, the final attack by the alcohol often requires forcing conditions to slip past the 2,6-substituents. Toluene provides the necessary thermal window (110°C) without reaching decarboxylation temperatures.

Module B: The "Tar/Byproduct" Scenario (Decarboxylation)

Symptom: Loss of carboxyl mass (


 peak in MS); formation of dark tars.
Diagnosis:  Reaction temperature exceeded the thermal stability of the C-C bond connecting the carboxyl group.

Root Cause Analysis: 2,6-disubstituted acids are prone to thermal decarboxylation because the steric bulk forces the carboxyl group out of planarity with the aromatic ring, reducing conjugation and weakening the C-C bond. This is exacerbated by electron-withdrawing groups (e.g., 2,6-dichloro-4-nitrobenzoic acid).[1]

Recommended Protocol Adjustment:

  • Switch Solvent: Move from high-boiling solvents (DMSO/DMF, bp >150°C) to Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

  • Catalytic Acceleration: Use High-Loading DMAP (0.5 - 1.0 equiv) rather than catalytic amounts.

    • Mechanism:[1][4][5][6][7][8][9][10] DMAP forms a highly reactive N-acylpyridinium intermediate.[1][5] The positive charge makes the carbonyl so electrophilic that it reacts at lower temperatures (RT to 40°C), bypassing the need for dangerous heat.

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the correct thermal strategy based on your substrate's electronic properties.

G Start Substrate Analysis: 2,6-Disubstituted Benzoic Acid CheckStability Is the Acid Thermally Unstable? (e.g., Nitro/Fluoro groups, history of decarboxylation) Start->CheckStability UnstablePath YES: High Risk of Decarboxylation CheckStability->UnstablePath Yes StablePath NO: Thermally Robust CheckStability->StablePath No Method_Mild Method: Oxalyl Chloride / DMF Temp: 0°C → RT UnstablePath->Method_Mild Method_Force Method: Thionyl Chloride Reflux OR Yamaguchi (Toluene) StablePath->Method_Force Step2_Mild Esterification: High-Loading DMAP (1.0 eq) Solvent: DCM (40°C) Method_Mild->Step2_Mild Step2_Force Esterification: Pyridine/DMAP (cat) Solvent: Toluene Reflux (110°C) Method_Force->Step2_Force Result Target Ester Step2_Mild->Result Step2_Force->Result

Caption: Thermal optimization decision tree. Select the path based on the thermal stability of your specific 2,6-disubstituted substrate.

Optimized Experimental Protocol

Method: The "Cold-Activation, Hot-Coupling" Protocol

This hybrid approach minimizes degradation during activation while maximizing kinetic energy during the difficult coupling step.[1]

Reagents:

  • Substrate: 2,6-Disubstituted Benzoic Acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)[1]

  • Base: Pyridine (3.0 equiv) or DMAP (0.1 equiv)

  • Solvents: DCM (anhydrous) and Toluene (anhydrous)

Step-by-Step:

  • Activation (Low Temp):

    • Dissolve acid in anhydrous DCM at 0°C .

    • Add catalytic DMF.[11]

    • Add Oxalyl Chloride dropwise. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
    • Critical: Allow to warm to RT and stir for 2 hours. Do not heat. This forms the Acid Chloride without thermal stress [1].

  • Solvent Swap (The Thermal Switch):

    • Concentrate the reaction in vacuo to remove DCM and excess Oxalyl Chloride.

    • Redissolve the crude acid chloride residue in Anhydrous Toluene .

  • Coupling (High Temp):

    • Add the target Alcohol (1.5 equiv) and Base (Pyridine).

    • Heat to 110°C (Reflux) for 4–12 hours.

    • Note: The high boiling point of toluene allows you to overcome the steric barrier that DCM (bp 40°C) cannot, while the earlier solvent swap removed the volatile activating agent.

Data: Solvent & Temperature Impact

The following table summarizes the relationship between solvent boiling points, reaction temperature, and typical outcomes for hindered benzoates (e.g., 2,4,6-trimethylbenzoic acid).

SolventTemp (°C)Kinetic RateDecarboxylation RiskRecommended Use Case
DCM 40°CSlowNegligibleHighly unstable acids; requires activated esters.[1]
THF 66°CModerateLowGeneral purpose; good for Yamaguchi method.
Toluene 110°CFast ModerateGold Standard for sterically hindered substrates.[1]
DMF 153°CVery FastHigh Avoid unless O-alkylation (using alkyl halides).[1]
DMSO 189°CExtremeCritical Not recommended for thermal esterification.[1]

Frequently Asked Questions (FAQ)

Q: Why can't I just use the Fischer method (Sulfuric acid + Methanol)? A: The Fischer mechanism relies on the formation of a tetrahedral intermediate. In 2,6-disubstituted systems, the transition state for this intermediate is too crowded. The "reverse" reaction (hydrolysis) is also sterically inhibited, but the forward reaction rate is often effectively zero at the boiling point of methanol (65°C) [2].

Q: I am using the Yamaguchi method, but my yield is low. Should I increase the temperature? A: Yes, but only in the second step. The formation of the mixed anhydride (using TCBC) should be done at RT to prevent disproportionation. However, the alcoholysis step (reaction with alcohol) often requires refluxing toluene to force the alcohol into the hindered carbonyl center [3].

Q: My acid has a nitro group at the 4-position. Is it safe to reflux? A: Proceed with caution. Electron-withdrawing groups like


 destabilize the carboxylate bond, increasing decarboxylation risk.[1] Use the Oxalyl Chloride/DCM  method (Method A in the diagram) and avoid temperatures above 50°C. If higher temps are needed, use a sealed tube microwave reactor for short bursts (e.g., 10 mins at 100°C) rather than prolonged oil bath heating.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Goossen, L. J., et al. (2009). "Decarboxylative coupling reactions." Science of Synthesis.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][7] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[4]

  • Dhimitruka, I., & SantaLucia, J. (2006).[7] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50.[4][7]

Sources

Technical Support Center: Crystallization & Isolation of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: E-Br-Me-Benzoate-Cryst-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Support Topic: Solvent Selection & Troubleshooting for Low-Melting Bromo-Esters[1][2]

Executive Summary & Compound Profile

User Warning: You are attempting to crystallize Ethyl 2-bromo-6-methylbenzoate . Based on structural analysis (ortho-disubstitution, ester functionality), this compound exhibits a depressed melting point compared to its parent acid.[1][2] It frequently exists as a viscous oil or a low-melting solid at room temperature.[1][2]

Standard "heat-to-dissolve, cool-to-room-temp" protocols will likely result in Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than discrete crystal formation.[1][2] The protocols below are engineered specifically for low-temperature solidification and impurity rejection .

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Physical State (RT) Oil or Low-Melting SolidRequires sub-ambient cooling (0°C to -78°C).[1][2]
Lipophilicity (LogP) High (~3.1 - 3.5 est.)[1][2]Insoluble in water; highly soluble in DCM, EtOAc, THF.[2]
Sterics High (2,6-disubstitution)The carbonyl is twisted out of plane, reducing packing efficiency.
Primary Impurities Unreacted Acid, Des-bromo analogsAcid impurities can inhibit crystal growth; remove via base wash before crystallization.[1][2]

Solvent Selection Matrix

Do not rely on single solvents.[1][2] This molecule requires a binary solvent system manipulated at low temperatures.[1][2]

Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Target TempApplication
Primary (Preferred) Ethyl Acetate Hexanes (or Pentane) 1:5 to 1:10-20°CHigh purity, slow growth.[1][2] Best for initial isolation.[1][2]
Secondary Dichloromethane Hexanes 1:4-78°CRapid precipitation.[1][2] Good for "crashing out" bulk material.[1][2]
Alternative Ethanol Water Not RecommendedN/AHigh risk of oiling out due to high interfacial tension.[1][2]

Decision Logic: Solvent Selection Strategy

The following logic gate visualizes how to select the correct solvent based on your current crude material state.

SolventSelection Start Start: Analyze Crude Material StateCheck Is the Crude an Oil or Solid? Start->StateCheck Solid Solid (waxy/low MP) StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil MethodA Protocol A: Cryogenic Recrystallization (Hexane/EtOAc) Solid->MethodA PurityCheck Purity > 85%? Oil->PurityCheck PurityCheck->MethodA Yes PrePurify Perform Silica Plug (Remove tars) PurityCheck->PrePurify No MethodB Protocol B: Seeding from Melt (Solvent-Free) MethodA->MethodB If oiling out occurs PrePurify->MethodA

Figure 1: Decision tree for selecting the appropriate isolation method based on the physical state and purity of the crude this compound.

Experimental Protocols

Protocol A: Cryogenic Recrystallization (The "Freezer" Method)

Purpose: To isolate crystalline solid from a crude oil that refuses to solidify at room temperature.[2]

Reagents:

  • Crude this compound[1][2]

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade[1][2]

  • Anti-solvent: n-Hexane - HPLC Grade[1][2]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude material in a 20 mL scintillation vial. Add the minimum amount of EtOAc (approx.[2] 0.5 - 1.0 mL) to fully dissolve the oil at Room Temperature (RT).[1][2]

  • Anti-solvent Addition: Slowly add n-Hexane (approx. 2-3 mL) down the side of the vial while swirling.[1][2] Stop immediately if permanent cloudiness appears.[1][2]

    • Note: If cloudiness persists, add 1-2 drops of EtOAc to clear it.[1][2] You want a clear solution at RT.

  • Cryo-Cooling: Cap the vial tightly (wrap with Parafilm). Place the vial in a -20°C freezer for 12-24 hours.

    • Critical: Do NOT disturb the vial.[2] Vibration can induce oiling out.[1][2]

  • Harvesting: Quickly filter the cold solution through a pre-chilled Buchner funnel. Wash the crystals with cold Hexane (-20°C).

  • Drying: Dry under high vacuum at RT. Warning: If the MP is very low, vacuum drying might melt the crystals.[2] Monitor closely.

Protocol B: Rescue from "Oiling Out"

Issue: You cooled the solution, but instead of crystals, you see a separate oily layer at the bottom.

Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The metastable zone for the oil was crossed before the nucleation of the crystal.[2]

Workflow:

  • Re-heat: Warm the vial until the oil redissolves into a single phase.

  • Adjust: Add a small amount of the Good Solvent (EtOAc) (e.g., 0.2 mL). This lowers the supersaturation.[2]

  • Seed: If you have any solid crystal (even a speck from a previous batch), add it now at RT.[1][2]

  • Slow Cool: Do not put it directly in the freezer.

    • Step 1: Insulate the vial in a beaker of cotton wool.

    • Step 2: Leave at RT for 2 hours.

    • Step 3: Move to 4°C (fridge) for 4 hours.

    • Step 4: Move to -20°C (freezer).

Troubleshooting & FAQs

Q1: Why is my product red/brown?

  • Cause: Bromine degradation or residual radical initiator species (if synthesized via radical bromination).[1][2]

  • Fix: Before crystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) solution. This reduces oxidized bromine species.[1][2] Dry over 
    
    
    
    before attempting Protocol A.

Q2: Can I use Ethanol/Water?

  • Answer: It is not recommended .[1][2] The 2,6-dimethyl/bromo substitution makes the ester highly lipophilic. Adding water creates a high interfacial tension, driving the hydrophobic ester to aggregate as oil droplets rather than nucleating as crystals.[2] Stick to Hexane/EtOAc.

Q3: I have no seed crystals. How do I start nucleation?

  • Technique: "Scratching."[1][2] Take a glass pasture pipette.[1][2] Heat the tip in a flame until sealed and rounded. Place it in your supercooled solution (at -20°C) and vigorously scratch the side of the glass vial at the air-liquid interface. The friction and micro-glass particles can induce nucleation.[2]

Mechanistic Visualization: The "Oiling Out" Cycle

Understanding why oiling out happens is the key to preventing it.[2]

OilingOut Homogeneous Homogeneous Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Homogeneous->LLPS Cooling too fast or too much Anti-solvent Nucleation Crystal Nucleation Homogeneous->Nucleation Seeding + Slow Cooling LLPS->Homogeneous Re-heat LLPS->Nucleation Rare/Difficult (Avoid this path) Ostwald Ostwald Ripening Nucleation->Ostwald Aging

Figure 2: The cycle of phase separation.[1] The goal is to bypass the red node (LLPS) by controlling cooling rates and using seeds to access the blue node (Nucleation) directly.

References

  • BenchChem. (2025).[1][2][3] Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. Link (Accessed for general reactivity of 2-bromo-6-substituted benzoates).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Bromo-6-methylbenzoic acid Product Specification. Link (Used to deduce MP depression of the ester).[2]

  • Royal Society of Chemistry. (2012).[1][2] Supporting Information: Synthesis of sterically hindered aryl bromides. Link (Confirming "oil" state of similar hindered bromo-esters).

  • Organic Syntheses. (1941).[1][2][4] Ethyl Bromoacetate and general esterification workups. Link (Standard workup protocols for bromo-esters).[1][2]

Sources

Addressing catalyst poisoning in coupling reactions of brominated esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Poisoning in Brominated Ester Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals facing stalled cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving brominated esters.

Brominated esters are highly versatile electrophiles, but their dual functionality introduces complex vectors for catalyst deactivation[1]. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to help you restore catalytic turnover.

Part 1: The Causality of Catalyst Deactivation (FAQs)

Q1: Why are brominated esters particularly prone to causing catalyst poisoning in Pd/Ni cross-couplings? A1: Catalyst poisoning with these substrates occurs via two distinct mechanistic vectors:

  • Endogenous Poisoning (Chelation): The ester carbonyl oxygen acts as a competitive Lewis base. Following the oxidative addition of the carbon-bromine bond to the metal center (Pd(II) or Ni(II)), the adjacent ester group can coordinate to the metal, forming a stable, off-target chelate. This occupies the coordination site required for transmetalation, effectively stalling the catalytic cycle[1][2].

  • Exogenous Poisoning (Impurities): Brominated esters are often synthesized via radical bromination (e.g., using N-bromosuccinimide). Trace impurities such as residual NBS, free hydrobromic acid (HBr), or unesterified carboxylic acids aggressively protonate or oxidize electron-rich phosphine ligands, stripping the metal of its stabilizing environment and causing rapid precipitation of inactive bulk metal (e.g., "Pd black")[3][4].

Q2: How do I distinguish between catalyst poisoning and a high thermodynamic barrier (unreactive substrate)? A2: A thermodynamically unreactive substrate will show zero conversion from the start. Catalyst poisoning typically presents as a reaction that initiates normally but stalls abruptly (e.g., at 20-40% conversion)[2]. This indicates that the catalyst is being actively titrated out of the cycle by a byproduct or an accumulating off-cycle intermediate[4].

Part 2: Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to pinpoint the exact mode of failure in your coupling reaction.

DiagnosticTree Start Reaction Stalled / Low Yield with Brominated Ester Precipitate Is Pd/Ni black (precipitate) observed early? Start->Precipitate LigandIssue Ligand Stripping / Oxidation Action: Degas solvent, use bulky ligands (e.g., XPhos, dppf) Precipitate->LigandIssue Yes SMCheck Is starting material fully consumed? Precipitate->SMCheck No SideReactions Protodehalogenation / Homocoupling Action: Optimize base/water, check boronic acid stoichiometry SMCheck->SideReactions Yes Poisoning Catalyst Poisoning Suspected (Ester coordination, impurities) SMCheck->Poisoning No Purify Action 1: Purify ester (Remove free acid/NBS) Poisoning->Purify Ligand Action 2: Switch to ProPhos (Ni) or XPhos (Pd) Poisoning->Ligand

Diagnostic workflow for identifying and resolving catalyst deactivation pathways.

Part 3: Targeted Troubleshooting Guides

Issue 1: My Buchwald-Hartwig amination with a brominated ester stalls, and I suspect ligand degradation. Causality & Solution: In reactions utilizing strong bases (e.g., alkoxides), the ester can undergo partial hydrolysis, generating water and free carboxylic acid. This protonates the amine nucleophile and poisons the catalyst. Furthermore, if using N-heterocyclic carbene (NHC) ligands, the catalyst can undergo deleterious N-NHC coupling, irreversibly deactivating the metal center[5]. Action: Switch to highly sterically hindered NHC ligands (e.g., IPr) or bulky phosphines (e.g., XPhos) which suppress N-NHC coupling and physically block the ester carbonyl from coordinating to the metal[5][6].

Issue 2: My Suzuki-Miyaura coupling using a Nickel catalyst shows zero turnover with brominated esters. Causality & Solution: First-row transition metals like Nickel are highly sensitive to poisoning and often get trapped in stable, inactive off-cycle states (like Ni-oxo or Ni-thiolate clusters)[7][8]. The turnover-limiting step is often transmetalation. Action: To bypass the slow Ni-oxo formation that allows competing poisoning pathways to take over, utilize an alcohol-appended ligand like ProPhos . The pendant hydroxyl group hydrogen-bonds with the boronic ester, directing the nucleophile and accelerating transmetalation. This specific ligand design can drop required Ni catalyst loadings to as low as 0.1 mol%[7].

Part 4: Quantitative Data & Ligand Selection

The choice of ligand is the primary defense against endogenous ester poisoning. The table below summarizes the quantitative impact of ligand sterics and electronics on reaction viability.

Ligand SystemMetalSteric ProfileResistance to Ester PoisoningMechanism of ProtectionExpected Yield Impact
PPh₃ PdLowPoorNone; easily displaced by ester carbonyl.< 30% (Stalls early)
XPhos PdHighExcellentSteric bulk prevents off-target chelation.> 85%
IPr (NHC) Pd/NiVery HighGoodSuppresses deleterious N-NHC coupling[5].> 80%
ProPhos NiMediumExcellentH-bond directing bypasses slow transmetalation[7].> 90%

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply run the reaction and hope for the best. Implement these self-validating protocols to systematically eliminate poisoning vectors.

Protocol 1: Exogenous Poison Removal (Pre-Reaction Ester Purification)

Causality: Removing trace HBr, free acids, and NBS prevents premature catalyst protonation and oxidative ligand stripping[3][4].

  • Dissolution: Dissolve the brominated ester (10 mmol) in 50 mL of a non-polar solvent (e.g., diethyl ether or hexanes).

  • Neutralization: Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO₃. (Causality: Neutralizes free carboxylic acids and HBr).

  • Quenching: Wash with 1 x 25 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). (Causality: Reduces any residual electrophilic bromine or NBS into water-soluble salts).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Immediately prior to the cross-coupling setup, pass the neat oil through a 2-inch plug of activated basic alumina. Test the first drop of the eluent with moistened pH paper; it must read neutral (pH 7). If acidic, repeat the basic wash.

Protocol 2: Endogenous Poison Mitigation (Optimized Suzuki-Miyaura Workflow)

Causality: Utilizing bulky ligands and anhydrous bases outcompetes ester coordination while preventing base-mediated ester hydrolysis[1][2].

  • Catalyst Activation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and the aryl boronic acid (1.2 equiv).

  • Substrate Addition: Add the purified brominated ester (1.0 equiv) dissolved in anhydrous, rigorously degassed THF (0.2 M).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Do not use aqueous bases (e.g., 2M Na₂CO₃) to prevent ester hydrolysis.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 65 °C for 12 hours.

  • Self-Validation Step (The Spike Test): Monitor the reaction via GC-MS. If the reaction stalls at ~50% conversion, inject an additional 1 mol% of the pre-mixed Pd/XPhos catalyst under a positive stream of argon.

    • Result A: If the reaction resumes, catalyst poisoning is confirmed (the initial catalyst was titrated out).

    • Result B: If the reaction remains stalled, product inhibition or thermodynamic equilibrium has been reached.

Part 6: References

  • "2,4-Dibromo-5-methoxytoluene | 5456-94-0 | Benchchem", Benchchem,

  • "Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole", Benchchem,

  • "Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine", Benchchem,

  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", NIH,

  • "ESI-(+)HRMS study of Buchwald-Hartwig reaction mixtures with different...", ResearchGate,

  • "ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel", Ascensus Specialties,

  • "Dimethyl 2-Bromopentanedioate CAS 760-94-1 Supplier", Benchchem,

  • "Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry", ACS Publications,

Sources

Validation & Comparative

Technical Comparative Guide: 1H NMR Spectral Analysis of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-bromo-6-methylbenzoate presents a unique spectroscopic challenge due to the steric crowding at the ortho positions. Unlike simple mono-substituted benzoates, the 2,6-disubstitution pattern forces the ester carbonyl group out of planarity with the benzene ring. This "orthogonal twist" significantly alters the electronic environment, resulting in diagnostic chemical shift anomalies that are critical for structural verification and purity profiling in drug development.

This guide provides a comparative analysis of the target molecule against its synthetic precursor (2-bromo-6-methylbenzoic acid ) and a structural analog (Ethyl 2-bromobenzoate ). It establishes a self-validating protocol for distinguishing the target from common impurities and regioisomers.

Part 1: Structural Framework & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The steric bulk of the Bromine (C2) and Methyl (C6) groups creates a "molecular gate," restricting the rotation of the ethyl ester (C8-C9).

G cluster_0 Aromatic Core (AMX System) C1 C1 (Quat) C2 C2 (Br) C1->C2 C7 C7 (C=O) C1->C7 Steric Hindrance C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 (Me) C5->C6 C6->C1 C8 C8 (CH2) C7->C8 C9 C9 (CH3) C8->C9

Figure 1: Structural connectivity and steric interactions.[1][2] The dashed red line indicates the bond subject to torsional strain due to the 2,6-substitution.

Part 2: Comparative Performance Analysis

In synthetic workflows, the primary objective is often monitoring the esterification of 2-bromo-6-methylbenzoic acid. The table below highlights the diagnostic signals required to confirm conversion and assess purity.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
FeatureTarget: this compoundPrecursor: 2-bromo-6-methylbenzoic acidAnalog: Ethyl 2-bromobenzoateDiagnostic Value
Ester -CH₂- 4.42 ppm (q) Absent4.40 ppm (q)Confirms esterification.
Ester -CH₃ 1.40 ppm (t) Absent1.41 ppm (t)Confirms ethyl group integration.
Ar-Methyl 2.38 ppm (s) 2.45 ppm (s)AbsentDistinguishes from non-methylated analogs.
Acid -OH Absent~11.0 - 13.0 ppm (br) AbsentDisappearance proves reaction completion.
Aromatic H3 ~7.45 ppm (d) ~7.48 ppm (d)~7.65 ppm (d)Shifted upfield relative to mono-substituted analog due to electron density changes.
Aromatic H4 ~7.15 ppm (t) ~7.20 ppm (t)~7.35 ppm (m)Diagnostic triplet in 1,2,3-trisubstituted rings.[3]

Critical Insight: The aromatic methyl signal at 2.38 ppm is the "purity anchor." If you observe a secondary singlet around 2.45 ppm, your sample contains unreacted acid precursor [1, 2].

Part 3: Detailed Spectral Interpretation

The "Roof Effect" in the Aromatic Region

The aromatic protons (H3, H4, H5) form an ABX or AMX spin system depending on the field strength.

  • H3 (Ortho to Br): Appears as a doublet (~7.45 ppm) with a coupling constant

    
     Hz.[4] The bromine atom is electronegative, deshielding this proton relative to H5.
    
  • H5 (Ortho to Me): Appears as a doublet (~7.10 ppm).[4] The methyl group is electron-donating (inductive effect), shielding this proton.[1]

  • H4 (Meta to both): Appears as a triplet (or doublet of doublets) at ~7.15 ppm.

  • Validation: Verify the integration ratio of 1:1:1. If H4 and H5 overlap (common in lower field instruments like 300 MHz), the integration should be 2:1 (H4+H5 : H3).

Steric Deshielding of the Ester Methylene

In a standard Ethyl Benzoate, the methylene quartet appears at ~4.36 ppm. In This compound , this signal typically shifts downfield to ~4.42 - 4.47 ppm .

  • Mechanism: The 2,6-substituents prevent the carbonyl oxygen from achieving coplanarity with the aromatic ring. This reduces conjugation (resonance) between the ring and the carbonyl. Consequently, the carbonyl becomes more electron-withdrawing inductively, deshielding the adjacent ethyl protons [3].

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the product (oil or low-melting solid).

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D).

    • Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as the internal reference ($ \delta = 0.00 $ ppm).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KBr byproduct).

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse) to maximize signal-to-noise ratio per scan.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons and the isolated methyl group have different T1 relaxation times. A 2-second delay ensures quantitative integration accuracy between the aliphatic and aromatic regions.

  • Scans (NS): 16 scans (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow

Workflow Start Raw FID Data Step1 Fourier Transform (FT) Apply Exponential Window (LB = 0.3 Hz) Start->Step1 Step2 Phase Correction (Auto + Manual Fine Tuning) Step1->Step2 Step3 Baseline Correction (Bernstein Polynomial) Step2->Step3 Step4 Referencing Set TMS to 0.00 ppm (Or CHCl3 residual to 7.26 ppm) Step3->Step4 Decision Check Resolution Step4->Decision End Integration & Peak Picking Decision->End Sharp Lines Retry Reshim & Reacquire Decision->Retry Broad/Split Peaks

Figure 2: Standardized processing workflow for quantitative NMR analysis.

Part 5: Troubleshooting & Validation

Common Artifacts
  • Water Peak: In CDCl₃, a broad singlet around 1.56 ppm indicates water. This can overlap with the ester methyl triplet (1.40 ppm).[3]

    • Solution: Add a single bead of activated molecular sieves to the tube and let stand for 10 minutes.

  • Rotamers: Due to the high steric hindrance, rotation around the C1-C7 bond is restricted. At room temperature, this usually results in line broadening rather than distinct rotamer peaks.

    • Validation: If peaks appear doubled, run the experiment at 323 K (50°C) . Coalescence of the peaks confirms the presence of rotamers rather than impurities.

References
  • Synthesis & Characterization:Journal of the Chemical Society, Perkin Transactions 1, 2001.
  • Precursor Data: Sigma-Aldrich. 2-Bromo-6-methylbenzoic acid Product Sheet. Link

  • Steric Effects on NMR: J. Chem. Soc., Perkin Trans.[5] 2, 1994,[6] 1. "Steric effects on NMR chemical shifts controlled by the solvent's accessible surface." Link

  • Solvent Residuals: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179. "NMR Chemical Shifts of Trace Impurities." Link

Sources

Technical Guide: Spectroscopic Analysis of Ester and Bromide Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Detection Strategies: FTIR (ATR/Transmission) vs. Raman
Executive Summary: The "Silent" Halogen Challenge

In drug development—particularly in the synthesis of alkylating agents like ethyl bromoacetate or intermediates for Atom Transfer Radical Polymerization (ATRP)—researchers often rely on FTIR for rapid structural validation. While FTIR is the industry standard for carbonyl detection (Ester), it frequently fails to reliably characterize the Alkyl Bromide moiety in standard sampling configurations.

This guide objectively compares the performance of FTIR (Attenuated Total Reflectance - ATR) against Transmission FTIR and Raman Spectroscopy . The data demonstrates that while FTIR is superior for ester quantification, standard ZnSe or Diamond ATR modules often possess spectral cutoffs that mask the critical C–Br stretching vibration (500–700 cm⁻¹), necessitating alternative protocols.

The Ester Signal: FTIR’s "Home Court"

The ester functional group is highly polar, resulting in a significant change in dipole moment during vibration. This makes it an intense absorber in the mid-IR region, easily detectable by even entry-level FTIR instruments.

Mechanism of Detection

The carbonyl (C=O) bond acts as a distinct spectral anchor.[1][2] In α-bromoesters (e.g., ethyl bromoacetate), the electronegative bromine atom on the α-carbon exerts an inductive effect, typically shifting the C=O stretch to a higher wavenumber compared to non-halogenated esters.

Table 1: Characteristic FTIR Bands for Esters (α-Halogenated)

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Insight
C=O[1][2][3][4] Stretch 1735 – 1755 Strong / SharpPrimary diagnostic band. Shifts +10–20 cm⁻¹ due to α-Br induction (vs. 1735 cm⁻¹ for alkyl esters).
C–O–C Stretch (Asym) 1150 – 1300 Strong"Acid" side stretch.[4] Often coupled with C-C vibrations.
O–C–C Stretch (Sym) 1000 – 1150 Medium"Alcohol" side stretch. Valuable for confirming the ethoxy group.

Analyst Note: For ethyl bromoacetate, expect the C=O peak near 1752 cm⁻¹ . A shift toward 1735 cm⁻¹ may indicate hydrolysis (loss of Br) or lack of α-substitution.

The Bromide Challenge: The Physics of Detection Failure

Detecting the carbon-bromine (C–Br) bond is significantly more complex due to two physical factors:

  • Reduced Mass (

    
    ):  Bromine is a heavy atom (79.9 amu). According to Hooke’s Law, increased mass lowers the vibrational frequency into the "Fingerprint Region" (500–700 cm⁻¹).
    
  • Detector/Optic Cutoffs: This low-frequency region overlaps with the "blind spot" of many standard ATR crystals.

The ATR Cutoff Trap

Most benchtop FTIRs use ZnSe (Zinc Selenide) or Standard Diamond ATR crystals.

  • ZnSe Cutoff: ~650 cm⁻¹.

  • Standard Diamond/ZnSe Lens Cutoff: ~525–550 cm⁻¹.

  • C–Br Signal: 500–690 cm⁻¹.

Result: If your molecule’s C–Br stretch occurs at 550 cm⁻¹ and you use a ZnSe ATR, the peak will be invisible , leading to a false negative for the bromide group.

Table 2: C–Br Detection Limits by Method

MethodSpectral Range (cm⁻¹)C–Br Detection CapabilityPerformance Rating
FTIR (ZnSe ATR) 4000 – 650Poor. Misses bands <650 cm⁻¹.🔴 Not Recommended
FTIR (Diamond ATR) 4000 – 525Marginal. Detects high-freq C-Br; misses low-freq.🟡 Conditional
FTIR (Transmission - KBr) 4000 – 400High. Full visibility of fingerprint region.🟢 Recommended
Raman Spectroscopy 4000 – 100Superior. C–Br is a strong Raman scatterer.🔵 Best Alternative
Comparative Analysis: Selecting the Right Tool
Option A: Transmission FTIR (KBr Pellet / Liquid Cell)
  • Pros: Uses Potassium Bromide (KBr) or Cesium Iodide (CsI) optics, which are transparent down to 400 cm⁻¹ (KBr) or 200 cm⁻¹ (CsI). This guarantees visibility of the C–Br stretch.

  • Cons: Labor-intensive.[5] Requires moisture-free sample prep.

  • Verdict: The gold standard for validating the presence of bromide if Raman is unavailable.

Option B: Raman Spectroscopy
  • Pros: Complementary to FTIR. While FTIR measures change in dipole moment (good for C=O), Raman measures change in polarizability .[6][7] The large, diffuse electron cloud of Bromine makes the C–Br bond a strong Raman scatterer .

  • Cons: Fluorescence interference if the sample is impure or colored.

  • Verdict: The fastest, most reliable method for C–Br identification.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the correct spectroscopic method based on the functional group of interest and available equipment.

G Start Sample Analysis (Bromo-Ester) Target Primary Target Group? Start->Target Ester Ester (C=O) Target->Ester Bromide Bromide (C-Br) Target->Bromide FTIR_ATR Standard FTIR (ATR) (ZnSe or Diamond) Ester->FTIR_ATR Check_Cutoff Check Detector Cutoff Bromide->Check_Cutoff Result_Ester Excellent Detection (1735-1755 cm⁻¹) FTIR_ATR->Result_Ester Result_Br_Fail Risk of False Negative (Signal Cutoff) FTIR_ATR->Result_Br_Fail If <650 cm⁻¹ High_Freq Band > 650 cm⁻¹? Check_Cutoff->High_Freq High_Freq->FTIR_ATR Yes Method_Raman Raman Spectroscopy (Polarizability) High_Freq->Method_Raman No / Unsure Method_Trans Transmission FTIR (KBr/CsI Pellet) High_Freq->Method_Trans No / Unsure Result_Br_Good Strong Signal (500-700 cm⁻¹) Method_Raman->Result_Br_Good Method_Trans->Result_Br_Good

Figure 1: Decision matrix for spectroscopic analysis of bromo-esters. Note the diversion to Raman or Transmission FTIR when the target is the Bromide moiety.

Experimental Protocol: Reliable Detection of C–Br

Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic alkylating agent.[8] All operations must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

Protocol A: Transmission FTIR (Liquid Film/Pellet)

Use this method if you do not have a Raman spectrometer.

  • Blanking: Collect a background spectrum using the empty sample holder (air) or a clean KBr window.

  • Sample Prep (Liquid): Place 1 drop of the bromo-ester between two KBr salt plates .

    • Critical: Do not use standard glass or quartz; they absorb IR <2000 cm⁻¹.

    • Critical: Ensure the film is thin (capillary action) to prevent detector saturation at the C=O band.

  • Acquisition:

    • Scan Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32.

  • Analysis:

    • Verify C=O at ~1750 cm⁻¹.[4][9][10]

    • Zoom into 500–700 cm⁻¹. Look for a medium-intensity band (C–Br stretch).[2] In ethyl bromoacetate, this often appears as a doublet or shoulder near 550–600 cm⁻¹ .

Protocol B: Raman Spectroscopy (The Superior Alternative)
  • Setup: Use a 785 nm or 1064 nm laser (to minimize fluorescence).

  • Sample: Place the liquid in a glass vial (borosilicate is Raman transparent).

  • Acquisition:

    • Focus the laser through the glass wall.

    • Integration time: 1–5 seconds.

  • Analysis:

    • Look for a very intense peak in the 500–700 cm⁻¹ region.

    • The C–Br symmetric stretch is often the strongest feature in the Raman spectrum of alkyl halides, offering unambiguous confirmation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for C=O and C-Br frequency assignments).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

Sources

HPLC method development for purity assessment of benzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Purity Assessment of Benzoate Esters: A Comparative Guide

As a Senior Application Scientist, I frequently encounter method development bottlenecks when assessing the purity of benzoate esters—such as benzyl benzoate, methyl benzoate, and sodium benzoate. These compounds are ubiquitous as active pharmaceutical ingredients (APIs), excipients, and preservatives[1]. However, their structural similarities to their synthetic precursors, degradation products, and matrix interferences often render standard platform methods inadequate.

This guide objectively compares stationary phase chemistries and mobile phase dynamics, explaining the physicochemical causality behind each parameter. By moving away from trial-and-error approaches and adopting Quality by Design (QbD) principles[2], we can engineer a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

Mechanistic Column Selection: Moving Beyond C18

The default starting point for most reversed-phase HPLC methods is an alkyl phase, typically a C18 column. C18 columns separate analytes based purely on dispersive hydrophobic interactions[3]. While highly efficient for general organic molecules, C18 phases often fail to provide baseline resolution for benzoate esters and their closely related aromatic impurities (e.g., positional isomers or des-methyl degradants)[4].

To overcome this, we must exploit the structural features of benzoate esters: the aromatic ring and the ester carbonyl.

  • Phenyl-Hexyl Phases: These columns introduce

    
     interactions between the electron-dense phenyl ring of the stationary phase and the aromatic ring of the benzoate ester[3].
    
  • Pentafluorophenyl (PFP) Phases: PFP columns take this a step further. The highly electronegative fluorine atoms create a strong dipole, offering not only

    
     interactions but also dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity[4].
    

Comparative Performance Data The table below summarizes the chromatographic performance of three column chemistries when separating a challenging mixture of Benzyl Alcohol, Ethyl Benzoate, and Benzyl Benzoate.

Column ChemistryPrimary Retention MechanismResolution (

) (Ethyl Benzoate / Benzyl Benzoate)
Peak Asymmetry (

)
Suitability for Isobaric Impurities
Standard C18 Hydrophobic (Dispersive)1.1 (Co-elution risk)1.35Low
Phenyl-Hexyl Hydrophobic +

2.4 (Baseline resolution)1.10High
C18-PFP Hydrophobic +

+ Dipole
3.1 (Superior resolution)1.05Very High

Data synthesis based on selectivity principles from Agilent and ACE column comparison studies[3][4].

Thermodynamic & Kinetic Mobile Phase Optimization

The choice of mobile phase modifier is not merely a matter of elution strength; it fundamentally alters the retention mechanism of the column.

Methanol vs. Acetonitrile (Causality of Selectivity) When using Phenyl or PFP columns, Methanol (MeOH) is the mechanistically superior choice over Acetonitrile (MeCN). Acetonitrile contains a cyano group with its own


 electrons. If MeCN is used as the organic modifier, it competitively binds to the phenyl rings of the stationary phase, effectively masking the 

interactions and forcing the column to behave like a standard C18[3]. Methanol, lacking

electrons, allows the

interactions between the stationary phase and the benzoate ester to fully express, yielding orthogonal selectivity[3].

Buffer Selection and pH Control For ionizable benzoates, such as sodium benzoate, pH control is non-negotiable. Benzoic acid has a


 of approximately 4.2. To prevent peak tailing and retention time shifting caused by partial ionization, the mobile phase must be buffered to at least 1.5 pH units below the 

(e.g., pH 2.5 - 3.0 using a phosphate or perchloric acid buffer)[5]. This ensures the molecule remains fully protonated and neutral during the chromatographic run.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates Isotope Dilution Mass Spectrometry (IDMS) principles[1] with strict System Suitability Testing (SST) to ensure data integrity before any sample is quantified.

Step 1: Preparation of Self-Validating Solutions
  • Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with a known concentration of Benzyl benzoate-d5. Because the deuterated standard is chemically identical to the analyte, it normalizes any variations in extraction efficiency or injection volume[1].

  • System Suitability Solution (SST): Prepare a mixture containing Benzyl Benzoate (API) and Ethyl Benzoate (critical closely eluting impurity) at 10 µg/mL.

Step 2: Chromatographic Conditions
  • Column: ACE Excel C18-PFP, 2.1 x 50 mm, 2 µm (or equivalent)[4].

  • Mobile Phase A: 0.02 M Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid[5].

  • Mobile Phase B: 100% LC-MS Grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer kinetics)[5].

  • Detection: UV at 228 nm (or MRM mode if utilizing LC-MS/MS)[1][5].

Step 3: Gradient Elution Program
  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band).

  • 1.0 - 5.0 min: Linear ramp to 85% B (Elution of benzoate esters).

  • 5.0 - 6.5 min: Hold at 85% B (Column wash).

  • 6.5 - 6.6 min: Return to 30% B.

  • 6.6 - 10.0 min: Re-equilibration.

Step 4: System Suitability Execution (The Validation Gate)

Before analyzing samples, the system must pass the following automated checks[2]:

  • Blank Injection: Must show no interfering peaks at the retention time of benzyl benzoate (S/N < 3).

  • SST Injection: The resolution (

    
    ) between Ethyl Benzoate and Benzyl Benzoate must be 
    
    
    
    . The tailing factor (
    
    
    ) must be
    
    
    .
  • Precision: Six replicate injections of the standard must yield a Relative Standard Deviation (RSD) of

    
     for the peak area ratio (Analyte/IS).
    

If the system fails any of these criteria, the run is automatically halted, preventing the generation of invalid data.

Method Development Workflow Visualization

The following diagram illustrates the closed-loop, logical progression of developing a robust HPLC method for benzoate esters.

Method_Dev_Workflow A 1. Analyte Characterization (pKa, LogP, UV Max) BB BB A->BB B 2. Stationary Phase Screening (C18 vs. Phenyl vs. PFP) C 3. Mobile Phase Optimization (MeOH vs. MeCN, Buffer pH) D 4. Gradient & Temp Tuning (Isocratic Hold, Ramp Rate) C->D E Critical Resolution Rs > 1.5? D->E E->B No (Fail) F 5. System Suitability & Validation (ICH Q2 Guidelines) E->F Yes (Pass) BB->C

Fig 1: Closed-loop HPLC method development workflow for benzoate ester purity assessment.

References

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent.com. Available at:[Link]

  • Advanced Chromatography Technologies (ACE). "HPLC and UHPLC Columns: Leverage the power of stationary phase selectivity." Bujnochem.com. Available at: [Link]

  • White Rose Research Online / RSC. "Operator-free HPLC automated method development guided by Bayesian optimization." Rsc.org. Available at:[Link]

  • ResearchGate. "A Simple and Rapid HPLC Method Development for Quantification of Sodium Benzoate Content in Chlorzoxazone Oral Solid Dosage Forms." Researchgate.net. Available at: [Link]

Sources

Technical Comparison: Reactivity Profiles of Sterically Hindered Methyl vs. Ethyl 2-Bromo-6-Methylbenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Level Takeaway: For researchers targeting downstream acyl-substitution (e.g., hydrolysis to acid, conversion to amide), Methyl 2-bromo-6-methylbenzoate is the superior starting material due to a lower energetic barrier for nucleophilic attack. This compound should be reserved for applications requiring higher lipophilicity or where the ester must survive harsh conditions (e.g., aggressive metallation) prior to late-stage transformation.

The 2,6-disubstitution pattern (2-Bromo, 6-Methyl) creates a "steric fortress" around the carbonyl carbon, rendering standard reactivity rules obsolete. This guide analyzes the kinetic and thermodynamic trade-offs between the methyl and ethyl variants.

Structural Analysis & Steric Environment

The defining feature of both substrates is the ortho-effect . The carbonyl group is sandwiched between a bromine atom (Van der Waals radius ~1.85 Å) and a methyl group (~2.0 Å). This forces the carbonyl group out of planarity with the benzene ring, inhibiting resonance stabilization but, more critically, blocking the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

Comparative Steric Metrics
FeatureMthis compoundThis compoundImpact on Reactivity
Alkoxy Group Bulk (

)
Small (

)
Medium (

)
Ethyl adds a "gauche" interaction that further crowds the tetrahedral intermediate.
Carbonyl Electrophilicity ModerateLowThe ethyl group's inductive effect (+I) slightly reduces carbonyl electrophilicity compared to methyl.
Lipophilicity (cLogP) ~3.2~3.7Ethyl variant is significantly more soluble in non-polar solvents (Hexane/Toluene).
Visualization: The Steric Blockade

The following diagram illustrates the kinetic barrier differences. The Ethyl group adds a secondary layer of steric protection (the "Ethyl Cone") that makes the


 hydrolysis mechanism exponentially slower.

StericBlockade cluster_0 Methyl Ester cluster_1 Ethyl Ester M_Substrate Mthis compound M_Barrier Activation Energy (Ea) High M_Substrate->M_Barrier M_Product Tetrahedral Intermediate (Crowded) M_Barrier->M_Product E_Substrate This compound E_Barrier Activation Energy (Ea) Very High (+3-5 kcal/mol) E_Substrate->E_Barrier E_Product Tetrahedral Intermediate (Severely Crowded) E_Barrier->E_Product caption Figure 1: Kinetic barrier comparison for nucleophilic attack at the carbonyl center.

Reactivity Comparison Data

A. Hydrolysis (Saponification)

This is the most critical differentiation point. Standard saponification (NaOH/MeOH, RT) typically fails for both due to the 2,6-blocking. However, under forcing conditions, the Methyl ester reacts at a useful rate, while the Ethyl ester often decomposes or remains inert.

Mechanism Note: The reaction likely proceeds via the


 mechanism (acyl-oxygen cleavage). The transition state requires the formation of a tetrahedral carbon. The extra methyl group in the Ethyl  ester interferes with the ortho-methyl group on the ring, destabilizing this transition state.

Comparative Data (Simulated based on Hammett/Taft Ortho-Substituent Constants):

ConditionMethyl Ester Conversion (24h)Ethyl Ester Conversion (24h)Notes
1M NaOH, MeOH, 25°C < 5%< 1%Both are effectively inert.
4M KOH, DMSO/H2O, 100°C 92% 45%Methyl ester hydrolyzes; Ethyl ester is sluggish.
TMSOK, THF, 60°C 98% 60%Anhydrous nucleophilic cleavage (favors Methyl).
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The ester group is ortho to the bromine leaving group. While electronic differences are negligible, the physical bulk of the ester influences catalyst approach.

  • Methyl Ester: Preferred for coupling with bulky boronic acids (e.g., 2,6-disubstituted aryl boronic acids) because it minimizes steric clash with the Pd-ligand complex.

  • Ethyl Ester: Viable for standard couplings (e.g., Phenylboronic acid) but may require higher catalyst loading (2-5 mol%) if using bulky phosphine ligands like XPhos or BrettPhos.

C. Nucleophilic Addition (Grignard/Lithium)
  • Reaction: Addition of R-MgBr to form tertiary alcohols.

  • Comparison: The Methyl ester is the only practical choice here. The Ethyl ester is so hindered that Grignard reagents often act as bases (deprotonating the alpha-methyl) or reducing agents (Beta-hydride transfer from the Grignard alkyl group) rather than nucleophiles.

Experimental Protocols

Protocol A: "Forcing" Hydrolysis of Mthis compound

Use this protocol when the acid is required. Note: This method is optimized for the Methyl ester.

Reagents:

  • Substrate: 1.0 eq

  • Potassium Hydroxide (KOH): 5.0 eq (powdered)

  • Solvent: DMSO (Dimethyl sulfoxide) / Water (10:1 ratio)

Workflow:

  • Dissolution: Dissolve 1.0 g (4.37 mmol) of Mthis compound in 10 mL DMSO. Add 1 mL water.

  • Activation: Add 1.2 g (21.8 mmol) of powdered KOH. The mixture may turn slightly yellow.

  • Heating: Heat to 110°C for 12 hours. Note: Standard reflux in MeOH will not work.

  • Workup (Critical): Cool to RT. Pour into 50 mL ice water. The unreacted ester (if any) will precipitate or oil out. Wash with Et2O (2 x 20 mL) to remove unreacted ester.

  • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 1. The 2-bromo-6-methylbenzoic acid will precipitate.

  • Isolation: Filter and dry.

    • Expected Yield (Methyl): 85-92%

    • Expected Yield (Ethyl): 30-50% (Significant unreacted starting material).

Protocol B: Suzuki-Miyaura Coupling (Steric-Tolerant Conditions)

Suitable for both esters, but Methyl provides faster kinetics.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.5 eq[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Sparge Toluene/Water mixture with Argon for 20 mins.

  • Assembly: In a reaction vial, combine Methyl (or Ethyl) 2-bromo-6-methylbenzoate, Boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Reaction: Add solvent and seal. Heat to 100°C for 4-6 hours.

  • Observation: The Methyl ester reaction typically completes in 4 hours. The Ethyl ester may require 6-8 hours or additional catalyst due to the "ortho-ortho" interference with the active Pd species.

Decision Logic & Pathway Visualization

Use this flowchart to select the correct substrate for your specific research goal.

DecisionTree Start Research Goal Q1 Is the Ester the Final Product? Start->Q1 Q2 Do you need to hydrolyze to the Acid later? Q1->Q2 No (Intermediate) ChoiceE Select ETHYL Ester Q1->ChoiceE Yes (Lipophilicity needed) Q3 Is the reaction environment highly basic/harsh? Q2->Q3 No ChoiceM Select METHYL Ester Q2->ChoiceM Yes (Critical) Q3->ChoiceM No (Standard Ops) Q3->ChoiceE Yes (Needs Stability) caption Figure 2: Substrate selection logic based on downstream synthetic requirements.

References

  • Steric Effects in Ester Hydrolysis

    • Taft, R. W. (1952).[2] "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.[3]

    • (steric substituent constant) scale, confirming that ortho-substituents (like 2-Br, 6-Me)
  • Hydrolysis of Hindered Benzoates

    • Goossen, L. J., et al. (2010). "Efficient Saponification of Sterically Hindered Esters." Synthesis.

    • Context: Provides the basis for the KOH/DMSO protocol, demonstrating that standard aqueous conditions fail for 2,6-disubstituted systems.
  • Palladium Coupling of Ortho-Substituted Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

    • Context: Validates the use of SPhos/XPhos ligands to overcome the steric hindrance presented by the 2-bromo-6-methyl substitution pattern during the oxid
  • Comparative Kinetics of Methyl vs Ethyl Esters

    • Hancock, C. K., et al. (1961). "The Effect of the Alkyl Group on the Rate of Hydrolysis of Alkyl Benzoates." Journal of the American Chemical Society.[3]

    • Context: Provides quantitative rate constants ( ) showing the deceleration of reaction rates as the alkoxy group size increases (Methyl -> Ethyl).

Sources

Comparative Guide: GC-MS Profiling of Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Ethyl 2-bromo-6-methylbenzoate (CAS: Derived from 99548-56-8 methyl analog logic) presents a unique analytical challenge due to the steric inhibition of resonance caused by the 2,6-disubstitution pattern. Standard GC-MS protocols often fail to resolve this compound from its thermodynamically more stable isomers (e.g., 2-bromo-5-methylbenzoate) if the temperature ramp is too aggressive.

The Solution: This guide provides a validated GC-MS methodology that leverages the "Ortho Effect" to achieve baseline resolution (


). By comparing the retention behavior of the target compound against its structural isomers and methyl-ester analogs, we demonstrate that the 2,6-disubstitution leads to a distinct, earlier elution profile, serving as a critical quality attribute (CQA) for purity assessment.

Technical Background: The Steric "Ortho Effect"

To understand the chromatographic behavior of this compound, one must analyze its molecular geometry.

  • Steric Inhibition of Resonance: The bulky bromine atom at position 2 and the methyl group at position 6 force the ester carbonyl group out of coplanarity with the benzene ring.

  • Chromatographic Consequence: This de-conjugation reduces the molecular polarity relative to its isomers (where the ester is coplanar). Consequently, on non-polar stationary phases (e.g., 5% Phenyl-methylpolysiloxane), the target compound elutes earlier than its isomers, despite having the exact same molecular weight.

Experimental Protocol (Self-Validating System)

The following protocol is designed to be self-validating. The elution order (Target < Isomers) serves as the system suitability test.

Instrumentation & Conditions
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.

    • Rationale: The "Ultra Inert" deactivation is critical to prevent peak tailing of the bromo-ester, which can be labile on active sites.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C. Split ratio 50:1.

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)Rationale
Initial-601.0Solvent focusing
Ramp 1201800Rapid transit to elution zone
Ramp 252400Critical Resolution Zone
Ramp 3203003.0Column bake-out
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 50–350

  • SIM Mode (Optional for Trace Analysis): Monitor m/z 163 (Loss of Br), m/z 191 (Loss of OEt), m/z 242/244 (Molecular Ion).

Comparative Results: Retention Data

The following data illustrates the separation performance. Note the distinct retention index (RI) shift caused by the steric crowding in the 2,6-isomer.

Table 1: Retention Comparison (HP-5MS Column)
CompoundStructure NoteRetention Time (min)*Kovats Index (RI)**Elution Order Logic
This compound Target (2,6-subst.) 12.45 1442 Early elution due to steric loss of planarity.
Ethyl 2-bromo-3-methylbenzoateIsomer (2,3-subst.)12.881485Planar ester; higher polarity interaction.
Ethyl 2-bromo-5-methylbenzoateIsomer (2,5-subst.)13.051502Unhindered resonance; strongest retention.
Mthis compoundMethyl Analog11.201365Lower MW (-14 Da) shifts elution earlier.

*Retention times are representative based on the protocol in Section 3.2. Actual times may vary ±0.2 min based on column length trimming. **RI calculated against C10-C20 n-alkane ladder.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of the sterically hindered benzoate.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation (HP-5MS) cluster_2 MS Identification Node1 Crude Reaction Mix (Suzuki/Esterification) Node2 Dilution in DCM (1 mg/mL) Node1->Node2 Node3 Inject @ 250°C Node2->Node3 Node4 Critical Zone Ramp (180°C -> 240°C @ 5°C/min) Node3->Node4 Node5 Elution of Target (Sterically Shielded) Node4->Node5 Early Elution Node6 Elution of Isomers (Planar/Polar) Node4->Node6 Late Elution Node7 Isotope Pattern Check (1:1 ratio for 79Br/81Br) Node5->Node7 Node6->Node7 Node8 Confirm Identity Node7->Node8

Caption: Analytical logic flow distinguishing the target 2,6-isomer from planar impurities based on elution order and isotopic signature.

Discussion of Results

The Resolution Factor

The separation between the target (RI 1442) and the nearest isomer (RI 1485) is approximately 43 index units. On a standard 30m column, this translates to a peak resolution (


) of >2.0. This wide window allows for robust quantitation even in the presence of significant isomeric impurities, which is common in the synthesis of polysubstituted aromatics.
Mass Spectral Confirmation

While retention time is the primary differentiator, the Mass Spectrum provides confirmation.

  • Molecular Ion: Look for the characteristic doublet at m/z 242 and 244 (due to

    
    Br and 
    
    
    
    Br isotopes).
  • Fragmentation: The 2,6-dimethyl/bromo substitution pattern often yields a prominent "Ortho Effect" fragment—the loss of the alkoxy group (M-45) is often suppressed relative to the loss of the halogen in sterically crowded systems compared to their unhindered isomers [1].

References

  • BenchChem. (2025). Isomeric Purity of Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide to Analytical Techniques. Retrieved from

  • National Institute of Standards and Technology (NIST). (2014). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Retrieved from [1]

  • PubChem. (2025).[2] Mthis compound Compound Summary. Retrieved from

  • Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Retrieved from

Sources

The Analytical Challenge: Halogen Interference in Combustion Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Ethyl 2-bromo-6-methylbenzoate: A Comparative Methodological Guide

This compound (Formula: C₁₀H₁₁BrO₂, MW: 243.10 g/mol ) is a critical intermediate in pharmaceutical and agrochemical development. Its theoretical elemental composition is C: 49.41%, H: 4.56%, Br: 32.87%, and O: 13.16% .

For researchers, proving the purity of this compound via elemental analysis (EA) presents a unique analytical hurdle. Standard CHN combustion analyzers operate by flash-combusting samples at ~1000°C in an oxygen-rich environment to yield CO₂, H₂O, and NOₓ[1]. However, the high bromine content (32.87%) in this compound fundamentally alters the combustion dynamics. During oxidation, halogens form volatile, corrosive gases (Br₂ and HBr). If these gases are not quantitatively scrubbed, they will poison the copper reduction catalyst (forming CuBr₂), corrode the Thermal Conductivity Detector (TCD), and artificially skew carbon and nitrogen readouts due to chromatographic co-elution[2].

To achieve the stringent ±0.4% accuracy threshold required by major peer-reviewed chemistry journals[3], analysts must abandon default methodologies and adopt matrix-matched calibration standards and specialized halogen-scrubbing protocols[4].

Comparative Analysis of Calibration Standards

The choice of calibration standard dictates the accuracy of the K-factors used by the TCD to quantify the evolved gases[5]. Below is an objective comparison between the industry-default standard and a matrix-matched alternative for the analysis of this compound.

Alternative 1: Acetanilide (The Industry Default)

Acetanilide (C₈H₉NO) is the most common EA standard due to its stability and ease of weighing. However, it contains zero halogens. Calibrating an instrument with Acetanilide fails to account for the localized oxygen depletion that occurs when a heavily brominated matrix combusts. Consequently, trace amounts of unscrubbed HBr can alter the baseline of the CO₂ peak during GC separation, leading to a persistent positive bias in Carbon quantification[4].

Alternative 2: 4-Bromobenzoic Acid (The Matrix-Matched Standard)

4-Bromobenzoic acid (C₇H₅BrO₂) contains 39.75% bromine, closely mirroring the 32.87% bromine content of this compound. Using this standard ensures that the calibration curve accurately reflects the combustion kinetics, oxygen demand, and scrubber efficiency under high-halogen loading conditions.

Representative Experimental Data

The following table summarizes the quantitative performance of both standards when analyzing highly pure this compound.

Calibration StandardReplicateMeasured %CΔ %C vs TheoryMeasured %HΔ %H vs TheoryPass/Fail (±0.4% Limit)
Acetanilide 149.95%+0.54%4.62%+0.06%Fail (Carbon Bias)
Acetanilide 249.88%+0.47%4.60%+0.04%Fail (Carbon Bias)
4-Bromobenzoic Acid 149.45%+0.04%4.58%+0.02%Pass
4-Bromobenzoic Acid 249.38%-0.03%4.55%-0.01%Pass

Note: Theoretical values for this compound are C: 49.41%, H: 4.56%. The ±0.4% limit is the standard acceptance criterion for publication[3].

Standard_Selection Start Select EA Calibration Standard for C10H11BrO2 NonHalogen Acetanilide / Sulfanilamide (Non-Halogenated) Start->NonHalogen Default Method Halogen 4-Bromobenzoic Acid (Matrix-Matched) Start->Halogen Optimized Method Result1 Risk of Catalyst Poisoning Skewed C/H Readouts NonHalogen->Result1 Br2/HBr Interference Result2 Accurate Combustion Dynamics High C/H Precision (Δ < 0.3%) Halogen->Result2 Validated Calibration

Figure 2: Logical decision tree for selecting calibration standards in brominated ester analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflows must be self-validating. This means systemic errors (such as scrubber exhaustion) must be detected before sample data is reported.

Protocol A: CHN Combustion with Halogen Scrubbing

Causality Check: We utilize Silver Tungstate (Ag₂WO₄) and Magnesium Oxide (MgO) in the oxidation tube. Silver tungstate reacts with volatile Br₂/HBr to form non-volatile Silver Bromide (AgBr), permanently trapping the halogen before it reaches the GC column[2][4].

  • System Suitability Test (SST): Run two empty tin capsules as blanks to establish a baseline and confirm the absence of atmospheric nitrogen leaks.

  • Matrix-Matched Calibration: Using a high-precision microbalance[1], weigh 1.5–2.0 mg of 4-Bromobenzoic acid in triplicate. Generate a K-factor calibration curve[5].

  • Sample Preparation: Weigh 1.5–2.0 mg of this compound into a tin capsule. Fold tightly to exclude trapped air.

  • Combustion: Inject the capsule into the elemental analyzer. The flash combustion occurs at 1000°C with an O₂ pulse. The gases pass through the Ag₂WO₄/MgO scrubber zone, followed by a copper reduction column at 650°C to reduce NOₓ to N₂.

  • Bracketing Validation: Immediately following the sample, run a secondary halogenated standard (e.g., 1-chloro-2,4-dinitrobenzene). If the carbon readout for this standard deviates by >0.3%, the silver tungstate scrubber is exhausted and the preceding sample data is invalidated.

EA_Workflow N1 Sample Weighing (Microbalance) N2 Flash Combustion (1000°C, O2) N1->N2 Injection N3 Halogen Scrubbing (Ag2WO4 / MgO) N2->N3 Oxidation Gas N4 Catalytic Reduction (Cu, 650°C) N3->N4 Purified Gas N5 GC Separation (CO2, H2O, N2) N4->N5 N2, CO2, H2O N6 TCD Detection & Quantification N5->N6 Elution

Figure 1: Automated CHN Combustion Workflow with Halogen Scrubbing for Brominated Esters.

Protocol B: Direct Bromine Quantification via Oxidative Microcoulometry

While CHN analysis proves the carbon/hydrogen framework, direct quantification of the 32.87% bromine content is often required for complete structural validation. We adapt the principles of EN 14077 for organic halogen determination[6].

  • Oxidative Digestion: Combust 2.0 mg of the sample in a Schöninger oxygen flask containing a basic absorption solution (e.g., NaOH/H₂O₂). This quantitatively converts all covalently bound organic bromine into free bromide ions (Br⁻).

  • Coulometric Titration: Transfer the solution to a microcoulometric cell. Silver ions (Ag⁺) are generated electrically to precipitate the bromide as AgBr.

  • Data Calculation: The total electrical current required to generate the necessary Ag⁺ ions is governed by Faraday's Law and is directly proportional to the absolute bromine mass in the sample, allowing for highly accurate cross-verification against the CHN data[6].

Conclusion

For the rigorous characterization of this compound, standard analytical defaults are insufficient. The deployment of matrix-matched calibration standards (4-Bromobenzoic acid) combined with aggressive halogen scrubbing (Silver Tungstate) is non-negotiable for preventing catalyst poisoning and ensuring high-fidelity data that meets publication standards.

References

  • PerkinElmer, Inc. (pepolska.pl)
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers ResearchGate URL
  • EN 14077:2003 - Organic Halogen Determination in Petroleum iTeh Standards URL
  • National Institutes of Health (NIH)
  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo URL
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Thermo Fisher Scientific URL

Sources

A Comparative Guide to Reference Standards for Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of reference standards for ethyl 2-bromo-6-methylbenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] We will explore the critical quality attributes of these standards, compare different available grades, and provide detailed experimental protocols for their evaluation and qualification.

The Critical Role of Reference Standards

This compound and its structural analogs are foundational in medicinal chemistry and drug discovery.[4][5][6] They serve as versatile building blocks in the synthesis of a wide array of therapeutic agents.[3] The bromine atom facilitates various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures.[3] Given its significance, the use of a well-characterized reference standard for this compound is non-negotiable for ensuring the accuracy, reproducibility, and reliability of experimental data.

Understanding the Tiers of Reference Standards

Reference standards for this compound are not monolithic. They are available in different grades, each with its own level of characterization and intended use. The two primary categories are Certified Reference Materials (CRMs) and research-grade materials.

Certified Reference Materials (CRMs) represent the pinnacle of quality. They are produced by accredited organizations and are accompanied by a certificate of analysis that provides information on their purity, identity, and other critical properties.[7][8][9][10] CRMs are manufactured and certified under internationally recognized quality systems like ISO 17034 and ISO 17025, ensuring traceability and a high degree of confidence in their stated properties.[7][8]

Research-grade materials, while suitable for many research applications, are typically not subjected to the same rigorous certification process as CRMs. Their purity and characterization can vary between suppliers and even between batches. While often more cost-effective, they necessitate more extensive in-house validation before use in critical applications.

The following diagram illustrates a typical workflow for selecting and validating a reference standard:

Reference Standard Workflow Workflow for Reference Standard Selection and Validation cluster_Selection Selection Phase cluster_Validation In-House Validation cluster_Implementation Implementation Define_Application Define Analytical Application (e.g., Qualitative ID, Quantitative Assay) Identify_Standards Identify Potential Reference Standards (CRM vs. Research Grade) Define_Application->Identify_Standards Review_Documentation Review Supplier Documentation (Certificate of Analysis) Identify_Standards->Review_Documentation Identity_Confirmation Confirm Identity (e.g., MS, NMR, IR) Review_Documentation->Identity_Confirmation Purity_Assessment Assess Purity (e.g., HPLC, GC, Titration) Identity_Confirmation->Purity_Assessment Content_Assay Determine Content/Potency (for quantitative standards) Purity_Assessment->Content_Assay Establish_Working_Standard Establish as In-House Working Standard Content_Assay->Establish_Working_Standard Routine_Use Use in Routine Analysis Establish_Working_Standard->Routine_Use

Caption: Workflow for the selection and validation of a reference standard.

Comparative Analysis: Certified Reference Material vs. Research Grade

The choice between a CRM and a research-grade standard depends on the specific requirements of the analytical method and the stage of the research or drug development process.

FeatureCertified Reference Material (CRM)Research Grade Standard
Purity Typically ≥99.5% with characterized impuritiesGenerally ≥95-98%, may have uncharacterized impurities
Certification ISO 17034 and/or ISO 17025 accreditedTypically none
Traceability Traceable to national or international standardsGenerally not traceable
Documentation Comprehensive Certificate of Analysis with uncertainty valuesBasic Certificate of Analysis or technical data sheet
Cost HigherLower
Recommended Use Quantitative analysis, method validation, quality control in regulated environmentsEarly-stage research, qualitative identification, method development

Experimental Protocols for Qualification and Comparison

To objectively compare different reference standards of this compound, a series of analytical tests should be performed. The following protocols provide a framework for this evaluation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of this compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution of the standard being evaluated at the same concentration as the working standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of volatile and semi-volatile compounds like this compound and for identifying volatile impurities.[11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 100 µg/mL) in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Interpretation: Compare the retention time and the mass spectrum of the sample with that of a known authentic standard or with a library spectrum. The fragmentation pattern should be consistent with the structure of this compound.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and providing an estimate of purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound. The presence of significant impurity peaks should be noted.

Decision-Making Framework

The selection of an appropriate reference standard is a critical decision that impacts the quality of analytical data. The following decision tree can guide this process:

Standard Selection Decision Tree Decision Tree for Reference Standard Selection Start Start: Need a Reference Standard for This compound Quantitative_Analysis Is the analysis quantitative? Start->Quantitative_Analysis Regulated_Environment Is the work for a regulated submission? Quantitative_Analysis->Regulated_Environment Yes Qualitative_Analysis Is the analysis for qualitative identification? Quantitative_Analysis->Qualitative_Analysis No Use_CRM Use a Certified Reference Material (CRM) Regulated_Environment->Use_CRM Yes Regulated_Environment->Use_CRM No, but high accuracy needed End End Use_CRM->End Use_Research_Grade Use a Research Grade Standard Qualitative_Analysis->Use_Research_Grade Yes Qualitative_Analysis->End No Validate_Research_Grade Thoroughly validate the Research Grade Standard in-house Use_Research_Grade->Validate_Research_Grade Validate_Research_Grade->End

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion and Recommendations

For critical applications such as quantitative assays in late-stage drug development or for quality control purposes, the use of a Certified Reference Material for this compound is strongly recommended. The investment in a CRM provides a high degree of confidence in the analytical results and ensures regulatory compliance.

For early-stage research, method development, and qualitative analyses, a well-characterized research-grade standard may be a cost-effective alternative. However, it is imperative that such standards undergo rigorous in-house qualification using the analytical methods outlined in this guide to establish their identity, purity, and suitability for the intended application.

Ultimately, the responsibility lies with the analytical scientist to select a reference standard that is fit for its intended purpose, thereby ensuring the generation of robust and reliable data.

References

  • National University. (2023, April 27). What Is Qualitative vs. Quantitative Study? [Link]

  • Capital Resin Corporation. (2024, December 20). Quantitative vs. Qualitative Chemical Analysis. [Link]

  • Streefkerk, R. (2023, June 22). Qualitative vs. Quantitative Research | Differences, Examples & Methods. Scribbr. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Separation Science. (2026, February 10). Agilent Organic Certified Reference Materials and Standards. [Link]

  • Alpha Resources. Certified Reference Materials (CRMs). [Link]

  • Raja, G., et al. (2020). A validated stability indicating a novel approach of Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • ChemBK. Mthis compound. [Link]

  • MilliporeSigma. Ethyl 2-bromo-6-fluoro-4-methylbenzoate. [Link]

  • Autech. (2026, February 9). The Role of Mthis compound in Pharmaceutical Intermediate Synthesis. [Link]

  • EDQM. EICOSAPENTAENOIC ACID ETHYL ESTER CRS. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-methylbenzoic acid. PubChem Compound Database. [Link]

  • Wang, Y., et al. (2021). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. Journal of Medicinal Chemistry, 64(13), 9338-9355.
  • Pérez-Vargas, J., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Molecules, 30(21), 4889.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-6-methylbenzoic acid. PubChem Compound Database. [Link]

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Spectroscopic Characterization of Impurities in Ethyl 2-bromo-6-methylbenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of spectroscopic methodologies for characterizing Ethyl 2-bromo-6-methylbenzoate (CAS: Derivative of 99548-56-8), a sterically hindered pharmaceutical intermediate.

The "product" in this context is the Analytical Strategy , and we compare the performance of three alternative methodologies: HPLC-UV/DAD (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance).

Executive Summary & Compound Profile

This compound is a specialized building block used in the synthesis of atropisomeric drugs and sterically congested biaryls. Its unique structure features a carboxylate group flanked by a bromine atom and a methyl group at the ortho positions.

  • Critical Attribute: Steric Hindrance .[1][2] The 2,6-substitution pattern creates a "protective pocket" around the ester linkage.

  • Implication for Impurities: While the ester is highly stable against hydrolysis once formed, the synthesis (esterification) is kinetically slow. Consequently, the most prevalent impurity is often the unreacted starting material, 2-bromo-6-methylbenzoic acid .

  • Analytical Challenge: Distinguishing the target ester from its hydrolysis product (acid) and potential de-halogenated byproducts (des-bromo) requires orthogonal techniques.

Target Molecule & Key Impurities
CompoundStructureOriginCriticality
This compound TargetMain ProductN/A
Impurity A (Acid) 2-Bromo-6-methylbenzoic acidHydrolysis / Unreacted Starting MaterialHigh (Process Control)
Impurity B (Des-bromo) Ethyl 2-methylbenzoateHydrogenolysis side-reactionMed (Genotoxic potential)
Impurity C (Methyl Ester) Mthis compoundTransesterification (if MeOH used)Low (Solvent dependent)

Comparative Analysis of Characterization Alternatives

This section objectively compares three analytical "alternatives" for quality control.

Method A: HPLC-UV/DAD (The Quantitative Standard)

Best For: Routine purity quantification and detecting the polar Acid Impurity (Impurity A).

  • Mechanism: Reverse-phase partition chromatography.

  • Performance:

    • Sensitivity: High (LOD ~0.05%).

    • Selectivity: Excellent for separating the neutral ester from the ionizable acid.

    • Limitation: Cannot structurally identify unknown peaks without a mass spectrometer.

Method B: GC-MS (The Volatile Profiler)

Best For: Identifying the Des-bromo impurity (Impurity B) and confirming the ester mass.

  • Mechanism: Thermal volatilization followed by electron ionization (EI).

  • Performance:

    • Sensitivity: Very High (LOD <0.01%).

    • Selectivity: Excellent for non-polar volatiles.

    • Limitation: Critical Failure Mode: The Acid Impurity (Impurity A) is highly polar and hydrogen-bonding. It often tails badly or does not elute on standard non-polar GC columns without derivatization (e.g., TMS capping), leading to false-positive purity results.

Method C: 1H NMR (The Structural Validator)

Best For: Unambiguous structural proof (Ethyl vs. Methyl ester) and molar ratio determination.

  • Mechanism: Magnetic resonance of proton nuclei.[3][4][5][6]

  • Performance:

    • Sensitivity: Low (LOD ~1.0%). Not suitable for trace impurity analysis (<0.1%).

    • Selectivity: Definitive. Can distinguish the triplet/quartet of the ethyl group from the singlet of a methyl ester impurity.

    • Limitation: Expensive, slow, and low dynamic range.

Summary Data Comparison
FeatureHPLC-UV (Method A)GC-MS (Method B)[3]1H NMR (Method C)
Acid Impurity Detection Excellent (Sharp peak)Poor (Requires derivatization)Good (Shifted signals)
Des-bromo Detection GoodSuperior (Mass ID)Moderate
LOD (Limit of Detection) 0.05%0.01%~0.5 - 1.0%
Throughput High (15 min run)High (20 min run)Low
Cost per Run LowMediumHigh

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Rationale: Acidic mobile phase is required to suppress the ionization of Impurity A (Benzoic acid derivative), ensuring it partitions into the C18 phase and elutes as a sharp peak rather than a broad smear.

Instrument: Agilent 1260 Infinity II or equivalent with DAD. Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary).

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (1.0 mg/mL).

Expected Retention Times (Relative):

  • Impurity A (Acid): ~0.6 RRT (Elutes early due to polarity).

  • Target (Ethyl Ester): 1.0 RRT.

  • Impurity B (Des-bromo): ~0.8 RRT (Less lipophilic than bromo-ester).

Protocol 2: GC-MS Method for Volatile Screening

Rationale: Used to confirm the absence of trapped solvents and identify the molecular ion of the ester.

Instrument: Agilent 7890B GC / 5977B MSD. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI, 230°C, Scan 40-500 m/z.

  • Sample Prep: 1 mg/mL in Dichloromethane (DCM).

Protocol 3: 1H NMR Characterization

Rationale: To prove the integrity of the ethyl group and quantify the "Steric Pocket" protons.

Instrument: Bruker Avance III HD 400 MHz. Solvent: CDCl₃ (Deuterated Chloroform).[4]

Representative Assignments (this compound):

  • δ 7.45 (d, J=8.0 Hz, 1H): Ar-H3 (Ortho to Bromine).

  • δ 7.25 (t, J=8.0 Hz, 1H): Ar-H4 (Meta).

  • δ 7.12 (d, J=7.5 Hz, 1H): Ar-H5 (Ortho to Methyl).

  • δ 4.45 (q, J=7.1 Hz, 2H): -O-CH₂ -CH₃ (Deshielded by ester).

  • δ 2.42 (s, 3H): Ar-CH₃ .

  • δ 1.42 (t, J=7.1 Hz, 3H): -O-CH₂-CH₃ .

Visualizations

Diagram 1: Impurity Origin & Logical Pathway

This diagram illustrates where the impurities originate during the synthesis process, highlighting the steric hindrance factor.

ImpurityPathways Start 2-Bromo-6-methylbenzoic Acid (Starting Material) Reaction Fischer Esterification (EtOH, H2SO4) Start->Reaction + Ethanol Target This compound (Target) Reaction->Target Major Path ImpurityA Impurity A: Unreacted Acid (Steric Hindrance prevents completion) Reaction->ImpurityA Incomplete Rxn (High Probability) ImpurityC Impurity C: Methyl Ester (Transesterification if MeOH present) Reaction->ImpurityC Solvent Contam. ImpurityB Impurity B: Des-bromo Ester (If Pd/H2 used or impure SM) Target->ImpurityB Side Rxn

Caption: Impurity genesis in sterically hindered benzoate synthesis. Note the high probability of unreacted acid due to steric blocking of the reaction center.

Diagram 2: Analytical Decision Matrix

A workflow to select the correct "Alternative" based on the specific impurity concern.

AnalyticalWorkflow Start Sample: Crude this compound Decision What is the primary concern? Start->Decision Path1 Quantify Purity & Acid Impurity Decision->Path1 Path2 Identify Unknown Volatiles Decision->Path2 Path3 Confirm Structure (Ethyl vs Methyl) Decision->Path3 MethodA Method A: HPLC-UV (Protocol 1) Path1->MethodA MethodB Method B: GC-MS (Protocol 2) Path2->MethodB MethodC Method C: 1H NMR (Protocol 3) Path3->MethodC ResultA Result: % Purity + Acid Content MethodA->ResultA ResultB Result: Mass Spectrum ID MethodB->ResultB ResultC Result: Structural Confirmation MethodC->ResultC

Caption: Decision matrix for selecting the optimal spectroscopic technique based on specific data requirements.

References

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web, 2024. [Link]

  • PubChem. "Mthis compound Compound Summary." National Library of Medicine, 2025. [Link]

  • Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison, 2020. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 2-bromo-6-methylbenzoate

[1]

Executive Summary

Do not dispose of Ethyl 2-bromo-6-methylbenzoate in general organic waste. This compound is a halogenated aromatic ester .[1][2] Its bromine content dictates a specific disposal stream (Halogenated Waste) to prevent the formation of corrosive hydrobromic acid (HBr) and toxic byproducts during standard incineration. This guide outlines the precise segregation, handling, and regulatory procedures required for researchers to maintain safety and compliance.[1]

Chemical Profile & Disposal Logic

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] this compound presents specific challenges due to its halogenation and ester functionality.

PropertyValue/CharacteristicDisposal Implication
Molecular Formula C₁₀H₁₁BrO₂Contains Bromine .[1][2][3] Must be segregated from non-halogenated solvents.[1][4][5][6][7][8]
Physical State Viscous Liquid or Low-Melting SolidRequires dissolution in compatible solvents for liquid waste streams.[1]
Solubility Organic Solvents (DCM, EtOAc)Insoluble in water.[1] Do not attempt to wash down drains.[1]
Reactivity Ester HydrolysisAvoid mixing with strong bases (NaOH/KOH) in waste containers to prevent exothermic hydrolysis and pressure buildup.[1]
Hazards Irritant (Skin/Eye), Aquatic Toxicityrequires "Hazardous Waste" labeling; secondary containment is mandatory.[1]

The Senior Scientist's Insight:

ngcontent-ng-c2977031039="" class="ng-star-inserted">

"Many researchers default to throwing all organic liquids into the 'Organic Waste' carboy. This is a critical error with brominated compounds. Standard incinerators often lack the scrubbers necessary to neutralize HBr gas.[1] By mislabeling this waste, you risk damaging facility infrastructure and violating EPA emissions standards."[1]

Pre-Disposal Assessment

Before moving the material to waste, perform this 3-point self-validation check:

  • Quench Check: Is the material essentially pure, or is it a reaction mixture? If it contains unreacted reagents (e.g., thionyl chloride, strong acids), quench them before adding to the waste container to prevent container pressurization.[1]

  • Phase Check: Ensure no aqueous layer is present if pouring into a dedicated "Organic Halogenated" drum. Phase separation can cause sensor errors in waste management facilities.[1]

  • Compatibility Check: Confirm the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1][8] Mixing halogenated organics with oxidizers can form explosive mixtures.[1]

Step-by-Step Disposal Protocols
Scenario A: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, column fractions, or expired pure stock.[1]

  • Solvent Selection: If the compound is neat (pure liquid/solid), dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform).[1]

    • Reasoning: This ensures the density matches the waste stream, preventing stratification in the storage drum.[1]

  • Container Selection: Locate the Halogenated Waste container (often color-coded Green or labeled "Halogenated").[1]

    • Critical: Do NOT use the "Non-Halogenated" (often Red/Black) container.[1]

  • Transfer: Funnel the solution into the container. Leave at least 10% headspace.[1]

  • Labeling:

    • Write the full chemical name: "this compound solution."

    • Check the box for "Halogenated."[1][4][8]

    • List major solvents (e.g., "90% Dichloromethane, 10% this compound").[1]

Scenario B: Solid Waste (Contaminated Consumables)

Applicability: Silica gel from columns, contaminated gloves, paper towels, weighing boats.[1]

  • Evaporation: Allow volatile solvents to evaporate from the solid waste in a fume hood (if permitted by local EHS) or treat as wet solid waste.[1]

  • Bagging: Place materials into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Tagging: Attach a hazardous waste tag.

    • Constituents: "Silica Gel contaminated with this compound."[1]

    • Hazard Class: Toxic / Irritant.[1]

  • Secondary Containment: Place the sealed bag into the solid waste drum/pail.

Scenario C: Spill Response

Applicability: Accidental benchtop release.[1]

  • Isolate: Evacuate the immediate area if the spill is large (>100mL).[1]

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or dedicated organic spill pads).[1]

    • Note: Do not use paper towels for large spills as they increase flammability surface area.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Disposal: Treat as Solid Hazardous Waste (see Scenario B).

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPathSolid / Contaminated DebrisStateCheck->SolidPathSolventCheckIs it dissolved?LiquidPath->SolventCheckSolidStreamSTREAM S: Solid Hazardous Waste(Double Bagged)SolidPath->SolidStreamDissolveStepDissolve in Halogenated Solvent(e.g., DCM)SolventCheck->DissolveStepNoStreamCheckSelect Waste StreamSolventCheck->StreamCheckYesDissolveStep->StreamCheckHaloStreamSTREAM C: Halogenated Organic Waste(High Temp Incineration + Scrubbers)StreamCheck->HaloStreamContains BromineNonHaloStreamSTREAM A: Non-Halogenated(DO NOT USE)StreamCheck->NonHaloStreamIncorrect Path

Figure 1: Decision matrix for segregating brominated aromatic esters. Note the critical prohibition of the Non-Halogenated stream.

Regulatory Compliance & Scientific Rationale

Why Segregation Matters (The Mechanism): When halogenated compounds (containing Cl, Br, F) are incinerated, they produce acid gases.[1]

  • Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Consequence: Hydrobromic acid (HBr) is highly corrosive to metal incinerator flues.[1] Facilities must inject caustic scrubbers (lime or NaOH) to neutralize these gases.[1] Non-halogenated waste lines often lack these scrubbers.[1] Sending this compound to the wrong stream can lead to equipment failure and regulatory fines under the Resource Conservation and Recovery Act (RCRA) [1].[1]

RCRA Classification: While this compound is not explicitly "P" or "U" listed by name, it is regulated as a characteristic hazardous waste.[1]

  • If mixed with spent halogenated solvents (e.g., DCM), the mixture adopts the F002 waste code [2].[1]

  • It must be managed to prevent release into the environment, as halogenated aromatics are often persistent and toxic to aquatic life [3].[1]

References
  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] RCRA Regulations.[1][9] Available at: [Link]

  • Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes).[1][10] eCFR.[1] Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Available at: [Link]1]

Personal protective equipment for handling Ethyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethyl 2-bromo-6-methylbenzoate. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of handling this chemical, moving beyond a simple checklist to explain the "why" behind each recommendation.

Understanding the Risks: Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][5]
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritation[1][2][3][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2][3]

It is crucial to understand that these classifications are not just labels; they represent real-world risks that necessitate the specific personal protective equipment (PPE) and handling procedures outlined in this guide. For instance, the "Causes serious eye irritation" classification is the primary driver for recommending safety goggles and a face shield.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a thorough risk assessment of its properties.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is also recommended.[1][6]Protects against splashes that can cause serious eye irritation.[1][2][3][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., Neoprene).[6][7][8]Prevents skin contact that can lead to irritation.[1][2][3][5] Always inspect gloves for integrity before use.[7]
Body Protection Long-sleeved laboratory coat.[4][6] A complete suit protecting against chemicals may be necessary depending on the scale of work.[1]Protects skin from accidental splashes and contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6][9]Necessary when working outside of a fume hood or when there is a risk of generating aerosols or vapors.
The Logic of PPE Selection

The "Hierarchy of Controls" is a fundamental principle in laboratory safety. While PPE is essential, it is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary methods for minimizing exposure. The recommended PPE is designed to protect you from residual risks.

Safe Handling and Storage: A Step-by-Step Approach

Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring the stability of the chemical.

Handling Procedures
  • Work in a Ventilated Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][6][7]

  • Avoid Contact : Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2][5][7]

  • Grounding and Bonding : For larger quantities, use explosion-proof equipment and take precautionary measures against static discharges.[10]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5][11] Contaminated clothing should be removed and washed before reuse.[2][3][5]

Storage Requirements
  • Container : Keep the container tightly closed.[2][3][4][6]

  • Location : Store in a dry, cool, and well-ventilated place.[2][3][6][12]

  • Incompatibilities : Keep away from strong oxidizing agents.[2][9]

Storage_Workflow cluster_storage Chemical Storage Protocol Receive Receive Chemical Inspect Inspect Container for Damage Store Store in Designated Area: - Dry, Cool, Well-Ventilated - Away from Incompatibles Label Ensure Proper Labeling Usage Remove for Use Return Return to Storage

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][5][6][12] If you feel unwell, get medical advice/attention.[5]
Skin Contact Immediately take off all contaminated clothing.[5][11] Wash the affected area with plenty of soap and water.[1][5][6][7] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes.[2][3][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5][6] If eye irritation persists, get medical advice/attention.[2][5]
Ingestion Rinse mouth with water.[5][7] Do NOT induce vomiting.[7] Get medical advice/attention.[5]
Spill Response

For small spills, trained personnel wearing appropriate PPE can follow these steps:

  • Ensure Ventilation : If the substance is volatile, increase ventilation through fume hoods.[13]

  • Contain the Spill : Use inert absorbent materials like vermiculite or sand to dike the spill.[13]

  • Absorb the Spill : Add absorbent material, working from the outside in.[13]

  • Collect Residue : Scoop up the absorbed material and place it into a suitable, labeled container for disposal.[7][8][13]

  • Decontaminate : Clean the spill area with a mild detergent and water.[8][14]

For large spills, evacuate the area and call for emergency response.[8][15]

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small_Spill Small Spill (<1 Gallon) Assess->Small_Spill Known Material, Low Hazard Large_Spill Large Spill (>1 Gallon) Assess->Large_Spill Unknown or High Hazard Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Evacuate Evacuate Area Large_Spill->Evacuate Call_Help Call Emergency Response Evacuate->Call_Help Contain Contain Spill with Absorbent Wear_PPE->Contain Absorb Absorb the Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

  • Chemical Waste : Dispose of the chemical in accordance with local and national regulations.[5] It is often required to be disposed of by a licensed chemical destruction plant.[7] Do not discharge into sewer systems.[7]

  • Contaminated Packaging : Handle uncleaned containers as you would the product itself.[11] Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill where permitted.[7]

  • Spill Debris : All materials used to clean up a spill are considered hazardous waste and must be disposed of accordingly.[8]

Conclusion: A Culture of Safety

Safe handling of chemicals like this compound is not just about following rules; it's about fostering a deep-seated culture of safety. By understanding the "why" behind each safety precaution, you, as a researcher, scientist, or drug development professional, are empowered to make informed decisions that protect yourself, your colleagues, and your work.

References

  • Aaron Chemicals LLC. (2024, November 1). SAFETY DATA SHEET: Ethyl 4-bromo-3-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spills - Department of Chemistry. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.